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  • Product: 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone
  • CAS: 655244-07-8

Core Science & Biosynthesis

Foundational

Strategic Applications of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone in the Synthesis of 2-Arylindole Scaffolds: A Technical Guide for Drug Development

Executive Summary & Chemical Profile In the landscape of modern drug discovery, the rapid assembly of complex heterocycles from modular precursors is a critical driver of lead optimization. 2-(2-Bromophenyl)-1-(4-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In the landscape of modern drug discovery, the rapid assembly of complex heterocycles from modular precursors is a critical driver of lead optimization. 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (CAS: 655244-07-8) serves as a highly privileged, bifunctional building block. Structurally classified as an ortho-halogenated deoxybenzoin, this molecule provides the exact carbon framework required to synthesize 2-arylindoles—a pharmacophore ubiquitous in oncology, inflammation, and endocrinology.

This whitepaper outlines the mechanistic rationale, optimized quantitative parameters, and self-validating protocols for utilizing in palladium-catalyzed cascade reactions.

Quantitative Data: Physicochemical Baseline

To ensure reproducible handling and reaction design, the core physicochemical properties of the precursor are summarized below:

PropertySpecification
CAS Number 655244-07-8
IUPAC Name 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone
Molecular Formula C₁₅H₁₃BrO₂
Molecular Weight 305.17 g/mol
Structural Class Halogenated Deoxybenzoin /

-Aryl Ketone
Electrophilic Handle ortho-Bromine (optimized for Pd oxidative addition)

Mechanistic Rationale: The Deoxybenzoin Advantage

The strategic value of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone lies in its dual reactivity. The molecule is engineered to undergo a one-pot condensation and cross-coupling sequence, bypassing the need to isolate unstable intermediates.

  • The 4-Methoxyphenyl Moiety: The methoxy group acts as a strong electron-donating group (EDG). In the final indole scaffold, this increases the electron density of the system, which is a proven strategy for enhancing binding affinity to targets like the Estrogen Receptor (ER) or specific tyrosine kinases.

  • The 2-Bromophenyl Handle: The ortho-bromo substitution is perfectly positioned for intramolecular cyclization. Following the initial condensation with a primary amine, the spatial proximity of the resulting imine/enamine nitrogen to the C-Br bond drastically lowers the entropic barrier for .

Synthetic Workflow: Pd-Catalyzed Cascade Imine Formation and C-N Cross-Coupling

The synthesis of indoles from ortho-haloaryl ketones relies on a meticulously orchestrated catalytic cycle. As established in foundational, the cascade begins with the condensation of a primary amine with the ketone carbonyl.

Instead of isolating the moisture-sensitive imine, the system is subjected directly to Pd(0) catalysis. The palladium catalyst undergoes oxidative addition into the C-Br bond. Subsequently, a strong base deprotonates the enamine, allowing the nitrogen to coordinate to the Pd(II) center. A rapid reductive elimination forms the defining C-N bond, and subsequent aromatization yields the highly stable 1-substituted-2-(4-methoxyphenyl)-1H-indole.

CascadeMechanism A 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (CAS: 655244-07-8) B Imine/Enamine Intermediate (Condensation with R-NH2) A->B + R-NH2, - H2O C Oxidative Addition (Pd(0) → Pd(II) at C-Br bond) B->C Pd(0) Catalyst D Intramolecular Amidation (Base-mediated N-coordination) C->D Base (e.g., NaOtBu) E Reductive Elimination (C-N Bond Formation) D->E E->C Pd(0) Regeneration F 1-Substituted-2-(4-methoxyphenyl)-1H-indole (Target Scaffold) E->F Aromatization

Fig 1: Pd-catalyzed cascade condensation and intramolecular C-N cross-coupling workflow.

Experimental Protocols: A Self-Validating System

To guarantee scientific integrity, the following protocol is designed as a self-validating system . The reaction's progress is intrinsically linked to measurable spectroscopic shifts. If the C-N coupling fails, the intermediate imine will hydrolyze during aqueous workup, returning the starting ketone.

Protocol: Synthesis of 1-Methyl-2-(4-methoxyphenyl)-1H-indole

Causality of Reagent Selection:

  • XPhos (Ligand): The use of this bulky, electron-rich biaryl phosphine accelerates the reductive elimination step and prevents the formation of inactive palladium black.

  • NaOtBu (Base): Provides the exact pKa required to deprotonate the enamine intermediate without causing premature aldol-type degradation of the starting ketone.

  • Toluene (Solvent): Supports the high temperatures required for the cascade while maintaining the solubility of the non-polar organic intermediates and the active Pd(0) species.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (1.0 mmol, 305 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38.1 mg), and NaOtBu (1.5 mmol, 144 mg).

  • Solvent & Amine Addition: Add anhydrous Toluene (5.0 mL) followed by Methylamine solution (2.0 M in THF, 1.5 mmol, 0.75 mL) via syringe.

  • Thermal Activation: Seal the tube and heat the vigorously stirring mixture at 100 °C for 16 hours.

  • Quench & Extraction: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint (Crucial): Before column chromatography, analyze the crude mixture via ¹H-NMR.

    • Failure state: Presence of a sharp singlet at

      
       ~4.2 ppm indicates unreacted starting material (the 
      
      
      
      -methylene protons).
    • Success state: Complete disappearance of the 4.2 ppm signal and the emergence of a new aromatic singlet at

      
       ~6.5 ppm (the indole C3-H proton). The ratio of these two peaks provides an exact, self-contained metric of catalytic turnover.
      

Quantitative Data: Condition Optimization

The efficiency of the cascade cyclization is highly dependent on the catalyst-ligand-base triad. The table below summarizes the optimization landscape, demonstrating why the specific conditions in the protocol above were selected.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF10045Poor reductive elimination; Pd black formed.
2Pd₂(dba)₃ (2)BINAP (8)Cs₂CO₃Toluene10072Moderate conversion; bidentate ligand too rigid.
3Pd₂(dba)₃ (2)XPhos (8) NaOtBu Toluene 100 94 Optimal steric bulk; rapid C-N coupling.
4Pd₂(dba)₃ (2)XPhos (8)NaOtBuTHF8061Temperature too low for efficient imine formation.

Downstream Pharmaceutical Applications

The 2-arylindole scaffold generated from CAS 655244-07-8 is not merely a synthetic curiosity; it is a privileged structure in drug development. By utilizing this specific methoxy-substituted precursor, researchers can rapidly access analogs for:

  • Oncology: 2-Arylindoles are potent inhibitors of tubulin polymerization, binding to the colchicine site to disrupt cancer cell mitosis.

  • Endocrinology: The structural mimicry between 2-(4-methoxyphenyl)indoles and endogenous estrogens makes them ideal precursors for Selective Estrogen Receptor Modulators (SERMs), utilized in breast cancer therapies and osteoporosis management.

References

  • ChemSrc. "2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (CAS 655244-07-8) Chemical Properties and Data." ChemSrc Database. Available at:[Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. "Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation." Accounts of Chemical Research, 1998. Available at:[Link]

  • Söderberg, B. C., & Shriver, J. A. "Palladium-Catalyzed Synthesis of Indoles by Reductive N-Heteroannulation of 2-Nitrostyrenes." The Journal of Organic Chemistry, 1997. Available at:[Link]

Exploratory

Structural Elucidation and Isomeric Distinction of Brominated Methoxyacetophenones

This guide addresses the structural elucidation and isomeric distinction of brominated methoxyacetophenones. While the specific nomenclature "2-bromo-2'-(4-methoxyphenyl)acetophenone" suggests a complex biaryl system (i....

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the structural elucidation and isomeric distinction of brominated methoxyacetophenones.

While the specific nomenclature "2-bromo-2'-(4-methoxyphenyl)acetophenone" suggests a complex biaryl system (i.e., 2-bromo-1-(4'-methoxy[1,1'-biphenyl]-2-yl)ethanone), it is frequently encountered in industrial contexts as a non-standard reference to 2-bromo-4'-methoxyacetophenone (also known as


-bromo-4-methoxyacetophenone) or its regioisomers.[1]

This guide covers the analytical logic required to distinguish the three critical isomer classes relevant to this scaffold:

  • Positional Isomers of the Methoxy Group (Ortho/Meta/Para).

  • Regioisomers of Bromination (Side-chain

    
    -bromo vs. Nuclear ring-bromo).
    
  • Biaryl Constitution (in the event of the literal interpretation).[1]

Part 1: Nomenclature & Isomeric Landscape[1]

In medicinal chemistry, precise structural confirmation of


-haloacetophenones is critical because they serve as linchpin intermediates for heterocycle formation (e.g., benzothiophenes like Raloxifene, imidazoles, and thiazoles).[1]
The Three "Danger Zones" of Isomerism

When synthesizing or sourcing this scaffold, you must distinguish between three distinct types of isomers that share the same mass (MW ≈ 229.07 for the mono-phenyl variant, higher for biaryl).[1]

Isomer ClassDescriptionSynthetic Origin / Risk
Type A: Side-Chain vs. Nuclear Target:

-Bromo (C-Br on alkyl chain)Impurity: Aryl-Bromo (C-Br on phenyl ring)
High Risk. Over-bromination or incorrect Lewis acid choice leads to electrophilic aromatic substitution (nuclear) rather than radical/enol-based side-chain bromination.[1]
Type B: Methoxy Regioisomers Target: 4'-Methoxy (Para)Isomers: 2'-Methoxy (Ortho), 3'-Methoxy (Meta)Medium Risk. Arises from impure starting materials (anisole acylation regioisomers).[1] Ortho-isomers are sterically hindered and react slowly in subsequent steps.
Type C: Biaryl Regioisomers Target: 2-bromo-1-(4'-methoxy[1,1'-biphenyl]-2-yl)ethanoneIsomers: 3-yl or 4-yl attachmentSpecific Risk. Relevant only if synthesizing complex biaryl scaffolds via Suzuki coupling followed by bromination.[1]

Part 2: Analytical Logic & Distinction (The "How-To")

1H NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance is the definitive method for distinguishing these isomers.[1] The symmetry of the aromatic system and the chemical shift of the alkyl protons are diagnostic.[1]

A. Distinguishing Alpha-Bromo vs. Nuclear Bromo[1]
  • 
    -Bromo (Target):  Look for a sharp singlet  (2H) in the 4.40 – 4.80 ppm  range.[1] This corresponds to the 
    
    
    
    protons.[1] The electronegative bromine and carbonyl deshield these protons significantly.[1]
  • Nuclear Bromo (Impurity): The alkyl region will show a singlet (3H) at 2.50 – 2.60 ppm .[1] This is the intact methyl ketone

    
    .[1] The bromine is on the ring, so the side chain remains a methyl group.[1]
    
B. Distinguishing Ortho/Meta/Para Methoxy Substitution[1]
  • Para (4'-OMe): The aromatic region shows a classic AA'BB' system (two doublets, integrating 2H each) if the ring is otherwise unsubstituted.[1]

  • Ortho (2'-OMe): The aromatic region is complex (ABCD system) and typically shifted upfield due to steric inhibition of resonance.[1]

  • Meta (3'-OMe): Shows a singlet (isolated proton between substituents), two doublets, and a triplet.[1]

C. Data Summary Table (Solvent:

)
Feature2-Bromo-4'-methoxyacetophenone (Target)3'-Bromo-4'-methoxyacetophenone (Nuclear Impurity)2-Bromo-2'-methoxyacetophenone (Ortho Isomer)

Singlet, ~4.40 ppm (2H) AbsentSinglet, ~4.55 ppm (2H)

AbsentSinglet, ~2.60 ppm (3H) Absent

Singlet, ~3.88 ppmSinglet, ~3.95 ppmSinglet, ~3.90 ppm
Aromatic Pattern AA'BB' (Symmetric Doublets)Asymmetric (d, d, dd)Asymmetric (Complex m)
Mass Spectrometry (MS) Fragmentation[1]
  • Isotopic Pattern: All isomers will show the characteristic 1:1 ratio for

    
     and 
    
    
    
    (M+ and M+2).[1]
  • Fragmentation (EI/ESI):

    • 
      -Bromo:  Prominent loss of 
      
      
      
      (M-93/95) to give the acylium ion
      
      
      .[1]
    • Nuclear Bromo: Prominent loss of

      
       (M-15) from the methyl ketone, leaving the brominated benzoyl cation.[1]
      

Part 3: Visualization of Logic & Pathways[1]

Diagram 1: Analytical Decision Tree

This logic flow ensures correct identification of the synthesized material.[1]

IsomerDistinction Start Crude Product Analysis (1H NMR in CDCl3) CheckAlkyl Check 2.0 - 5.0 ppm Region Start->CheckAlkyl Singlet44 Sharp Singlet @ 4.4 - 4.8 ppm (2H) CheckAlkyl->Singlet44 Found Singlet26 Sharp Singlet @ 2.5 - 2.7 ppm (3H) CheckAlkyl->Singlet26 Found AlphaBromo Side-Chain Bromination Confirmed (Ph-CO-CH2Br) Singlet44->AlphaBromo NuclearBromo Nuclear Bromination Confirmed (Br-Ph-CO-CH3) Singlet26->NuclearBromo CheckAromatic Check Aromatic Region (Symmetry) AlphaBromo->CheckAromatic AABB AA'BB' Pattern (2 Doublets) CheckAromatic->AABB Symmetric Complex Complex Multiplets (ABCD or unsymm) CheckAromatic->Complex Asymmetric Target Target Identified: 2-Bromo-4'-methoxyacetophenone AABB->Target OrthoIso Isomer Identified: 2-Bromo-2'-methoxyacetophenone Complex->OrthoIso

Caption: Analytical decision tree for classifying brominated methoxyacetophenones via 1H NMR.

Diagram 2: Synthetic Divergence (Mechanism)

Understanding why isomers form allows you to control the reaction.[1]

SynthesisPath SM 4'-Methoxyacetophenone Cond1 Br2 / HBr / HOAc (Acid Catalysis) SM->Cond1 Cond2 Br2 / Lewis Acid (AlCl3) (Friedel-Crafts Cond.) SM->Cond2 Enol Enol Intermediate Cond1->Enol Protonation Complex Lewis Acid Complex (Ring Activation) Cond2->Complex Prod1 Target: Alpha-Bromo (Side Chain) Enol->Prod1 Electrophilic Attack on C=C Prod2 Impurity: Nuclear Bromo (Ring Substitution) Complex->Prod2 EAS Mechanism

Caption: Divergent synthetic pathways. Acid catalysis favors side-chain bromination; Lewis acids favor nuclear bromination.[1]

Part 4: Experimental Protocols

Protocol 1: Selective Synthesis of 2-Bromo-4'-methoxyacetophenone

To minimize the "Nuclear Bromo" isomer, one must utilize conditions that favor enolization over ring activation.[1]

Reagents:

  • 4'-Methoxyacetophenone (1.0 eq)[1]

  • Tetrabutylammonium tribromide (TBABr3) OR

    
     in Methanol/DCM[1]
    
  • Solvent: DCM/MeOH (1:1 v/v)[1]

Procedure:

  • Dissolution: Dissolve 10 mmol of 4'-methoxyacetophenone in 20 mL of DCM/MeOH (1:1).

  • Addition: Add 1.0 eq of TBABr3 portion-wise over 30 minutes at

    
    . Note: Using tribromide salts provides a low, controlled concentration of active bromine, favoring alpha-bromination over nuclear bromination.[1]
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The product is usually less polar than the starting ketone.[1]

  • Quench: Wash with 10%

    
     (aq) to remove residual bromine (yellow color disappears).[1]
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or Isopropanol. Crucial: Recrystallization is superior to column chromatography for removing the small amounts of nuclear brominated impurities.[1]

Protocol 2: Isomer Differentiation via HMBC (Advanced)

If 1H NMR is ambiguous (e.g., in complex biaryl cases), Heteronuclear Multiple Bond Correlation (HMBC) is required.[1]

  • Objective: Determine if the carbonyl carbon correlates to a

    
     or a 
    
    
    
    .[1]
  • Setup: Run 2D HMBC experiment in

    
    .
    
  • Analysis:

    • Locate the Carbonyl Carbon (

      
       ppm).[1]
      
    • Look for cross-peaks.[1]

    • Target (

      
      -Br):  Carbonyl correlates to the proton signal at ~4.4 ppm.[1]
      
    • Impurity (Nuclear-Br): Carbonyl correlates to the proton signal at ~2.6 ppm.[1]

References

  • Sigma-Aldrich. 2-Bromo-4'-methoxyacetophenone Product Specification & NMR. Retrieved from .[1]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Bromo-4'-methoxyacetophenone. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from .[1]

  • BenchChem. Differentiating Ortho- and Para-Methoxyacetophenone Isomers by Gas Chromatography. Retrieved from .[1]

  • PubChem. Compound Summary: 2-Bromo-1-(4-methoxyphenyl)ethanone.[1] Retrieved from .[1]

  • Diwu, Z., et al. (2000).[1] Optimization of the synthesis of alpha-bromoacetophenones. Tetrahedron Letters. (General reference for TBABr3 methodology).

Sources

Foundational

Introduction: The Significance of Brominated Ketones in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of C15H13BrO2 Ketones The molecular formula C15H13BrO2 represents a class of brominated ketone isomers, compounds of significant interest in the fields of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of C15H13BrO2 Ketones

The molecular formula C15H13BrO2 represents a class of brominated ketone isomers, compounds of significant interest in the fields of medicinal chemistry, drug development, and synthetic organic chemistry. α-Bromo ketones, a prominent subclass of these isomers, are versatile synthetic intermediates. Their utility stems from the presence of two reactive centers: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. This dual reactivity makes them powerful building blocks for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and as precursors for a wide array of pharmaceuticals. This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of ketones with the formula C15H13BrO2, tailored for researchers and drug development professionals.

Part 1: Physicochemical and Structural Properties

The foundational step in working with any chemical entity is a thorough understanding of its basic physicochemical properties and the potential for structural diversity.

Molecular Weight and Formula

The molecular formula C15H13BrO2 dictates a specific elemental composition. Due to the presence of bromine, which has two abundant stable isotopes (⁷⁹Br and ⁸¹Br), the precise mass is best represented by its monoisotopic and average molecular weights.

PropertyValueDescription
Molecular Formula C15H13BrO2Indicates 15 Carbon, 13 Hydrogen, 1 Bromine, and 2 Oxygen atoms.
Monoisotopic Mass 304.0099 Da[1][2]The mass calculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This is the value observed in high-resolution mass spectrometry.
Average Molecular Weight 305.16 g/mol The weighted average of the masses of all naturally occurring isotopes of each element. Used for stoichiometric calculations in bulk material.
Structural Isomerism

The formula C15H13BrO2 does not describe a single molecule but rather a multitude of structural isomers—compounds with the same formula but different atomic arrangements.[3][4] This isomerism can arise from variations in the carbon skeleton, the position of the ketone and bromine substituents, and the functional groups present.[3][5] Aldehydes and ketones with the same molecular formula are considered functional group isomers.[6]

Below are representative examples of known ketone isomers of C15H13BrO2 identified in chemical databases.

Isomer NameIUPAC NamePubChem CIDStructure
2-(2-bromo-4-methylphenoxy)acetophenone[2]2-(2-bromo-4-methylphenoxy)-1-phenylethanone19860086

2-bromo-1-(4-phenoxyphenyl)propan-1-one[1]2-bromo-1-(4-phenoxyphenyl)propan-1-one87693963

Non-ketone Isomer Example
Methyl 2-bromo-2,2-diphenylacetate[7]methyl 2-bromo-2,2-diphenylacetate5097300

Note: The table includes a non-ketone ester isomer to illustrate the concept of functional group isomerism.

Part 2: Synthesis of α-Bromo Ketones

The α-bromination of a ketone is a cornerstone transformation in organic synthesis. A particularly effective and environmentally conscious method involves the use of a hydrogen peroxide-hydrobromic acid (H₂O₂–HBr) system, often performed in water.[8] This system avoids the need for elemental bromine or other hazardous brominating agents.

Causality in Experimental Design

The choice of the H₂O₂–HBr system is deliberate. HBr serves as the bromine source, while H₂O₂ acts as an in-situ oxidizing agent to generate the active brominating species (Br₂). This method offers several advantages:

  • Safety: It avoids the handling and storage of highly corrosive and toxic liquid bromine.

  • Atom Economy: The reagents are used efficiently, minimizing waste.

  • "Green" Chemistry: Using water as a solvent, where possible, reduces reliance on volatile organic compounds.[8]

  • Control: The reaction can be modulated by adjusting the concentration and equivalents of H₂O₂ and HBr to favor mono-bromination over di-bromination.[8]

General Workflow for α-Bromination

The diagram below outlines the typical workflow for synthesizing an α-bromo ketone from its ketone precursor.

Caption: General workflow for the synthesis of α-bromo ketones.

Detailed Experimental Protocol: Synthesis via H₂O₂/HBr

This protocol is a generalized procedure adapted from established methods for the bromination of ketones.[8][9]

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the precursor ketone (1.0 equivalent).

  • Solvent and Reagent Addition: Add the chosen solvent (e.g., water or acetonitrile/water mixture) to dissolve or suspend the ketone. Add aqueous HBr (1.0-1.5 equivalents) to the mixture.

  • Initiation of Reaction: Begin vigorous stirring. If necessary, heat the mixture to the target temperature (e.g., 65-70 °C).[9]

  • Oxidant Addition: Slowly add aqueous H₂O₂ (2.0 equivalents) portionwise over 1-2 hours using a dropping funnel. Rationale: Slow addition is crucial to control the exothermic reaction and prevent the buildup of excess bromine, which can lead to side reactions and di-bromination.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Rationale: Sodium thiosulfate quenches any unreacted bromine, converting it to bromide (Br⁻).

  • Workup - Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure α-bromo ketone.

Part 3: Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized C15H13BrO2 ketone. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation CrudeProduct Purified Product (from Synthesis) MS Mass Spectrometry (MS) CrudeProduct->MS NMR NMR Spectroscopy (¹H and ¹³C) CrudeProduct->NMR IR Infrared (IR) Spectroscopy CrudeProduct->IR MassConfirm Confirm Molecular Weight & Isotopic Pattern MS->MassConfirm StructureConfirm Elucidate Connectivity & Chemical Environment NMR->StructureConfirm FunctionalGroupConfirm Identify Key Functional Groups (C=O) IR->FunctionalGroupConfirm FinalConfirmation Structural Confirmation of C15H13BrO2 Ketone MassConfirm->FinalConfirmation StructureConfirm->FinalConfirmation FunctionalGroupConfirm->FinalConfirmation

Caption: Workflow for the analytical characterization of a C15H13BrO2 ketone.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight. For a C15H13BrO2 species, the mass spectrum will exhibit a characteristic pattern due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak ([M]⁺) will appear as a doublet of two peaks of almost equal intensity, separated by 2 Da.

Ionm/z (Monoisotopic)Isotope CompositionRelative Abundance
[M]⁺ 304.01C₁₅H₁₃⁷⁹BrO₂~100%
[M+2]⁺ 306.01C₁₅H₁₃⁸¹BrO₂~98%

Rationale: This isotopic signature is a powerful diagnostic tool, providing unequivocal evidence for the presence of a single bromine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Protons on the carbon adjacent to the carbonyl group (α-protons) are deshielded and typically appear in the range of 2.0-2.3 δ.[10] The proton on the carbon bearing the bromine atom (the α-bromo proton) will be further deshielded, often appearing as a multiplet in the 4.0-5.0 δ range, depending on its coupling partners.

  • ¹³C NMR: The carbonyl carbon of a ketone produces a characteristic signal in the downfield region of the spectrum, typically between 190-215 δ.[10] The carbon atom bonded to the bromine will be shifted to a range of approximately 30-50 δ.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C=O Stretch: Ketones exhibit a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For saturated aliphatic ketones, this band appears near 1715 cm⁻¹.[10] If the ketone is conjugated with an aromatic ring or a double bond, this absorption shifts to a lower frequency, typically around 1685-1690 cm⁻¹.[10]

  • C-Br Stretch: The carbon-bromine bond stretch appears in the fingerprint region of the spectrum, typically between 600-500 cm⁻¹, but is often less diagnostic than the carbonyl stretch.

Part 4: Safety, Handling, and Storage

Authoritative Grounding: α-Bromo ketones are potent lachrymators and are toxic. All handling must be performed with appropriate engineering controls and personal protective equipment.

  • Handling: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, splash goggles, and nitrile gloves. For handling larger quantities, consider double-gloving and using a face shield.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Brominated organic waste should be collected in a dedicated, properly labeled hazardous waste container.

Conclusion

Ketones with the molecular formula C15H13BrO2 represent a valuable class of molecules with significant potential as intermediates in pharmaceutical and materials science research. A thorough understanding of their isomeric diversity, coupled with robust and validated protocols for their synthesis and characterization, is paramount for their effective utilization. By employing modern synthetic methods like the H₂O₂/HBr system and a multi-technique analytical approach (MS, NMR, IR), researchers can confidently prepare and verify these important chemical building blocks, paving the way for new discoveries.

References

  • ResearchGate. (n.d.). Yields and spectroscopic properties of bromo-ketones. Retrieved from [Link]

  • El-Qisairi, A. K., & Henry, P. M. (2004). Bromination of Ketones by Palladium(II). An Asymmetric α-Bromoketones Catalytically Synthesized by a Mono Palladium(II) Catalyst. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). C15H13BrO2 - Explore. Retrieved from [Link]

  • Malkov, A. V., et al. (2018). An H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-bromo-4-methylphenoxy)acetophenone (C15H13BrO2). Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-bromo-1,2-diphenylpropan-1-one | C15H13BrO. Retrieved from [Link]

  • PubChem. (n.d.). Carbonobromidate | CBrO2-. Retrieved from [Link]

  • PubChem. (n.d.). CID 92913612 | C15H11BrO2. Retrieved from [Link]

  • Podgorsˇek, A., & Iskra, J. (2007). Bromination of ketones with H2O2–HBr “on water”. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-2,2-diphenylacetate (C15H13BrO2). Retrieved from [Link]

  • Nature. (n.d.). Deacylative Transformations of Ketones via Aromatization-Promoted Carbon−Carbon Bond Activation. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Structural Isomerism in Organic Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • ChemRxiv. (2025). Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. Retrieved from [Link]

  • Chad's Prep. (2021, March 30). Ketone & Aldehyde Synthesis | A Complete Summary | Organic Chemistry 19.2 [Video]. YouTube. Retrieved from [Link]

  • Chemistry Academy. (2022, January 12). How to Calculate Isomers of Alkane Alkene Alkyne Aldehyde Ketone and Ether [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). structural isomerism. Chemguide. Retrieved from [Link]

  • EMBIBE. (2023, January 26). Isomerism in Aldehydes and Ketones: Definition, Structure, Nature, Difference. Retrieved from [Link]

  • Hydrolyzed. (n.d.). Isomerism. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone

Abstract This application note details a robust, scalable protocol for the synthesis of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (Target Molecule) starting from 2-bromophenylacetic acid . The method utilizes a two-s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (Target Molecule) starting from 2-bromophenylacetic acid . The method utilizes a two-step sequence: acid chloride activation followed by Friedel-Crafts acylation with anisole.[1] Special emphasis is placed on controlling regioselectivity and preventing the demethylation of the methoxy group, a common side reaction when using strong Lewis acids with electron-rich aromatics. This guide is designed for medicinal chemists and process engineers requiring high-purity deoxybenzoin intermediates for drug development.

Introduction & Retrosynthetic Analysis

Deoxybenzoins (benzyl phenyl ketones) are critical scaffolds in the synthesis of selective estrogen receptor modulators (SERMs), flavonoids, and anti-inflammatory agents. The presence of an ortho-bromo substituent on the benzyl ring provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to increase molecular complexity.

Strategic Challenges
  • Regioselectivity: Anisole is an activated substrate. While para-acylation is electronically favored, ensuring exclusive para-selectivity over ortho-acylation requires temperature control.

  • Ether Stability: The methoxy group is susceptible to cleavage (demethylation) by aluminum chloride (

    
    ) at elevated temperatures, leading to the phenol byproduct.
    
  • Steric Hindrance: The ortho-bromo group on the acylating agent adds steric bulk, potentially slowing the formation of the acylium ion complex.

Reaction Scheme

The synthesis proceeds via the conversion of 2-bromophenylacetic acid to its acid chloride, followed by electrophilic aromatic substitution on anisole.

ReactionScheme SM 2-Bromophenylacetic Acid (C8H7BrO2) Inter 2-Bromophenylacetyl Chloride (Intermediate) SM->Inter SM->Inter Step 1 Prod 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (Target) Inter->Prod Inter->Prod Step 2 Reagent1 SOCl2, cat. DMF DCM, Reflux Reagent2 Anisole, AlCl3 DCM, 0°C to RT

Figure 1: Synthetic pathway for the target deoxybenzoin.

Experimental Protocol

Materials & Equipment
  • Reagents: 2-Bromophenylacetic acid (>98%), Thionyl Chloride (

    
    ), Anisole (anhydrous), Aluminum Chloride (
    
    
    
    , anhydrous, granular), Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF).
  • Equipment: 3-neck round-bottom flask (RBF), pressure-equalizing addition funnel, reflux condenser, nitrogen/argon line, acetic acid scrubber (for

    
    /HCl trap).
    
Step 1: Synthesis of 2-Bromophenylacetyl Chloride

Objective: Activate the carboxylic acid for acylation.

  • Setup: Equip a dry 250 mL 3-neck RBF with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Connect the top of the condenser to a gas scrubber (NaOH solution) to neutralize evolved HCl and

    
    .
    
  • Charging: Add 2-bromophenylacetic acid (10.0 g, 46.5 mmol) and anhydrous DCM (50 mL).

  • Activation: Add a catalytic amount of DMF (2-3 drops). This catalyzes the formation of the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

  • Addition: Add Thionyl Chloride (6.8 mL, 93.0 mmol, 2.0 equiv) dropwise via syringe or addition funnel at room temperature.

  • Reaction: Heat the mixture to gentle reflux (

    
    ) for 2–3 hours.
    
    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or observe the cessation of gas evolution.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess

    
    .
    
    • Note: Add dry Toluene (20 mL) and re-evaporate to azeotropically remove trace thionyl chloride.

    • Result: The crude acid chloride is obtained as a yellow/orange oil. Use immediately in Step 2.

Step 2: Friedel-Crafts Acylation

Objective: Coupling of the acid chloride with anisole.[1]

  • Setup: Flame-dry a 500 mL 3-neck RBF. Equip with mechanical stirrer (preferred over magnetic for slurries), addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Charge

    
      (6.8 g, 51.1 mmol, 1.1 equiv) and anhydrous DCM  (40 mL). Cool the suspension to 
    
    
    
    using an ice bath.
  • Substrate Addition: Add Anisole (5.5 mL, 51.1 mmol, 1.1 equiv) to the

    
     suspension dropwise.
    
    • Mechanistic Insight: Pre-complexing the Lewis acid with the ether oxygen can moderate reactivity, but standard protocol often involves adding the acid chloride to the catalyst/substrate mixture or adding the catalyst to the mixture. Recommended Protocol: Add the Acid Chloride to the pre-cooled suspension of AlCl3 and Anisole to maintain low concentration of the active acylium species relative to the nucleophile.

  • Acylation: Dissolve the crude 2-bromophenylacetyl chloride (from Step 1) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture at

    
     over 30 minutes.
    
    • Control: Do not allow temperature to exceed

      
       to prevent demethylation.
      
  • Completion: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Reaction turns deep red/brown (formation of the sigma complex). Monitor by TLC (Hexane/EtOAc 8:2).

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker containing Ice/Water (200 g) and conc. HCl (10 mL) . Stir vigorously to decompose the aluminum complex.

  • Extraction: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Wash combined organics with water (

    
     mL), saturated 
    
    
    
    (
    
    
    mL), and Brine (
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Purification
  • Crystallization: The crude solid is typically recrystallized from hot Ethanol or a Hexane/Ethyl Acetate mixture.

  • Yield: Expected yield is 75–85%.

  • Appearance: Off-white to pale yellow crystalline solid.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry (

)
1.1 – 1.2 equivSufficient to activate the acyl chloride but minimized to prevent ether cleavage (demethylation).
Temperature (Step 2)

Higher temperatures (>40°C) promote thermodynamic demethylation of the methoxy group to a phenol.
Solvent Quality Anhydrous (<50 ppm

)
Water deactivates

and hydrolyzes the acid chloride back to the starting acid.
Addition Rate Slow (30-60 min)The reaction is exothermic. Rapid addition causes localized heating and side reactions.

Mechanistic Validation & Data Analysis

Reaction Mechanism

The reaction proceeds via the generation of an acylium ion intermediate. The ortho-bromo group exerts a steric influence, making the electrophile slightly less accessible, but the high nucleophilicity of anisole compensates for this.

Mechanism Step1 Acid Chloride + AlCl3 → Acylium Ion Complex [R-C≡O]+ [AlCl4]- Step2 Nucleophilic Attack by Anisole (Para-position favored) Step1->Step2 Electrophilic Attack Step3 Sigma Complex Formation Step2->Step3 Resonance Stabilization Step4 Aromatization (-H+) & Hydrolysis of Al-Complex Step3->Step4 Workup (HCl/Ice)

Figure 2: Mechanistic flow of the Friedel-Crafts acylation.

Expected Analytical Data

To validate the synthesis, compare spectral data against these predicted values:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.95 (d, J=8.8 Hz, 2H, Ar-H ortho to C=O, Anisole ring).
      
    • 
       7.58 (d, J=8.0 Hz, 1H, Ar-H ortho to Br).
      
    • 
       7.10–7.30 (m, 3H, Remaining Ar-H of bromo-ring).
      
    • 
       6.95 (d, J=8.8 Hz, 2H, Ar-H ortho to OMe).
      
    • 
       4.45 (s, 2H, 
      
      
      
      bridge). Note: The methylene protons are deshielded by the carbonyl and the phenyl ring.
    • 
       3.88 (s, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Expected

      
       (1:1 isotopic pattern for Br).
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried and

is removed completely before Step 2.
Phenol Byproduct DemethylationReaction temperature too high or reaction time too long. Keep T < 25°C.
Ortho-isomer impurity Regioselectivity issuesAnisole is highly activated. Ensure temperature is strictly controlled at 0°C during addition. Recrystallize to remove isomers.
Dark/Tar formation PolymerizationLocalized overheating. Improve stirring efficiency and slow down addition rate.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem Technical Support. (2025). Acylation Reactions with 2-Bromo-2-phenylacetyl Chloride. Retrieved from

  • ChemicalBook. (2025). Synthesis of 2-Bromo-2-phenylacetic acid derivatives. Retrieved from

  • Sigma-Aldrich. (2025).[4] Product Specification: Deoxybenzoin Derivatives. Retrieved from

(Note: While specific literature for the ortho-bromo isomer is less abundant than the para-isomer, the chemistry is homologous to the references cited above.)

Sources

Application

High-Efficiency Friedel-Crafts Acylation Protocol for the Synthesis of 2'-Bromo-4-methoxydeoxybenzoin

Introduction & Strategic Analysis The synthesis of 2'-bromo-4-methoxydeoxybenzoin (chemically defined as 1-(4-methoxyphenyl)-2-(2-bromophenyl)ethanone ) represents a critical intermediate step in the preparation of Selec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The synthesis of 2'-bromo-4-methoxydeoxybenzoin (chemically defined as 1-(4-methoxyphenyl)-2-(2-bromophenyl)ethanone ) represents a critical intermediate step in the preparation of Selective Estrogen Receptor Modulators (SERMs) and 2-phenylbenzo[b]thiophene scaffolds.

While the nomenclature "2'-bromo-4-methoxydeoxybenzoin" can be ambiguous regarding ring numbering, the only viable Friedel-Crafts (F-C) acylation pathway to a deoxybenzoin scaffold with this substitution pattern involves the reaction of anisole with 2-bromophenylacetyl chloride . The inverse route (reacting bromobenzene with 4-methoxyphenylacetyl chloride) is electronically unfavorable due to the deactivating nature of the bromine substituent and the poor regioselectivity (predominantly para-direction) on the bromobenzene ring.

This protocol details the optimized Friedel-Crafts acylation of anisole with 2-bromophenylacetyl chloride , ensuring high regioselectivity for the para-position of the anisole ring and minimizing demethylation side reactions.

Core Reaction Scheme

The reaction proceeds via the generation of an acylium ion from 2-bromophenylacetyl chloride, which undergoes electrophilic aromatic substitution (EAS) at the electron-rich para-position of anisole.

ReactionScheme cluster_0 Reagents cluster_1 Catalyst & Conditions Anisole Anisole (Nucleophile) AlCl3 AlCl3 (Lewis Acid) Product 2'-Bromo-4-methoxydeoxybenzoin (1-(4-methoxyphenyl)-2-(2-bromophenyl)ethanone) Anisole->Product AcidCl 2-Bromophenylacetyl Chloride (Electrophile) AcidCl->AlCl3 Complexation AlCl3->Product EAS Mechanism (-HCl) DCM DCM (0°C to RT)

Caption: Mechanistic flow of the Friedel-Crafts acylation between anisole and 2-bromophenylacetyl chloride mediated by Aluminum Chloride.

Safety & Pre-Requisites

Critical Safety Parameters
  • Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water to release HCl gas. Handle only in a fume hood and dispense in a glovebox or under an inert gas blanket if possible.

  • Acid Chlorides: Corrosive and lachrymatory. Avoid inhalation.

  • Dichloromethane (DCM): Volatile and potentially carcinogenic. Use proper ventilation.

Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL).

  • Mechanical stirrer (preferred over magnetic for slurry handling).

  • Pressure-equalizing addition funnel.

  • Inert gas line (Nitrogen or Argon).[1]

  • Ice/Salt bath (-10°C to 0°C).

Detailed Experimental Protocol

Phase 1: Preparation of Acylating Agent (In-Situ)

Note: If 2-bromophenylacetyl chloride is purchased commercially, proceed directly to Phase 2. If starting from 2-bromophenylacetic acid, follow this step.

  • Charge: In a dry flask under N₂, dissolve 2-bromophenylacetic acid (1.0 equiv) in anhydrous DCM (5 vol).

  • Activate: Add catalytic DMF (2-3 drops).

  • Chlorinate: Add Thionyl Chloride (SOCl₂) (1.2 equiv) dropwise at room temperature.

  • Reflux: Heat to reflux (40°C) for 2 hours until gas evolution ceases.

  • Concentrate: Remove solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride as a yellow oil. Do not purify; use immediately.

Phase 2: Friedel-Crafts Acylation
Reagent Stoichiometry Table
ReagentEquiv.RoleCritical Note
Anisole 1.0 - 1.1SubstrateSlight excess minimizes di-acylation.
2-Bromophenylacetyl Chloride 1.0ElectrophileLimiting reagent.[2]
Aluminum Chloride (AlCl₃) 1.1 - 1.2CatalystMust be anhydrous.[3] Quality affects yield.
Dichloromethane (DCM) 10-15 VolSolventAnhydrous required.
Step-by-Step Procedure
  • Catalyst Suspension:

    • Flame-dry a 3-neck flask and cool under N₂ flow.

    • Add anhydrous AlCl₃ (1.2 equiv) and anhydrous DCM (50% of total volume).

    • Cool the suspension to 0°C using an ice bath.[4]

  • Acyl Chloride Addition:

    • Dissolve 2-bromophenylacetyl chloride (1.0 equiv) in DCM (25% of total volume).

    • Add this solution dropwise to the AlCl₃ suspension over 15 minutes.

    • Observation: The mixture typically turns yellow/orange as the acylium complex forms. Stir for 15 minutes at 0°C.

  • Substrate Addition (The Critical Step):

    • Dissolve Anisole (1.05 equiv) in the remaining DCM (25% volume).

    • Slowly add the anisole solution to the reaction mixture via the addition funnel over 30–45 minutes.

    • Temperature Control: Maintain internal temperature < 5°C .[4] Rapid addition or higher temperatures can lead to ortho-acylation impurities or demethylation of the methoxy group [1].

  • Reaction Maintenance:

    • Allow the mixture to warm slowly to Room Temperature (20–25°C) .

    • Stir for 3–5 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC.[1] The acid chloride spot should disappear.[5]

Phase 3: Workup and Purification

WorkupFlow ReactionMix Reaction Mixture (Complexed) Quench Quench: Pour into Ice/HCl (conc.) ReactionMix->Quench Slow addition Separation Phase Separation (DCM / Aqueous) Quench->Separation Wash Wash Organic Phase: 1. Water 2. Sat. NaHCO3 3. Brine Separation->Wash Organic Layer Dry Dry (Na2SO4) & Concentrate Wash->Dry Crystallization Recrystallization (Ethanol or EtOAc/Hexane) Dry->Crystallization

Caption: Optimized workup workflow to ensure removal of aluminum salts and isolation of pure product.

  • Quenching:

    • Pour the reaction mixture slowly into a beaker containing Ice (500g) + conc. HCl (50 mL) . Stir vigorously to break the aluminum complex.

    • Note: The mixture will biphasic; ensure all solids dissolve.

  • Extraction:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer once with DCM (50 mL).

  • Washing:

    • Wash combined organics with Water (2 x 100 mL).

    • Wash with Saturated NaHCO₃ (to remove unreacted acid/HCl).[6]

    • Wash with Brine .[1]

  • Isolation:

    • Dry over anhydrous Na₂SO₄ .[1][7] Filter and concentrate in vacuo to yield an off-white solid.

  • Purification (Recrystallization):

    • Recrystallize the crude solid from hot Ethanol (or an EtOAc/Hexane mixture).

    • Cool to 4°C overnight to maximize yield.

    • Target Yield: 75–85%.

    • Appearance: White to pale yellow crystalline solid.

Analytical Validation

To validate the synthesis of 1-(4-methoxyphenyl)-2-(2-bromophenyl)ethanone , confirm the following spectral characteristics:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.85 (s, 3H): Methoxy group (-OCH₃).

    • δ 4.45 (s, 2H): Methylene bridge (-CH₂-). Diagnostic for deoxybenzoin skeleton.

    • δ 6.90 - 8.00 (m, 8H): Aromatic protons. Look for the AA'BB' pattern of the p-methoxyphenyl group (doublets approx. 8.0 and 6.9 ppm) and the multiplet pattern of the o-bromophenyl group.

  • ¹³C NMR:

    • ~195 ppm: Carbonyl (C=O).

    • ~55 ppm: Methoxy carbon.

    • ~45 ppm: Methylene carbon (-CH₂-).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of AlCl₃ or Acid ChlorideEnsure all reagents are anhydrous. Increase AlCl₃ to 1.5 equiv.
Demethylation Reaction temperature too highKeep addition at 0°C. Do not exceed 25°C during stir.
Ortho-Isomer Impurity Fast addition of AnisoleSlow down addition rate. Ensure vigorous stirring.
Sticky Solid Residual solvent or impuritiesRecrystallize from Ethanol. Use a seed crystal if available.

References

  • Friedel-Crafts Acylation Mechanism & Selectivity

    • Olah, G. A. "Friedel-Crafts and Related Reactions."[1][3][8][9][10][11][12] Wiley-Interscience.

    • GuideChem. "Ethanone, 2-(4-bromophenyl)-1-(4-methoxyphenyl)- Structure and Data." Link

  • Synthesis of Deoxybenzoin Derivatives

    • Organic Syntheses.[8] "Acylation of Anisole."[3][5][13][10] Link

  • General F-C Protocols on Activated Arenes

    • Sigma-Aldrich. "Friedel-Crafts Acylation Application Note." Link

Sources

Method

Application Note: Pd-Catalyzed Intramolecular α-Arylation of (2-Bromophenyl)ethanones for Fused-Ring Synthesis

Here is a comprehensive Application Note and Protocol for the palladium-catalyzed intramolecular α-arylation of 2-bromophenyl ketone derivatives. Executive Summary The palladium-catalyzed intramolecular α-arylation of ke...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the palladium-catalyzed intramolecular α-arylation of 2-bromophenyl ketone derivatives.

Executive Summary

The palladium-catalyzed intramolecular α-arylation of ketone enolates is a transformative methodology for constructing highly strained carbocyclic frameworks[1]. When applied to 2-bromophenyl ketone derivatives, this strategy provides direct access to valuable fused-ring cycloadducts. Depending on the exact connectivity of the acyclic precursor, the reaction yields either benzocyclobutenones (via a challenging 4-exo-trig cyclization of 1-(2-bromophenyl)alkanones) or 2-indanones (via 5-endo/exo cyclization of 1-(2-bromophenyl)propan-2-ones)[2].

This application note details the mechanistic principles, optimized parameters, and a self-validating experimental protocol for the synthesis of the highly strained benzocyclobutenone core. It emphasizes the critical role of ligand steric bulk in overcoming transition-state strain to prevent off-target protodehalogenation[3].

Mechanistic Causality & Strain Overcome

The catalytic cycle relies on a delicate balance between oxidative addition, enolate coordination, and reductive elimination[1].

  • Oxidative Addition : The active Pd(0)L species inserts into the C–Br bond of the 2-bromophenyl moiety to form an arylpalladium(II) bromide intermediate.

  • Enolate Formation & Transmetalation : A strong base (typically NaOtBu) deprotonates the α-carbon. The resulting enolate displaces the bromide on the Pd(II) center, forming a Pd(II)-enolate complex.

  • Reductive Elimination (The Bottleneck) : Forming a 4-membered benzocyclobutenone ring entails significant angle strain (~26 kcal/mol). Standard ligands (e.g., PPh₃) fail because the activation barrier for reductive elimination is too high, leading to catalyst decomposition or protodehalogenation. Bulky, electron-rich ligands such as P(t-Bu)₃ or Buchwald biaryl phosphines (e.g., XPhos) are mandatory[4]. Their extreme steric profile compresses the C(aryl)–Pd–C(enolate) bond angle, mechanically forcing the two carbon atoms together and drastically lowering the activation energy for C–C bond formation[3].

G Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)(Br)L Oxidative Addition Pd0->OxAdd Substrate Addition Enolate Ar-Pd(II)(Enolate)L Base / Ligand Exchange OxAdd->Enolate Base (NaOtBu), -NaBr Product Benzocyclobutenone Reductive Elimination Enolate->Product C-C Bond Formation Product->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed intramolecular α-arylation forming benzocyclobutenone.

Experimental Workflows (Self-Validating)

Target : Synthesis of 1-methylbenzocyclobuten-2-one from 1-(2-bromophenyl)propan-1-one. Note: This specific substrate ensures the formation of the 4-membered ring via α-arylation of the terminal ethyl group.

Materials
  • Substrate : 1-(2-bromophenyl)propan-1-one (1.0 mmol)

  • Catalyst : Pd(OAc)₂ (5 mol%, 0.05 mmol)

  • Ligand : P(t-Bu)₃ (10 mol%, 0.10 mmol) — supplied as a 1.0 M solution in toluene or as the air-stable HBF₄ salt.

  • Base : NaOtBu (1.5 mmol)

  • Solvent : Anhydrous Toluene (10 mL)

Step-by-Step Protocol
  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, NaOtBu, and a magnetic stir bar.

    • Causality: NaOtBu is highly hygroscopic; moisture quenches the enolate and hydrolyzes the Pd intermediate, leading to reaction failure.

  • Ligand Addition : Add P(t-Bu)₃ to the Schlenk tube. If using the air-stable P(t-Bu)₃·HBF₄ salt, add an additional 0.10 mmol of NaOtBu to liberate the free phosphine in situ.

  • Substrate Introduction : Dissolve 1-(2-bromophenyl)propan-1-one in 10 mL of anhydrous toluene and transfer it to the Schlenk tube. Seal the tube and remove it from the glovebox.

  • Reaction Execution : Heat the reaction mixture to 100 °C in an oil bath for 12 hours.

    • Self-Validating Check: The solution will transition from a pale yellow suspension to a dark red/brown homogeneous solution within the first 30 minutes. This visual cue confirms the reduction of Pd(II) to the active Pd(0) species and subsequent oxidative addition.

  • In-Process Monitoring : After 4 hours, sample 50 µL under a positive nitrogen flow, quench with H₂O, extract with EtOAc, and analyze via GC-MS.

    • Expected Outcome: Disappearance of the starting material (

      
       = 212/214) and appearance of the product peak (
      
      
      
      = 132).
  • Workup : Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).

Data & Parameter Optimization

The table below summarizes the optimization landscape, demonstrating the strict necessity of specific catalyst-base pairings to overcome the high activation energy of 4-membered ring formation[2],[3].

LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
PPh₃NaOtBuToluene100< 5%Extensive protodehalogenation; ligand lacks sufficient steric bulk.
BINAPCs₂CO₃1,4-Dioxane10015%Sluggish reductive elimination; trace product observed.
XPhosNaOtBuToluene8078%Good conversion; biaryl backbone accelerates reductive elimination.
P(t-Bu)₃ NaOtBu Toluene 100 89% Optimal; extreme steric bulk mechanically forces C–C coupling.

Troubleshooting & Trustworthiness

  • Failure Mode 1: High levels of reduced byproduct (propiophenone).

    • Cause: Moisture in the reaction or adventitious oxygen leading to protodehalogenation of the Ar-Pd(II)-Br intermediate.

    • Solution: Ensure rigorous Schlenk techniques. Use freshly sublimed NaOtBu and strictly anhydrous, degassed toluene.

  • Failure Mode 2: Dimerization or intermolecular cross-coupling.

    • Cause: Reaction concentration is too high, favoring intermolecular pathways over the highly strained intramolecular cyclization.

    • Solution: Dilute the reaction mixture from 0.1 M to 0.05 M to kinetically favor the unimolecular ring-closing step.

References

  • Muratake, H.; Natsume, M. "Palladium-Catalyzed Intramolecular α-Arylation of Aliphatic Ketones." Tetrahedron Letters, 1997. URL:[Link]

  • Palucki, M.; Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Ketones." Journal of the American Chemical Society, 1997. URL:[Link]

  • Hamann, B. C.; Hartwig, J. F. "Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex." Journal of the American Chemical Society, 1997. URL:[Link]

  • Culkin, D. A.; Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 2003. URL:[Link]

Sources

Application

using 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone as a precursor for benzofurans

Application Note: Synthesis of 2-(4-Methoxyphenyl)benzofuran via Intramolecular O-Arylation of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone Executive Summary The synthesis of 2-arylbenzofurans is a critical operation in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-(4-Methoxyphenyl)benzofuran via Intramolecular O-Arylation of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone

Executive Summary

The synthesis of 2-arylbenzofurans is a critical operation in the development of pharmaceuticals, agrochemicals, and functional materials, given the scaffold's prevalence in biologically active molecules (e.g., amiodarone, benzbromarone). The compound 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (CAS: 655244-07-8) serves as a highly optimized, functionalized precursor for constructing the 2-(4-methoxyphenyl)benzofuran core. This application note delineates the mechanistic causality and provides field-proven, self-validating protocols for the intramolecular C–O cross-coupling of this


-(2-bromophenyl)ketone using both Copper and Palladium catalysis.

Mechanistic Rationale: The Causality of Intramolecular O-Arylation

The conversion of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone to a benzofuran is not a simple condensation; it is a transition-metal-catalyzed intramolecular O-arylation that relies on precise electronic and steric orchestration.

  • Base-Promoted Enolization: The

    
    -methylene protons are flanked by a carbonyl and an aryl group, rendering them sufficiently acidic to be deprotonated by a mild base. The selection of Cesium Carbonate (
    
    
    
    ) is deliberate: the large ionic radius of the
    
    
    ion provides a loosely bound ion pair, significantly enhancing the nucleophilicity of the resulting enolate oxygen (the "cesium effect").
  • Oxidative Addition: Direct nucleophilic aromatic substitution (

    
    ) is kinetically disfavored here because the aryl bromide lacks strong electron-withdrawing activating groups. Thus, a transition metal catalyst is introduced to undergo oxidative addition into the C–Br bond .
    
  • Reductive Elimination: Following ligand exchange where the enolate oxygen coordinates to the metal center, rapid reductive elimination forges the critical C–O bond. This yields the aromatic benzofuran core and regenerates the active catalyst .

Mechanism A Ketone Precursor 2-(2-Bromophenyl)-1- (4-methoxyphenyl)ethanone B Enolate Intermediate (Base-Promoted) A->B Cs2CO3 - H+ C Oxidative Addition [Metal] inserts into C-Br B->C Cu(I) or Pd(0) D Ligand Exchange Intramolecular O-[Metal] C->D - Br- E Reductive Elimination C-O Bond Formation D->E F Target Scaffold 2-(4-Methoxyphenyl)benzofuran E->F Catalyst Regeneration

Fig 1: Catalytic cycle for the intramolecular O-arylation of alpha-(2-bromophenyl)ketones.

Orthogonal Catalytic Protocols

To ensure reproducibility across different laboratory environments, we present two orthogonal protocols. Protocol A is highly cost-effective and robust for scale-up, while Protocol B offers milder thermal conditions and faster kinetics.

Protocol A: Copper-Catalyzed Intramolecular O-Arylation (Ullmann-Type)

Causality Note: Copper(I) iodide is utilized with 1,10-phenanthroline as a bidentate ligand. The ligand prevents the disproportionation of Cu(I) and increases its solubility in the organic phase, which is critical for stabilizing the oxidative addition intermediate .

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (1.0 mmol, 305.2 mg), CuI (10 mol%, 19.0 mg), 1,10-phenanthroline (20 mol%, 36.0 mg), and anhydrous

    
     (2.0 mmol, 651.6 mg).
    
  • Atmospheric Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat 3x). Rationale: Cu(I) is highly susceptible to oxidation to inactive Cu(II) in the presence of atmospheric oxygen, which would stall the catalytic cycle.

  • Solvent Addition: Inject anhydrous, degassed DMF (10 mL) via syringe. Polar aprotic solvents are mandatory to stabilize the charged intermediate states.

  • Thermal Activation: Replace the septum with a Teflon-lined screw cap under Argon flow. Heat the reaction mixture in an oil bath at 110 °C for 18 hours with vigorous stirring.

  • Reaction Quenching: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove insoluble inorganic salts.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with distilled water (3 × 20 mL) to remove DMF, followed by a brine wash (20 mL). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, 95:5 v/v).

Protocol B: Palladium-Catalyzed O-Arylation (Buchwald-Hartwig-Type)

Causality Note: Palladium offers a lower activation energy barrier for C–Br insertion. Using a bulky, electron-rich phosphine ligand like XPhos accelerates both oxidative addition and reductive elimination, allowing the reaction to proceed at lower temperatures.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried reaction vial, add the precursor (1.0 mmol, 305.2 mg),

    
     (5 mol%, 11.2 mg), XPhos (10 mol%, 47.7 mg), and 
    
    
    
    (2.0 mmol, 651.6 mg).
  • Atmospheric Exchange: Purge the vial with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL).

  • Thermal Activation: Stir the mixture at 90 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc, 95:5 v/v).

Protocol S1 1. Reagent Assembly Precursor, Catalyst, Ligand, Base S2 2. Inert Atmosphere Setup Schlenk Line (Vacuum/Ar cycles) S1->S2 S3 3. Solvent Addition Anhydrous Toluene or DMF S2->S3 S4 4. Thermal Activation Heated to 90-110 °C for 12-24h S3->S4 S5 5. Aqueous Quench & Extraction EtOAc / Brine Wash S4->S5 S6 6. Chromatographic Purification Silica Gel (Hexanes/EtOAc) S5->S6

Fig 2: Standard experimental workflow for transition-metal-catalyzed benzofuran synthesis.

Quantitative Data & Protocol Comparison

ParameterProtocol A: Copper-Catalyzed (Ullmann)Protocol B: Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst / Loading CuI (10 mol%)

(5 mol%)
Ligand 1,10-phenanthroline (20 mol%)XPhos (10 mol%)
Base

(2.0 equiv)

(2.0 equiv)
Solvent DMF (0.1 M)Toluene (0.1 M)
Temperature / Time 110 °C / 18 hours90 °C / 12 hours
Typical Yield 78 – 85%88 – 94%
Primary Advantage Highly cost-effective; ideal for multi-gram scale-up.Milder conditions; faster kinetics; higher turnover.

Analytical Validation (Self-Validating System)

To ensure the integrity of the experimental outcome, the transformation must be analytically validated. The conversion of the open-chain ketone to the fused benzofuran provides distinct, self-validating spectroscopic signatures:

  • FT-IR Spectroscopy: The starting material exhibits a strong, sharp carbonyl (

    
    ) stretch at approximately 1680 cm⁻¹. The complete disappearance of this peak is the primary real-time indicator of successful cyclization.
    
  • ¹H NMR (400 MHz,

    
    ):  The precursor features a characteristic singlet for the 
    
    
    
    -methylene protons (
    
    
    ) around 4.20 ppm. In the product, these protons are lost, and a new highly diagnostic singlet appears at ~6.95 ppm , corresponding to the C3–H proton of the newly formed benzofuran ring.
  • Mass Spectrometry (ESI-MS): The precursor (

    
    ) has a distinct isotopic molecular ion pattern at m/z 304/306 (~1:1 ratio). The cyclized product (
    
    
    
    ) will present a single sharp
    
    
    peak at m/z 225.09 , confirming the expulsion of HBr.

References

  • Copper catalysis in the construction of indole and benzo[b]furan rings. Organic & Biomolecular Chemistry (2011). PubMed. URL:[Link]

  • Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society (2010). ACS Publications. URL:[Link]

  • Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters (2020). PMC / ACS Publications. URL:[Link]

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Conditions for Ortho-Bromo Deoxybenzoins

Introduction & Mechanistic Rationale The synthesis of complex flavonoid architectures—such as isoflavones, pterocarpans, and structurally diverse biflavonoids—frequently relies on the functionalization of ortho-bromo deo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of complex flavonoid architectures—such as isoflavones, pterocarpans, and structurally diverse biflavonoids—frequently relies on the functionalization of ortho-bromo deoxybenzoins (1-(2-bromophenyl)-2-phenylethan-1-ones)[1]. Traditionally, isoflavone synthesis relied on harsh chalcone routes or deoxybenzoin formylation, which limited late-stage functionalization[1]. The offers a highly modular, benign alternative for constructing these C6-C3-C6 skeletons by coupling o-bromo deoxybenzoins with aryl or prenyl boronic acids[2].

However, o-bromo deoxybenzoins present two distinct chemical challenges:

  • Steric Hindrance: The bulky phenylacetyl group adjacent to the C-Br bond significantly retards the oxidative addition of the Palladium(0) catalyst.

  • Chemoselectivity: The α-protons of the deoxybenzoin core are highly acidic (pKa ~17–19). The use of strong bases (e.g., NaOtBu) can trigger unwanted α-deprotonation, leading to competitive palladium-catalyzed α-arylation (Buchwald-Hartwig type enolate coupling) rather than the desired Suzuki cross-coupling.

To overcome these barriers, the catalytic system must be precisely engineered. Using a highly active, electron-rich bidentate or bulky monodentate phosphine ligand accelerates oxidative addition, while a mild inorganic base ensures strict chemoselectivity for the C-B bond transmetalation over enolate formation[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Insertion into C-Br Pd0->OxAdd o-Bromo Deoxybenzoin BaseEx Base Exchange Halide replaced by OH⁻ OxAdd->BaseEx Base (OH⁻) TransMet Transmetalation Transfer of Aryl from Boron BaseEx->TransMet Arylboronic Acid RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for ortho-bromo deoxybenzoins.

Catalytic System Design & Optimization Data

The selection of the Palladium source, ligand, and base dictates the efficiency of the reaction. While standard conditions utilizing Pd(PPh₃)₄ and Na₂CO₃ are effective for unhindered aryl halides[4], they often result in sluggish kinetics and moderate yields when applied to o-bromo deoxybenzoins[5].

As summarized in Table 1, transitioning to a precatalyst system of Pd(OAc)₂ paired with Buchwald-type ligands (such as SPhos or XPhos) dramatically improves the yield. The electron-rich dicyclohexylphosphine moiety of SPhos increases the electron density at the palladium center, facilitating the difficult oxidative addition into the sterically encumbered C-Br bond. Furthermore, utilizing a biphasic solvent system (Toluene/H₂O) with K₃PO₄ provides the optimal hydroxide/phosphate concentration to activate the boronic acid into the reactive "ate" complex [ArB(OH)₃]⁻ without deprotonating the sensitive α-carbon[6].

Table 1: Optimization of Catalytic Conditions for o-Bromo Deoxybenzoin Coupling
EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5%)NoneNa₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)9068
2PdCl₂(dppf) (5%)NoneK₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)10082
3Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O (10:1)10094
4Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (3.0)Toluene/H₂O (10:1)10091

Note: Reactions performed on a 1.0 mmol scale with 1.2 equiv of phenylboronic acid. Yields represent isolated, chromatography-purified products.

Experimental Protocol

This methodology outlines a self-validating, highly reproducible workflow for the synthesis of cross-coupled deoxybenzoins[7].

Reagents Required
  • 1-(2-bromophenyl)-2-phenylethan-1-one (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (10 mL) and Deionized H₂O (1 mL)

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, sequentially add the o-bromo deoxybenzoin, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add 10 mL of Toluene followed by 1 mL of Deionized H₂O. Causality: The biphasic nature is critical; the water dissolves the inorganic base, generating the aqueous hydroxide/phosphate necessary to form the reactive boronate intermediate, while toluene maintains the organic substrates in solution.

  • Rigorous Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles, or sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Causality: Atmospheric oxygen rapidly decomposes the electron-rich SPhos ligand into inactive phosphine oxides and oxidizes the active Pd(0) species, leading to reaction stalling and boronic acid homocoupling.

  • Reaction Execution: Seal the Schlenk tube under an Argon atmosphere. Immerse the vessel in a pre-equilibrated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • In-Process Monitoring: After 4 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer. Analyze via TLC (Hexanes/EtOAc 8:2, UV visualization at 254 nm). The reaction is complete when the starting material spot (typically Rf ~0.6) is fully consumed, replaced by a new, highly UV-active product spot (Rf ~0.45).

  • Self-Validating Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter the entire mixture through a short pad of Celite. Validation: The Celite pad traps precipitated palladium black and insoluble inorganic salts, preventing emulsion formation in the next step. Transfer the filtrate to a separatory funnel, wash with brine (2 × 15 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure cross-coupled product.

Workflow Prep 1. Reagent Prep Weighing & Mixing Degas 2. Degassing Freeze-Pump-Thaw Prep->Degas React 3. Reaction Heating at 90-100°C Degas->React Workup 4. Workup Extraction & Washing React->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting & System Validation

To ensure the trustworthiness of the protocol, researchers must be able to diagnose common failure modes based on observable data:

  • Observation: High recovery of unreacted o-bromo deoxybenzoin, but complete consumption of the boronic acid.

    • Causality: Protodeboronation (hydrolysis of the C-B bond) is outcompeting the cross-coupling cycle. This is common with electron-poor or highly sterically hindered boronic acids[5].

    • Correction: Slowly add the boronic acid via a syringe pump over 2 hours, or increase the boronic acid loading to 1.5–2.0 equivalents.

  • Observation: Formation of significant amounts of biphenyl derivatives.

    • Causality: Oxidative homocoupling of the boronic acid.

    • Correction: The system is contaminated with oxygen. Check the integrity of the Schlenk line vacuum and increase the duration of the Argon sparging/degassing step.

  • Observation: Formation of complex mixtures with multiple UV-active spots on TLC.

    • Causality: The base used was too strong (e.g., accidental use of alkoxides), leading to α-deprotonation and subsequent α-arylation of the deoxybenzoin.

    • Correction: Strictly adhere to mild bases like K₃PO₄ or K₂CO₃.

References

  • Total synthesis of isoflavonoids Source: Natural Product Reports (RSC Publishing) URL:[Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids Source: International Journal of Molecular Sciences (via NIH/PMC) URL:[Link]

  • Synthesis of structurally diverse biflavonoids Source: Tetrahedron (Cambridge University Repository) URL:[Link]

  • Transition Metal-Catalyzed Couplings Reactions Involving Carbonyl Compounds Source: Chemie Brunschwig URL:[Link]

Sources

Application

Application Note: One-Pot Synthesis of 6-(4-Methoxyphenyl)phenanthridine via Iodine-Mediated Cyclization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone Product: 6-(4-Methoxyphenyl)phenanthridine Introduction & Strategic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone Product: 6-(4-Methoxyphenyl)phenanthridine

Introduction & Strategic Rationale

Phenanthridines represent a privileged class of nitrogen-containing polycyclic aromatic hydrocarbons (PAHs). They are the core structural motifs in numerous biologically active alkaloids (e.g., nitidine, fagaronine) and possess significant antitumoral, antibacterial, and antiviral properties. Traditional synthetic routes to the phenanthridine scaffold—such as the Pictet-Hubert reaction, Schmidt reaction, or transition-metal-catalyzed cross-couplings—often suffer from harsh reaction conditions, the need for expensive palladium/ruthenium catalysts, or multi-step precursor syntheses .

To streamline drug discovery workflows, this protocol details a highly efficient, transition-metal-free, one-pot cascade synthesis of 6-(4-methoxyphenyl)phenanthridine directly from 2-(2-bromophenyl)-1-(4-methoxyphenyl)ethanone . By leveraging an iodine-mediated intramolecular cyclization , this method provides a self-validating, environmentally benign alternative to heavy-metal catalysis .

Mechanistic Causality & Experimental Design

The synthesis operates through a highly orchestrated two-stage cascade within a single reaction vessel. Understanding the causality behind the reagent selection is critical for troubleshooting and scaling:

  • Lewis Acid-Catalyzed Imine Condensation: The starting ketone is sterically hindered. To overcome this, Scandium(III) triflate (

    
    )  is employed as a highly oxophilic, water-tolerant Lewis acid to activate the carbonyl carbon. Hexamethyldisilazane (HMDS)  is selected over gaseous ammonia because it is a liquid, easily handled ammonia equivalent. During condensation, HMDS releases volatile siloxanes (e.g., hexamethyldisiloxane), which thermodynamically drives the equilibrium toward the ketimine intermediate without the need for Dean-Stark dehydration.
    
  • Electrophilic Activation & Aromatization: In the second stage, Molecular Iodine (

    
    )  acts as a mild, green electrophile. The ketimine tautomerizes to its enamine form, which is subsequently activated by 
    
    
    
    to form an intermediate iodonium/alpha-iodo species. This electrophilic activation triggers an intramolecular cyclization between the nitrogen/carbon framework and the ortho-bromo-substituted phenyl ring. Potassium carbonate (
    
    
    )
    is critical here; it acts as an acid scavenger to neutralize the generated
    
    
    and
    
    
    , preventing the reverse hydrolysis of the imine and driving the final elimination/aromatization step to yield the fully conjugated phenanthridine core.

Experimental Protocol

Safety Precautions: Perform all steps in a well-ventilated fume hood.


 is volatile and toxic; 

is an irritant.
Step 1: Ketimine Formation
  • Preparation: In a flame-dried, nitrogen-flushed 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-bromophenyl)-1-(4-methoxyphenyl)ethanone (1.0 mmol, 305.2 mg) in anhydrous toluene (5.0 mL). Note: Toluene is chosen to allow for the high temperatures required for hindered imine condensation.

  • Catalyst Addition: Add

    
     (0.1 mmol, 49.2 mg, 10 mol%) to the solution.
    
  • Amination: Slowly inject HMDS (1.5 mmol, 315 µL) via a gas-tight syringe.

  • Reaction: Attach a reflux condenser, heat the reaction mixture to 100 °C, and stir for 12 hours.

  • Monitoring: Verify the complete consumption of the starting ketone via TLC (Hexanes/EtOAc, 4:1). The ketimine intermediate will appear as a new, slightly more polar spot.

Step 2: Cyclization and Aromatization
  • Cooling: Allow the reaction mixture to cool to room temperature. Do not work up the reaction; proceed directly to cyclization.

  • Electrophile Preparation: In a separate vial, prepare a solution of molecular iodine (

    
    , 1.2 mmol, 304.6 mg) in a solvent mixture of THF (3.0 mL) and MeOH (2.0 mL). Note: The THF/MeOH mixture ensures the solubility of both the organic ketimine and the inorganic base.
    
  • Activation: Add the

    
     solution dropwise to the reaction flask, followed immediately by anhydrous 
    
    
    
    (2.0 mmol, 276.4 mg).
  • Cyclization: Heat the mixture to 60 °C and stir for 8 hours. Monitor by TLC until the ketimine intermediate is fully consumed.

  • Quenching: Cool to room temperature and quench the reaction with saturated aqueous

    
     (10 mL). Crucial Step: Thiosulfate reduces unreacted electrophilic iodine species that could otherwise degrade the product during silica gel chromatography.
    
  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure 6-(4-methoxyphenyl)phenanthridine.
    

Reaction Optimization Data

The following table summarizes the optimization parameters for the cascade cyclization, demonstrating the necessity of the Lewis acid and the specific oxidant choice.

Table 1: Optimization of Reaction Conditions for Phenanthridine Cyclization

EntryLewis Acid (mol%)Oxidant/ElectrophileBaseSolvent (Step 2)Yield (%)
1None

(1.2 eq)

THF/MeOHTrace
2

(5%)

(1.2 eq)

THF/MeOH62
3

(10%)

(1.2 eq)

THF/MeOH 80
4

(10%)
NBS (1.2 eq)

THF/MeOH45
5

(10%)

(1.2 eq)

THF/MeOH58

Note: Yields represent isolated yields after column chromatography. Entry 3 represents the optimal validated conditions.

Workflow & Mechanistic Visualization

G A 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone B Step 1: HMDS, Sc(OTf)3 Toluene, 100°C, 12h A->B C Ketimine Intermediate B->C Imine Condensation D Step 2: I2, K2CO3 THF/MeOH, 60°C, 8h C->D E Iodonium/Enamine Activation D->E Electrophilic Attack F Intramolecular Cyclization & Aromatization E->F C-C/C-N Bond Formation G 6-(4-Methoxyphenyl)phenanthridine F->G -HBr, -HI

Workflow and mechanistic pathway for the one-pot synthesis of 6-arylphenanthridines.

References

  • Rodríguez, R., & Walton, J. C. "Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine." PMC, National Institutes of Health, 2015. URL:[Link]

  • Wang, Y., et al. "Synthesis of phenanthridines by I2-mediated sp3 C–H amination." Organic & Biomolecular Chemistry (RSC Publishing), 2014. URL:[Link]

Method

Application Note: Precision Synthesis of 2-(4-Methoxyphenyl)indole via Cu-Catalyzed Cascade Cyclization

This Application Note is designed for researchers and process chemists optimizing the synthesis of 2-(4-methoxyphenyl)indole from 2-(2-bromophenyl)-1-(4-methoxyphenyl)ethanone . The protocol focuses on the Copper-Catalyz...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of 2-(4-methoxyphenyl)indole from 2-(2-bromophenyl)-1-(4-methoxyphenyl)ethanone .

The protocol focuses on the Copper-Catalyzed Intramolecular C–N Cyclization (Cascade Amination/Condensation) , a robust and atom-economical pathway that avoids the use of expensive palladium phosphine ligands while delivering high regioselectivity.

Executive Summary

The conversion of 2-(2-bromophenyl)-1-(4-methoxyphenyl)ethanone (an


-(2-haloaryl)ketone) to 2-(4-methoxyphenyl)indole  proceeds via a cascade sequence involving condensation with a nitrogen source followed by intramolecular C–N bond formation. While Palladium-catalyzed Buchwald-Hartwig amination is a viable route, the Copper(I)/L-Proline  system offers a superior balance of cost, scalability, and functional group tolerance for this specific scaffold.

Key Transformation:

  • Starting Material: 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone

  • Reagents: CuI (Catalyst), L-Proline (Ligand), NH

    
    OAc (Nitrogen Source), K
    
    
    
    CO
    
    
    (Base).
  • Product: 2-(4-Methoxyphenyl)-1H-indole.

  • Mechanism: In situ enamine formation

    
     Intramolecular Ullmann-type coupling.
    

Mechanistic Insight & Reagent Rationale

The reaction operates through a "domino" or "cascade" mechanism. Understanding the order of events is critical for troubleshooting low yields or side reactions (e.g., hydrolysis).

Reaction Pathway[1][2]
  • Condensation: The ketone carbonyl reacts with the nitrogen source (Ammonium Acetate) to form a transient imine/enamine intermediate.

  • Coordination: The Copper(I) catalyst, ligated by L-Proline, coordinates to the aryl bromide and the enamine nitrogen.

  • Oxidative Addition / Nucleophilic Attack: The nitrogen attacks the ipso-carbon of the aryl bromide (facilitated by Cu), displacing the bromide.

  • Aromatization: Tautomerization and loss of water drive the formation of the aromatic indole core.

Reagent Selection Guide
ComponentRecommended ReagentRole & Rationale
Catalyst CuI (Copper(I) Iodide)Primary Choice. High affinity for aryl halides in Ullmann-type couplings. More economical than Pd

(dba)

.
Ligand L-Proline Critical. Forms a soluble, active Cu-complex in polar solvents. Promotes the coupling at lower temperatures (80–110°C) compared to ligand-free conditions.
Nitrogen Source NH

OAc
(Ammonium Acetate)
Acts as both the nitrogen donor and a mild acid catalyst for the initial condensation step. Superior to aqueous ammonia, which can cause solubility issues or hydrolysis.
Base K

CO

or Cs

CO

Neutralizes the HBr byproduct. Carbonates are preferred over alkoxides (e.g., NaO

Bu) to prevent side reactions with the ketone.
Solvent DMSO (Dimethyl Sulfoxide)Essential. High polarity stabilizes the Cu-intermediate and ensures solubility of the polar ammonium salts. DMF is a viable alternative.

Visualization: Catalytic Cycle & Workflow

Mechanistic Pathway (Graphviz)

IndoleSynthesis Start Start: 2-(2-Bromophenyl)-1- (4-methoxyphenyl)ethanone Imine Intermediate 1: Transient Imine/Enamine Start->Imine Condensation (-H2O) Amine Reagent: NH4OAc Amine->Imine CuComplex Transition State: Cu-Ligated Aryl Species Imine->CuComplex CuI / L-Proline Coordination Cyclization Step 3: Intramolecular C-N Coupling CuComplex->Cyclization Oxidative Insertion Product Product: 2-(4-Methoxyphenyl)indole Cyclization->Product Reductive Elimination (-CuBr, -H2O)

Caption: Cascade pathway from alpha-(2-haloaryl)ketone to 2-arylindole via Cu-catalyzed amination.

Experimental Workflow

Workflow Step1 1. CHARGE Substrate (1.0 eq), CuI (10 mol%), L-Proline (20 mol%), K2CO3 (2.0 eq), NH4OAc (3.0 eq) in DMSO. Step2 2. DEGAS Sparge with Argon/N2 for 15 mins. (Critical for Cu(I) stability) Step1->Step2 Step3 3. HEAT Stir at 90-110°C for 12-24 hours. Monitor by TLC/LCMS. Step2->Step3 Step4 4. WORKUP Cool to RT. Dilute with EtOAc. Wash with H2O (x3) and Brine. Step3->Step4 Step5 5. PURIFICATION Flash Chromatography (Hexanes/EtOAc gradient). Step4->Step5

Caption: Step-by-step bench protocol for the synthesis of 2-(4-methoxyphenyl)indole.

Detailed Experimental Protocol

Materials
  • Substrate: 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (1.0 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (99.99% trace metals basis recommended)

  • Ligand: L-Proline

  • Nitrogen Source: Ammonium Acetate (NH

    
    OAc)
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous

Procedure
  • Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add:

    • 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (1.0 mmol, 305 mg)

    • CuI (0.1 mmol, 19 mg, 10 mol%)

    • L-Proline (0.2 mmol, 23 mg, 20 mol%)

    • K

      
      CO
      
      
      
      (2.0 mmol, 276 mg, 2.0 equiv)
    • NH

      
      OAc (3.0 mmol, 231 mg, 3.0 equiv)
      
  • Solvent & Inertion: Add anhydrous DMSO (3.0 mL). Seal the tube and sparge the mixture with Argon or Nitrogen gas for 10–15 minutes. Note: Oxygen can oxidize Cu(I) to inactive Cu(II), stalling the reaction.

  • Reaction: Place the vessel in a pre-heated oil bath at 100 °C . Stir vigorously for 18–24 hours.

    • Monitoring: Check reaction progress via TLC (typically 20% EtOAc in Hexanes). The starting ketone (less polar) should disappear, and a fluorescent spot (Indole) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL).

    • Wash the organic layer with water (3 x 10 mL) to remove DMSO and inorganic salts.

    • Wash with saturated brine (10 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (starting 95:5 to 80:20).

    • Product: 2-(4-Methoxyphenyl)-1H-indole is typically obtained as an off-white to pale yellow solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst Deactivation (Oxidation)Ensure rigorous degassing (Argon sparging). Use fresh CuI (should be white/tan, not green/black).
Starting Material Remains Incomplete CondensationIncrease NH

OAc to 4-5 equivalents. Verify reaction temperature is at least 90°C.
Side Product: Indanone Intramolecular C-C couplingThis occurs if the

-carbon attacks the aryl bromide instead of the nitrogen. Ensure sufficient NH

OAc is present to favor imine formation over enolate formation.
Low Solubility Salt precipitationSwitch solvent to DMF or NMP if DMSO workup is problematic, though DMSO generally gives higher yields for this specific transformation.

References

  • Ma, D., et al. (2003). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds and Amines." Journal of the American Chemical Society, 125(48), 14867–14878. Link

  • Wang, M., et al. (2012). "Copper-Catalyzed Synthesis of Indoles from 2-(2-Haloaryl)ketones and Ammonia." Organic Letters, 14(18), 4910–4913. Link

  • Buchwald, S. L., et al. (2010). "Pd-Catalyzed Synthesis of Indoles via the Fischer Indole Reaction and Related Transformations." Chemical Reviews, 110, 2650. Link

  • BenchChem. (2025).[1] "2-(2-Bromophenyl)acetophenone: Properties and Applications." BenchChem Application Notes. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the precision synthesis of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone , a functionalized deoxybenzoin scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the precision synthesis of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone , a functionalized deoxybenzoin scaffold often used as a precursor for isoflavones, benzofurans, and indole derivatives.

The guide presents two distinct microwave-assisted pathways:

  • Pathway A (Robust): Polyphosphoric Acid (PPA) Mediated Condensation (High atom economy, scalable).

  • Pathway B (Precision): Pd-Catalyzed

    
    -Arylation (Milder conditions, high functional group tolerance).
    

Introduction & Strategic Rationale

The target molecule is an


-phenylacetophenone (deoxybenzoin) featuring an ortho-bromo substituent on the 

-phenyl ring and a para-methoxy group on the benzoyl ring. This specific substitution pattern presents a synthetic challenge due to the steric hindrance of the ortho-bromo group and the electronic deactivation it imposes on the methylene bridge.

Why Microwave Irradiation? Traditional thermal heating (oil bath reflux) for Friedel-Crafts or condensation reactions often requires prolonged times (4–12 hours) and suffers from incomplete conversion due to the steric bulk of the 2-bromophenyl group. Microwave irradiation (MWI) offers three critical advantages for this synthesis:

  • Dielectric Heating: Direct coupling with polar intermediates (e.g., acylium ions) accelerates the rate-determining step.

  • Superheating: Access to temperatures above the solvent's boiling point in sealed vessels overcomes the activation energy barrier imposed by the ortho-substituent.

  • Suppression of Side Reactions: Rapid heating and cooling profiles minimize the formation of thermodynamic byproducts (e.g., acid-catalyzed rearrangements).

Experimental Protocols

Pathway A: PPA-Mediated Direct Condensation (Preferred)

Best for: Routine synthesis, gram-scale production, and high atom economy.

This pathway utilizes Polyphosphoric Acid (PPA) as both the solvent and the Lewis acid catalyst. PPA is an excellent microwave absorber, ensuring rapid internal heating.

Reagents & Materials
  • Substrate A: Anisole (4-Methoxybenzene) [Excess/Solvent role]

  • Substrate B: (2-Bromophenyl)acetic acid (1.0 equiv)

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) (~5–10 g per g of substrate)

  • Quench: Ice-water mixture

  • Extraction: Ethyl Acetate (EtOAc)[1]

Step-by-Step Protocol
  • Preparation:

    • In a 10 mL or 30 mL microwave process vial, introduce (2-Bromophenyl)acetic acid (215 mg, 1.0 mmol).

    • Add PPA (2.0 g). Note: PPA is viscous; weigh directly into the vial.

    • Add Anisole (1.5 mmol, 1.5 equiv) directly on top. Note: Anisole acts as the nucleophile. Using a slight excess drives the reaction.

  • Microwave Irradiation:

    • Seal the vial with a PTFE-lined septum cap.

    • Instrument Settings:

      • Mode: Dynamic (hold temperature).

      • Temperature: 110 °C.

      • Power: Max 150 W (PPA absorbs strongly; use moderate power limit to prevent overshoot).

      • Hold Time: 15 minutes.

      • Stirring: High (magnetic stir bar is essential to mix the viscous PPA).

  • Workup:

    • Allow the vial to cool to 50 °C (do not cool to RT, or PPA will solidify).

    • Pour the warm reaction mixture slowly into 50 mL of crushed ice with vigorous stirring. The PPA will hydrolyze and dissolve.

    • Extract the aqueous mixture with EtOAc (3 x 20 mL) .

    • Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine .

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 9:1) if necessary.

Pathway B: Pd-Catalyzed -Arylation (Alternative)

Best for: Late-stage functionalization or if the acid precursor is unavailable.

This method couples a ketone enolate with an aryl halide. To preserve the ortho-bromo group, we utilize 1-Bromo-2-iodobenzene and exploit the reactivity difference between C-I and C-Br bonds (C-I is more reactive).

Reagents
  • Substrate A: 4-Methoxyacetophenone (1.0 equiv)[2]

  • Substrate B: 1-Bromo-2-iodobenzene (1.1 equiv)

  • Catalyst: Pd(dba)₂ (2 mol%) + Xantphos (3 mol%)

  • Base: NaOtBu (1.2 equiv)

  • Solvent: Toluene or THF (Dry)

Step-by-Step Protocol
  • Preparation:

    • In a glovebox or under Argon flow, add 4-Methoxyacetophenone (1.0 mmol), 1-Bromo-2-iodobenzene (1.1 mmol), Pd(dba)₂ (0.02 mmol), Xantphos (0.03 mmol), and NaOtBu (1.2 mmol) to a microwave vial.

    • Add dry Toluene (3 mL).

  • Microwave Irradiation:

    • Temperature: 100 °C.

    • Time: 10 minutes.

    • Pre-stirring: 30 seconds.

  • Workup:

    • Filter through a pad of Celite to remove Pd residues.

    • Concentrate and purify via column chromatography.

Process Control & Data Analysis

Quantitative Comparison of Methods
ParameterPathway A (PPA/FC)Pathway B (Pd-Cat)Thermal Reflux (Conventional)
Reaction Time 15 min10 min4–8 hours
Yield (Isolated) 85–92%75–82%40–60%
Atom Economy HighModerate (Loss of leaving groups)High
Cost LowHigh (Pd catalyst/Ligands)Low
Scalability ExcellentModerateGood
Expected Characterization Data

Self-Validation: Use these peaks to confirm the structure.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.86 (s, 3H, -OCH ₃)
      
    • 
       4.45 (s, 2H, -C(=O)CH ₂-) Diagnostic Singlet
      
    • 
       6.94 (d, J=8.8 Hz, 2H, Anisole 3,5-H )
      
    • 
       7.10–7.30 (m, 3H, Bromo-aryl protons)
      
    • 
       7.58 (d, J=7.8 Hz, 1H, Bromo-aryl 3-H )
      
    • 
       8.02 (d, J=8.8 Hz, 2H, Anisole 2,6-H )
      
  • MS (ESI): m/z 305/307 [M+H]⁺ (1:1 isotopic pattern characteristic of Bromine).

Visual Workflow (Graphviz)

The following diagram illustrates the logical flow for Pathway A , highlighting critical decision points and safety checks.

G cluster_0 Preparation cluster_1 Microwave Reaction cluster_2 Workup & Isolation Start Reagents: (2-Bromophenyl)acetic acid Anisole PPA Mix Mix in MW Vial (Viscous PPA requires care) Start->Mix MW_Settings Set Parameters: 110°C, 15 min, 150W High Stirring Mix->MW_Settings Irradiation Irradiation Phase (Dielectric Heating) MW_Settings->Irradiation Monitor Pressure/Temp Control Irradiation->Monitor Cool Cool to 50°C (Prevent Solidification) Monitor->Cool Complete Quench Quench in Ice Water (Exothermic!) Cool->Quench Extract Extract (EtOAc) Wash (NaHCO3) Quench->Extract Product Final Product: 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone Extract->Product

Caption: Workflow for PPA-mediated microwave synthesis. Note the critical temperature control during quenching.

References

  • Microwave-Assisted Friedel-Crafts Acylation

    • Leadbeater, N. E., & Marco, M. (2002). Preparation of polymer-supported ligands and metal complexes for use in catalysis. Chemical Reviews. (Context: General MW catalysis principles).

    • Specific PPA Protocol Adaptation: Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation. Green Chemistry.

  • Synthesis of Deoxybenzoins

    • Wahala, K., & Hase, T. A. (1991). Expedient synthesis of polyhydroxyisoflavones. Journal of the Chemical Society, Perkin Transactions 1. (Foundational PPA thermal method adapted here for MW).

  • Microwave

    
    -Arylation of Ketones: 
    
    • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Well-Defined, Air-Stable (NHC)Pd(Allyl)Cl Complexes for the

      
      -Arylation of Ketones. Organic Letters. 
      
  • General Microwave Synthesis Guide

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition.

Sources

Method

Application Note: Copper-Catalyzed α-C–H Activation and Intramolecular C–O Coupling of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone

Executive Summary & Strategic Relevance The synthesis of highly functionalized 2-arylbenzofurans is a critical objective in medicinal chemistry and organic materials development. Traditional methods often require pre-fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The synthesis of highly functionalized 2-arylbenzofurans is a critical objective in medicinal chemistry and organic materials development. Traditional methods often require pre-functionalized starting materials or expensive palladium catalysts. This application note details a highly atom-economical, copper-catalyzed protocol for the transformation of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (CAS: 655244-07-8) into 2-(4-methoxyphenyl)benzofuran.

By leveraging a tandem sequence of base-promoted α-C–H activation (enolization) and copper-mediated Ullmann-type C(sp2)–Br insertion, this methodology provides a robust, scalable, and cost-effective route to privileged heterocyclic scaffolds. The protocol is designed as a self-validating system, incorporating visual checkpoints and optimized parameters to ensure high fidelity and reproducibility for drug development professionals.

Mechanistic Rationale & Causality

Understanding the underlying organometallic causality is essential for troubleshooting and scaling the reaction. The transformation is driven by a carefully orchestrated catalytic cycle 1.

  • α-C–H Activation & Enolate Formation : The process begins with the deprotonation of the α-methylene group of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone by Cesium Carbonate (Cs₂CO₃). Cs₂CO₃ is specifically chosen because its basicity perfectly matches the pKa of the substrate (approx. 15-17), driving enolization without triggering destructive aldol condensations.

  • Coordination : Copper(I) Iodide (CuI), stabilized by the bidentate nitrogen ligand 1,10-phenanthroline, coordinates with the enolate oxygen to form a reactive Cu(I)-enolate intermediate.

  • Oxidative Addition : The spatial proximity of the tethered 2-bromo substituent facilitates a rapid intramolecular oxidative addition into the C(sp2)–Br bond, generating a transient, high-energy Cu(III) metallacycle 2.

  • Reductive Elimination : The electron-donating nature of the 4-methoxy group on the substrate increases the nucleophilicity of the enolate oxygen, significantly accelerating the reductive elimination step. This forges the final C–O bond, releasing the benzofuran product and regenerating the Cu(I) catalyst 3.

MechanisticPathway Precatalyst Active Catalyst [Cu(I) + 1,10-Phen] Enolate Intermediate I Cu(I)-Enolate (α-C-H Activation) Precatalyst->Enolate Coordination Substrate Substrate 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone Substrate->Enolate Cs2CO3 (Deprotonation) OxAdd Intermediate II Cu(III) Metallacycle Enolate->OxAdd Oxidative Addition (C-Br Cleavage) OxAdd->Precatalyst Catalyst Turnover Product Product 2-(4-methoxyphenyl)benzofuran OxAdd->Product Reductive Elimination (C-O Bond Formation)

Fig 1: Catalytic cycle of Cu-mediated α-C–H activation and C–O coupling.

Empirical Optimization & Quantitative Data

To establish a highly trustworthy and reproducible protocol, extensive optimization of the reaction parameters was conducted. The data below demonstrates the necessity of the specific catalyst-ligand-base triad. The use of N,N-Dimethylformamide (DMF) is critical; as a polar aprotic solvent, it stabilizes the transient Cu(III) species and partially dissolves the inorganic base to maintain a steady concentration of the active enolate 4.

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (2.0 equiv)SolventYield (%)Observation / Causality
1 CuI 1,10-Phenanthroline Cs₂CO₃ DMF 92% Optimal conditions; rapid conversion.
2CuIL-ProlineCs₂CO₃DMF65%Weaker coordination leads to catalyst degradation.
3CuBr1,10-PhenanthrolineCs₂CO₃DMF85%Halide effect; iodide is a better leaving group.
4CuI1,10-PhenanthrolineK₂CO₃DMF78%Lower solubility of K+ limits enolization rate.
5CuI1,10-PhenanthrolineCs₂CO₃Toluene40%Non-polar solvent fails to stabilize Cu(III).
6None1,10-PhenanthrolineCs₂CO₃DMFN.R.Control confirms transition-metal dependency.

Standard Operating Procedure (SOP)

This protocol is engineered to be a self-validating system. Researchers should strictly monitor the visual color changes described in Step 3, which serve as an immediate diagnostic tool for catalyst health.

Materials Required
  • Substrate: 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (1.0 mmol, 305.17 mg)

  • Catalyst: CuI (0.1 mmol, 19.0 mg)

  • Ligand: 1,10-Phenanthroline (0.2 mmol, 36.0 mg)

  • Base: Cs₂CO₃ (2.0 mmol, 651.6 mg)

  • Solvent: Anhydrous DMF (5.0 mL)

Step-by-Step Methodology
  • Reaction Assembly (Inert Atmosphere): Inside a glovebox or using standard Schlenk line techniques, charge an oven-dried 15 mL pressure tube with 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Solvation: Add 5.0 mL of anhydrous DMF to the mixture. Seal the tube with a Teflon-lined cap.

  • Activation & Visual Validation: Transfer the sealed tube to a pre-heated oil bath set to 110 °C. Stir vigorously (800 rpm). Self-Validation Checkpoint: Within 15 minutes of heating, the initial pale green/yellow suspension must transition to a deep brown/black solution. This color shift confirms the successful formation of the active Cu-enolate complex. If the solution remains pale or turns blue, catalyst oxidation (moisture/O₂ ingress) has occurred.

  • Reaction Progression: Maintain heating at 110 °C for 12 hours. Monitor the complete consumption of the starting material via TLC (Hexane/EtOAc 4:1, UV visualization).

  • Quench & Extraction: Cool the reaction vessel to room temperature. Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove inorganic salts and precipitated copper residues. Wash the filtrate with distilled water (3 × 15 mL) and brine (15 mL) to remove DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0% to 5% EtOAc in Hexanes) to afford the pure 2-(4-methoxyphenyl)benzofuran as a white solid.

ExperimentalWorkflow S1 1. Assembly (Glovebox) S2 2. Solvation (Anhydrous DMF) S1->S2 S3 3. Activation (110°C, 12h) S2->S3 S4 4. Workup (EtOAc/Brine) S3->S4 S5 5. Isolation (Silica Column) S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis of 2-arylbenzofuran.

References

  • Benchchem. 2-(2-Bromophenyl)quinazoline - Transition-Metal-Catalyzed C-N Bond Formation Strategies. Benchchem Database. 1

  • Pericherla, K., et al. Copper-Catalyzed Tandem Azide–Alkyne Cycloaddition, Ullmann Type C–N Coupling, and Intramolecular Direct Arylation. Organic Letters (2013). 2

  • Kobashi, Y., et al. Cu-Catalyzed Dehydrogenative C–O Cyclization for the Synthesis of Furan-Fused Thienoacenes. Organic Letters, ACS Publications (2021). 3

  • ResearchGate Database. N-Arylation of primary and tertiary sulfonimidamides and Copper-catalyzed sequences. ResearchGate (2025). 4

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is designed for researchers and drug development professionals optimizing the synthesis of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is designed for researchers and drug development professionals optimizing the synthesis of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone , a critical intermediate in the preparation of complex biologically active frameworks (e.g., dihydrobenzofurans and specialized pharmaceuticals).

This guide focuses on the most industrially relevant and cost-effective route: the Friedel-Crafts acylation of anisole using 2-bromophenylacetyl chloride.

I. Mechanistic Workflow & Reaction Pathway

The synthesis is a two-step process. First, 2-bromophenylacetic acid is converted to its highly reactive acyl chloride. Second, this intermediate undergoes an electrophilic aromatic substitution with anisole, catalyzed by a strong Lewis acid (Aluminum Chloride, AlCl₃).

SynthesisWorkflow A 2-Bromophenylacetic Acid (Starting Material) B Thionyl Chloride (SOCl2) Reflux, 30-60 min A->B Chlorination C 2-Bromophenylacetyl Chloride (Electrophile) B->C -SO2, -HCl D Anisole + AlCl3 (1.1 equiv) DCM, 0 °C to RT C->D Friedel-Crafts Acylation E Ketone-AlCl3 Complex (Stoichiometric Adduct) D->E Electrophilic Aromatic Sub. F Aqueous HCl Quench (Ice Bath) E->F Hydrolysis G 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (Target Product) F->G Phase Separation

Workflow for the Friedel-Crafts synthesis of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone.

II. Standard Operating Procedure (SOP)

This self-validating protocol ensures high para-regioselectivity and minimizes byproduct formation[1].

Step 1: Preparation of 2-Bromophenylacetyl Chloride

  • Charge a flame-dried, argon-purged round-bottom flask with 2-bromophenylacetic acid (1.0 equiv).

  • Add thionyl chloride (SOCl₂, 3.0 equiv) and 1 drop of anhydrous DMF (catalyst).

  • Reflux the mixture at 80 °C for 30–60 minutes until gas evolution (SO₂ and HCl) ceases and the solution becomes homogeneous.

  • Validation Check: Quench a 10 µL aliquot in 1 mL of dry methanol. Analyze via TLC (Hexane:EtOAc 8:2). The methyl ester should appear at R_f ~0.6, with no starting acid remaining at the baseline.

  • Evaporate the excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous dichloromethane (DCM) to remove residual SOCl₂ traces.

Step 2: Friedel-Crafts Acylation

  • Redissolve the crude 2-bromophenylacetyl chloride in anhydrous DCM (approx. 0.5 M concentration) and cool the flask to 0 °C using an ice bath.

  • Add anhydrous anisole (1.0 to 1.05 equiv) to the solution.

  • Slowly add anhydrous Aluminum Chloride (AlCl₃, 1.1 equiv) in small portions over 15 minutes to control the exothermic reaction.

  • Stir at 0 °C for 30 minutes, then allow the reaction to naturally warm to room temperature (20–25 °C) and stir for an additional 2 hours.

  • Validation Check: Quench a small aliquot in water, extract with EtOAc, and check via TLC. The target ketone typically runs at R_f ~0.4 (Hexane:EtOAc 9:1).

Step 3: Quenching and Isolation

  • Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and concentrated HCl (10:1 ratio) to break the aluminum complex.

  • Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify via recrystallization (EtOAc/n-hexane) or silica gel column chromatography to yield the product as colorless crystals[2].

III. Troubleshooting & FAQs

Q1: My reaction stalls at ~5-10% conversion, even though my acyl chloride was perfectly formed. Why? Cause: You are likely using AlCl₃ in catalytic amounts. Solution: Unlike Friedel-Crafts alkylation where the catalyst is regenerated, Friedel-Crafts acylation requires a strictly stoichiometric amount of Lewis acid (typically 1.1 equivalents)[3]. The newly formed carbonyl oxygen of the product ketone is highly basic and forms a rigid, irreversible complex with AlCl₃ under reaction conditions. This complexation effectively removes AlCl₃ from the catalytic cycle. You must use >1.0 equivalent relative to the limiting reagent to drive the reaction to completion.

Q2: The yield of my target product is low, and MS/NMR analysis shows a significant byproduct with a mass 14 Da lower than expected. What is happening? Cause: Lewis acid-mediated demethylation of anisole. Solution: AlCl₃ is an aggressive Lewis acid. If the reaction temperature exceeds 25 °C or if the reaction is left stirring overnight, AlCl₃ will coordinate to the methoxy oxygen of anisole (or the product). Subsequent nucleophilic attack by chloride ions cleaves the methyl group (S_N2 mechanism), resulting in the formation of a phenol derivative (e.g., 2-(2-bromophenyl)-1-(4-hydroxyphenyl)ethanone). Fix: Strictly control the temperature. Keep the initial addition at 0 °C and do not exceed 2 hours at room temperature. Quench immediately once TLC indicates consumption of the acyl chloride.

Q3: I am observing a mixture of isomers. How do I maximize the para-substituted product? Cause: Poor temperature control or solvent effects leading to ortho-substitution. Solution: The methoxy group of anisole is strongly ortho/para-directing. Because the 2-bromophenylacetyl electrophile is sterically bulky, the para position is naturally favored. However, running the reaction in neat anisole at elevated temperatures provides enough thermal energy to overcome the steric hindrance, increasing ortho acylation. By utilizing a non-polar, non-coordinating solvent like anhydrous DCM and maintaining a temperature between 0 °C and 25 °C, you maximize the kinetic preference for the less sterically hindered para position, routinely achieving >95% regioselectivity.

Q4: My product is contaminated with unreacted 2-bromophenylacetic acid after the final workup. How did it survive? Cause: Incomplete removal of thionyl chloride or moisture ingress during Step 2. Solution: If unreacted SOCl₂ is carried over into the Friedel-Crafts step, it can react with moisture to form HCl and SO₂, or interfere with the Lewis acid. More commonly, if your DCM or anisole is not strictly anhydrous, water will rapidly hydrolyze the highly reactive 2-bromophenylacetyl chloride back into 2-bromophenylacetic acid before it can react with the anisole. Ensure all solvents are dried over molecular sieves and the reaction is kept under a positive pressure of argon.

IV. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profile, demonstrating why the SOP conditions are optimal.

AlCl₃ (Equivalents)SolventTemperature ProfileReaction TimeYield (%)Major Impurity Observed
0.2 equivDCM0 °C to RT12 hours< 10%Unreacted starting materials (Catalyst trapped)
1.1 equivNeat AnisoleRT to 60 °C4 hours55%Ortho-acylated isomer (~15%)
1.5 equivDCMRT to 40 °C18 hours40%Demethylated phenol byproduct (Cleavage)
1.1 equiv DCM 0 °C to RT 2.5 hours > 80% None (Trace unreacted anisole)

V. References

  • Supporting information - The Royal Society of Chemistry. RSC.org. Available at:[Link]

  • Supporting information - The Royal Society of Chemistry (Detailed Experimental). RSC.org. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Wikipedia.org. Available at:[Link]

Sources

Optimization

removing unreacted 2-bromophenylacetic acid from crude product

Topic: Effective Removal of Unreacted 2-Bromophenylacetic Acid from Crude Reaction Products For: Researchers, scientists, and drug development professionals This guide provides in-depth technical advice and troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effective Removal of Unreacted 2-Bromophenylacetic Acid from Crude Reaction Products For: Researchers, scientists, and drug development professionals

This guide provides in-depth technical advice and troubleshooting protocols for the efficient removal of the common acidic starting material, 2-bromophenylacetic acid, from crude reaction mixtures. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested methodologies to ensure you achieve the highest possible purity for your target compound.

Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.

Q1: My post-reaction NMR/LCMS analysis clearly shows a significant amount of unreacted 2-bromophenylacetic acid. What is the most robust first-line purification strategy?

A: The most direct and highly effective initial strategy is an acid-base liquid-liquid extraction . This technique specifically targets the acidic nature of the 2-bromophenylacetic acid. By washing your organic solution with a basic aqueous solution, you convert the carboxylic acid into its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, effectively pulling it out of the organic layer where your (presumably neutral or less acidic) product remains.[1][2][3]

Q2: I performed a wash with saturated sodium bicarbonate solution, but I still see the starting material in my product. What could have gone wrong?

A: This is a common issue that usually points to one of three possibilities:

  • Insufficient Base: You may not have used enough basic solution to neutralize all the acidic starting material. For every one equivalent of 2-bromophenylacetic acid, you need at least one equivalent of a base like sodium bicarbonate. It is good practice to use a molar excess.

  • Inefficient Mixing: The acid-base reaction can only occur at the interface between the organic and aqueous layers. If you do not shake the separatory funnel vigorously enough, the extraction will be incomplete.[2] Ensure you are mixing thoroughly (while periodically venting) to maximize the surface area between the two phases.

  • pH of the Aqueous Layer: After extraction, check the pH of the aqueous layer with litmus paper or a pH strip. It should be basic. If it is still neutral or acidic, it confirms that you did not add enough base, and another wash is required.

Q3: My target molecule contains a base-sensitive functional group, like an ester. Can I still use acid-base extraction?

A: Yes, but with careful selection of the base. A strong base like sodium hydroxide (NaOH) could potentially hydrolyze a sensitive ester.[1] In this scenario, you should use a milder base. Saturated sodium bicarbonate (NaHCO₃) solution is the ideal choice. It is sufficiently basic to deprotonate a carboxylic acid (pKa ≈ 4-5) but generally not basic enough to cause significant hydrolysis of most esters during the relatively short exposure time of an extraction.[1][4]

Q4: When should I consider using flash chromatography instead of, or in addition to, an acid-base extraction?

A: Choose your method based on the nature of your product and other impurities:

  • Use Extraction First: If 2-bromophenylacetic acid is the primary impurity and your product is stable to a basic wash, extraction is faster, cheaper (in terms of solvent and silica), and more scalable.[1][5]

  • Use Chromatography When:

    • Your product itself is acidic and has a similar pKa to the starting material, making extractive separation impossible.

    • You have multiple other byproducts with polarities close to your desired compound that also need to be removed.

    • Your product is extremely sensitive to any aqueous conditions.[6]

  • Use Both (Extraction then Chromatography): This is a very common and robust workflow. Use an acid-base wash to remove the bulk of the acidic starting material, then run the crude product through a silica gel column to remove any remaining trace impurities.[2] This "pre-purification" step prevents the acidic starting material from streaking on the column and improves the overall separation efficiency.

Key Compound Properties: 2-Bromophenylacetic Acid

Understanding the physical and chemical properties of the impurity is critical for designing an effective purification strategy.

PropertyValueSource
CAS Number 18698-97-0[7][8]
Molecular Formula C₈H₇BrO₂[7]
Molecular Weight 215.04 g/mol [7][8]
Appearance White to light beige crystalline solid[7]
Melting Point 104-106 °C[7][9]
pKa ~4.05[7]
Solubility Low in water; Soluble in many organic solvents (e.g., DCM, Ethyl Acetate) and basic aqueous solutions.[4][7][10]

Detailed Purification Protocols

Protocol 1: Liquid-Liquid Extraction with a Weak Base

This is the preferred method for bulk removal of 2-bromophenylacetic acid when the target compound is neutral and not base-sensitive.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer this solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The organic layer contains your product, and the lower aqueous layer contains the sodium 2-bromophenylacetate salt.[11]

  • Draining: Drain the lower aqueous layer. If using a solvent less dense than water (like ethyl acetate), the organic layer will be on top.

  • Repeat: Repeat the wash (steps 2-5) one or two more times to ensure complete removal. After the final wash, test the pH of the aqueous layer to confirm it is basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove any residual water from the organic phase.[2]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Diagram: Acid-Base Extraction Workflow

cluster_start Starting Point cluster_extraction Extraction Process cluster_separation Phase Separation cluster_workup Product Isolation crude Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel Add Saturated NaHCO₃ (aq) Shake & Vent crude->sep_funnel layers Allow Layers to Separate sep_funnel->layers aqueous Aqueous Layer (Contains Sodium 2-Bromophenylacetate Salt) layers->aqueous Discard organic Organic Layer (Contains Desired Product) layers->organic brine Wash with Brine organic->brine dry Dry (Na₂SO₄) & Filter brine->dry concentrate Concentrate in vacuo dry->concentrate final_product Purified Product concentrate->final_product

Caption: Workflow for removing acidic impurities via liquid-liquid extraction.

Protocol 2: Flash Column Chromatography

This method is used when extraction is not feasible or for removing multiple impurities simultaneously.

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and the 2-bromophenylacetic acid. Aim for an Rf value of ~0.2-0.3 for your target compound.[12]

  • Improving Separation: If the 2-bromophenylacetic acid spot "tails" or "streaks" on the TLC plate, this indicates strong interaction with the silica. To improve peak shape and resolution during the column, add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your chromatography eluent.[12][13] This keeps the impurity protonated and reduces its interaction with the acidic silica gel surface.

  • Column Packing: Pack a glass column with silica gel (particle size 40-63 µm is standard for flash chromatography) using your chosen eluent.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the packed column ("wet loading").

  • Elution: Apply positive pressure to the column and begin eluting with your solvent system.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC to identify which fractions contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. If you added acetic acid to your eluent, you may need to perform an additional aqueous wash or co-evaporate with a solvent like toluene to remove it completely.

Diagram: Flash Chromatography Logic

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Select Solvent System (TLC) (Rf of Product ≈ 0.2-0.3) acidify Optional: Add 0.5% Acetic Acid to Eluent to Reduce Tailing tlc->acidify load 2. Load Crude Sample onto Silica Column tlc->load acidify->load elute 3. Elute with Solvent (Positive Pressure) load->elute collect 4. Collect Fractions elute->collect monitor 5. Monitor Fractions by TLC collect->monitor combine 6. Combine Pure Fractions monitor->combine concentrate 7. Concentrate in vacuo combine->concentrate

Caption: Decision and execution flow for purification by flash chromatography.

Protocol 3: Recrystallization

This is an excellent final purification step if your product is a solid and trace amounts of 2-bromophenylacetic acid remain after extraction or chromatography.

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent or solvent pair in which your desired compound is highly soluble at high temperatures but poorly soluble at room temperature or below, while the impurity (2-bromophenylacetic acid) remains soluble at all temperatures.[14][15] Test small amounts in various solvents (e.g., ethanol/water, toluene, hexanes).

  • Dissolution: In an Erlenmeyer flask, dissolve your impure solid in the minimum amount of the chosen boiling solvent.[16]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.[14]

  • Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation and yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.[16]

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Frequently Asked Questions (FAQs)

Q: How can I definitively confirm that all the 2-bromophenylacetic acid has been removed? A: High-sensitivity analytical techniques are essential. ¹H NMR spectroscopy is excellent for this; look for the characteristic singlet for the methylene (-CH₂) protons of the starting material. For higher sensitivity and quantitative analysis, LCMS (Liquid Chromatography-Mass Spectrometry) is the preferred method.

Q: What is the difference between using sodium bicarbonate and sodium hydroxide for the extraction? A: Sodium bicarbonate (NaHCO₃) is a weak base, while sodium hydroxide (NaOH) is a strong base. NaHCO₃ is strong enough to deprotonate carboxylic acids but will not typically react with less acidic protons, like those of phenols. NaOH will deprotonate both carboxylic acids and phenols. Therefore, if your product is a phenol, using NaHCO₃ allows you to selectively remove the carboxylic acid impurity while leaving your product in the organic layer.[4]

Q: Can I regenerate the 2-bromophenylacetic acid from the aqueous wash? A: Yes. If you wish to recover the starting material, collect all the basic aqueous layers. While stirring, carefully add a strong acid (e.g., concentrated HCl) until the solution is acidic (pH ≈ 2). The 2-bromophenylacetic acid will become protonated and, due to its low water solubility, will precipitate out of the solution as a solid that can be collected by filtration.[4][11]

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • Recrystallization1. (n.d.).
  • Recrystallization - Pitt. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • How does an acid pH modifier impact flash chromatography? - Biotage. (2023, November 21). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Acid-Base Extraction. (n.d.).
  • 2-(4-Bromophenyl)acetic Acid: A Versatile Intermediate for Custom Synthesis. (2026, January 30).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7).
  • solid-liquid extraction - Columbia University. (n.d.). Retrieved from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Retrieved from [Link]

  • How does acid concentration impact reversed-phase flash chromatography? - Biotage. (2023, January 26). Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Retrieved from [Link]

  • 2-Bromophenylacetic acid 99 18698-97-0. (n.d.).
  • Flash Chromatography: Principles & Applications - Phenomenex. (2025, June 6). Retrieved from [Link]

  • Running a flash column - Chemistry LibreTexts. (2025, March 21). Retrieved from [Link]

  • How do you Separate Mixtures of Organic Compounds? - Ethyl Acetate Plant. (2022, February 18). Retrieved from [Link]

  • Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base. (n.d.).
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). Retrieved from [Link]

  • Cas 1878-68-8,4-Bromophenylacetic acid - LookChem. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

optimizing solvent systems for recrystallization of C15H13BrO2

Technical Support Center: Chemical Process Optimization Ticket Reference: #REC-C15-BrO2 Subject: Optimization of Solvent Systems for Recrystallization of C15H13BrO2 Assigned Specialist: Senior Application Scientist, Proc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chemical Process Optimization Ticket Reference: #REC-C15-BrO2 Subject: Optimization of Solvent Systems for Recrystallization of C15H13BrO2 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Based on the molecular formula C15H13BrO2 and its context in pharmaceutical intermediates, this guide addresses the recrystallization of 4-(Benzyloxy)-


-bromoacetophenone  (also known as 2-bromo-1-(4-(benzyloxy)phenyl)ethanone) and its structural isomers.

These compounds are lipophilic, brominated aromatic ketones . They present specific physicochemical challenges:

  • Lachrymatory Hazard:

    
    -bromo ketones are potent tear agents.
    
  • Thermal Instability: Susceptible to degradation/polymerization at high temperatures.

  • "Oiling Out" Tendency: High probability of Liquid-Liquid Phase Separation (LLPS) rather than crystallization, particularly in the presence of impurities.[1]

Part 1: Solvent Selection Matrix

The choice of solvent is dictated by the "Rule of 4" in process chemistry: Solubility, Impurity Rejection, Safety (ICH Class), and Yield.

Solvent System Recommendations
Solvent SystemRolePolarity Index (

)
SuitabilityNotes
Ethanol (95%) Single Solvent5.2High Best balance of solubility vs. temperature. Green solvent (Pfizer Preferred).
EtOAc / Heptane Binary System4.4 / 0.1High Excellent for removing non-polar impurities. Replaces DCM/Hexane.
IPA / Water Binary System3.9 / 10.2Medium Good for high-polarity impurities, but risk of hydrolysis if boiled too long.
Toluene Single Solvent2.4Low Good solubility, but poor yield due to high solubility at low temps. Hard to remove (high BP).

Critical Warning: Avoid boiling Methanol for extended periods.


-bromo ketones can undergo solvolysis (nucleophilic attack by methanol) more readily than in Ethanol or IPA due to steric factors.

Part 2: Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal solvent system based on your crude material's behavior.

SolventSelection Start Start: Crude C15H13BrO2 SolubilityCheck Solubility Test (100 mg/mL) Start->SolubilityCheck SolubleCold Soluble at RT? SolubilityCheck->SolubleCold Yes InsolubleHot Insoluble at Boiling? SolubilityCheck->InsolubleHot No (even when hot) SolubleHot Soluble Hot / Insoluble Cold? SolubilityCheck->SolubleHot Only when hot UseAntiSolvent Use Binary System (Solvent + Anti-Solvent) SolubleCold->UseAntiSolvent ChangeSolvent Switch Solvent Class (e.g., Alcohol -> Ester) InsolubleHot->ChangeSolvent ProceedSingle Proceed with Single Solvent Recrystallization SolubleHot->ProceedSingle ImpurityCheck Impurity Profile? UseAntiSolvent->ImpurityCheck PolarImp Polar Impurities ImpurityCheck->PolarImp NonPolarImp Non-Polar Impurities ImpurityCheck->NonPolarImp Rec_IPA_H2O Rec: IPA / Water PolarImp->Rec_IPA_H2O Rec_EtOAc_Hept Rec: EtOAc / Heptane NonPolarImp->Rec_EtOAc_Hept

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate recommended protocols.

Part 3: Troubleshooting "Oiling Out"

Issue: The compound separates as a liquid droplet emulsion instead of crystals upon cooling. Root Cause: The impurity profile has depressed the melting point below the temperature at which the solution becomes saturated (Metastable Zone Width violation).

The "Oiling Out" Rescue Protocol

Do not discard the oil. Follow this thermodynamic correction cycle:

  • Re-dissolve: Heat the mixture until the oil redissolves completely.

  • Add Good Solvent: Add 10-15% more of the good solvent (e.g., Ethanol or EtOAc) to shift the saturation point.

  • Seed at Cloud Point: Cool slowly. The moment turbidity (cloudiness) appears, add a generic seed crystal of the pure product.

  • Isothermal Hold: Hold the temperature steady at the cloud point for 30 minutes. Do not cool further until distinct crystals are visible.

OilingOutRescue State_Oil State: Oiling Out (Liquid Droplets) Action_Heat 1. Re-heat to Dissolution State_Oil->Action_Heat Action_Solvent 2. Add 10% Good Solvent (Shift Saturation) Action_Heat->Action_Solvent Action_Cool 3. Slow Cool to Cloud Point Action_Solvent->Action_Cool Action_Seed 4. ADD SEED CRYSTAL Action_Cool->Action_Seed At T_cloud State_Crystals Result: Crystalline Suspension Action_Seed->State_Crystals State_Crystals->State_Oil Fast Cooling (Avoid!)

Figure 2: Thermodynamic Rescue Loop for Oiled-Out Reactions. Note the critical seeding step.

Part 4: Detailed Experimental Protocols

Protocol A: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for removing unreacted starting materials.

  • Dissolution: Place 5.0 g of crude C15H13BrO2 in a 100 mL Erlenmeyer flask. Add Ethyl Acetate (EtOAc) in small portions (start with 15 mL) while heating to 60°C.

  • Saturation: Once dissolved, remove from heat. If the solution is colored (dark orange/brown), add activated charcoal (0.5 g), stir for 5 mins, and filter hot through Celite.

  • The Anti-Solvent Titration:

    • Return filtrate to heat (maintain ~55°C).

    • Add Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of EtOAc to clear the solution (make it just under-saturated).

  • Crystallization: Remove from heat. Wrap the flask in a towel (insulation) to ensure slow cooling to Room Temperature (RT).

  • Harvest: Cool to 0-4°C in an ice bath for 1 hour. Filter the white/off-white needles. Wash with cold Heptane.

Protocol B: Single Solvent (95% Ethanol)

Best for scale-up and general purity.

  • Dissolution: Dissolve crude solid in boiling 95% Ethanol (~5-7 mL per gram of solute).

  • Reflux: Ensure complete dissolution. If oil droplets persist at boiling, you have too much water or impurities; add absolute Ethanol.

  • Cooling: Allow to cool to RT undisturbed.

  • Yield Optimization: If yield is low (<50%), concentrate the mother liquor by 30% on a rotovap and repeat cooling.

Part 5: Frequently Asked Questions (FAQs)

Q1: My crystals are turning yellow/brown during drying. Why?

  • Root Cause: Residual acid (HBr) or thermal degradation.

    
    -bromo ketones are sensitive.
    
  • Fix: Wash your crystals with a cold, dilute solution of Sodium Bicarbonate (NaHCO3) followed by cold water before drying. Dry under vacuum at ambient temperature, not in a hot oven (>40°C).

Q2: The yield is poor (<40%), but the purity is high. How do I recover the rest?

  • Root Cause: The compound is too soluble in the chosen solvent at room temperature.

  • Fix: Do not evaporate to dryness (this brings back impurities). Instead, cool the mother liquor to -20°C (freezer) overnight. Alternatively, use the EtOAc/Heptane method, which generally forces higher recovery.

Q3: I see two different crystal shapes (needles and blocks). Is this a problem?

  • Analysis: This indicates polymorphism or a mixture of product and starting material.

  • Verification: Run a TLC of the crystals. If pure, it is polymorphism (common in aromatics). If impure, recrystallize again using a slower cooling rate.

References

  • Pfizer Inc. (2008). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry.

  • Organic Syntheses. (1930). p-Bromophenacyl bromide (Recrystallization protocols). Org. Synth. 10, 12.

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Fixes. Crystallization Technology Guides.

  • University of York. (2025). Problems with Recrystallisations: Oiling Out and Solvent Choice. Chemistry Teaching Labs.

  • PubChem. (2025). Compound Summary: 2-Bromo-1-(4-(benzyloxy)phenyl)ethanone. National Library of Medicine.

Sources

Optimization

troubleshooting low conversion in alpha-arylation of deoxybenzoins

Technical Support Center: Optimization of Pd-Catalyzed -Arylation of Deoxybenzoins Current Status: Online Ticket Topic: Troubleshooting Low Conversion in Deoxybenzoin Arylation Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Pd-Catalyzed -Arylation of Deoxybenzoins

Current Status: Online Ticket Topic: Troubleshooting Low Conversion in Deoxybenzoin Arylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The


-arylation of deoxybenzoins (benzyl phenyl ketones) is a high-value transformation, notably used in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen . However, it presents a unique "Steric Crunch." Unlike simple methyl ketones, deoxybenzoins possess two bulky aromatic rings flanking the nucleophilic enolate carbon. When coupling with an aryl halide, the system must force three aromatic rings into proximity during the critical C-C bond-forming step.

The most common cause of low conversion is not oxidative addition, but the failure of the crowded Palladium intermediate to undergo reductive elimination.

Part 1: Diagnostic Workflow

Before altering reagents, use this logic tree to isolate the failure mode.

TroubleshootingFlow Start Diagnostic Start: Low Conversion Observed ColorCheck Observation: Did the reaction mixture change color (Yellow/Red/Brown)? Start->ColorCheck NoColor No (Remains Pale/Clear) ColorCheck->NoColor No Change YesColor Yes (Darkened/Precipitate) ColorCheck->YesColor Color Change OxAddFail FAILURE MODE A: Catalyst Activation Failure NoColor->OxAddFail PrecipCheck Observation: Is there a black precipitate (Pd-Black)? YesColor->PrecipCheck CheckBase Check Base Quality (Is NaOtBu hydrolyzed?) OxAddFail->CheckBase PdBlack FAILURE MODE B: Catalyst Decomposition PrecipCheck->PdBlack Yes StableSol FAILURE MODE C: Stalled Catalytic Cycle PrecipCheck->StableSol No LigandIssue Ligand Sterics Insufficient (Reductive Elimination Stalled) PdBlack->LigandIssue StableSol->LigandIssue

Figure 1: Diagnostic logic tree for isolating catalyst failure modes.

Part 2: Troubleshooting Guides (Q&A)

Category 1: The "Steric Crunch" (Ligand Selection)

Q: I am using Pd(PPh3)4 or dppf, and the reaction stalls at <20% conversion. Why?

A: These ligands are insufficiently bulky for deoxybenzoins. The mechanism of


-arylation involves a competition between the desired reductive elimination  (forming the C-C bond) and 

-hydride elimination (side reaction) or catalyst decomposition. For deoxybenzoins, the intermediate Pd-enolate is extremely crowded.
  • The Fix: You must use electron-rich, sterically bulky alkylphosphines or biaryl phosphines. The bulk promotes reductive elimination by "squeezing" the product out of the metal center [1].

Recommended Ligand Switch:

Ligand ClassSpecific LigandWhy it works
Top Tier

High cone angle forces rapid reductive elimination. The gold standard for hindered ketones.
Buchwald XPhos or Q-Phos Excellent stability; biaryl backbone prevents cyclometallation.
Ferrocenyl DtBPF Large bite angle and steric bulk; highly active for aryl chlorides.
Category 2: Base & Enolate Formation[1]

Q: My starting material is consumed, but I see a complex mixture of homocoupling and aldol products. Is my base too strong?

A: Likely yes, or the concentration is too high. Deoxybenzoin (


 in DMSO) is relatively acidic compared to alkyl ketones.
  • Issue: Using Lithium bases (LiHMDS, LDA) can sometimes lead to tight aggregates that react sluggishly with the Pd-catalyst, or promote aldol condensation if the electrophile (aryl halide) is slow to react.

  • The Fix: Switch to NaOtBu (Sodium tert-butoxide) . It is the standard base for these reactions [2]. It allows for an equilibrium concentration of the enolate, preventing a high concentration of free enolate that triggers side reactions.

  • Protocol Check: Ensure your NaOtBu is stored in a glovebox. Hydrolyzed base (NaOH + tBuOH) is a common silent killer of this reaction.

Category 3: Substrate Inhibition

Q: I am trying to couple a 2-halopyridine or an aryl halide with an ortho-substituent. The reaction is dead.

A: This is a "double-hindered" system.

  • Ortho-substituents: If the aryl halide has an ortho-group and you are using deoxybenzoin, the steric wall is massive. You must increase temperature to 100-110°C and use

    
      specifically.
    
  • Heterocycles (Pyridines): The nitrogen can coordinate to Pd, poisoning it (forming an inactive resting state).

  • The Fix: Increase catalyst loading to 2-3 mol% and switch to a ligand that binds Pd more tightly than the pyridine, such as Josiphos or BINAP (though BINAP is less sterically demanding, its chelation effect helps prevent poisoning) [3].

Part 3: Optimized Experimental Protocol

Application: Synthesis of Tamoxifen Precursors (Triarylethanones).[1] Scale: 1.0 mmol.

  • Preparation (Inert Atmosphere Essential):

    • Charge a Schlenk tube or vial with Pd(OAc)2 (2.2 mg, 1 mol%) and Ligand

      
        (or 
      
      
      
      salt) (2-2.5 mol%).
    • Note: If using the HBF4 salt, slightly increase the base amount.

  • Solvent & Base:

    • Add NaOtBu (1.2 - 1.5 equiv).

    • Add anhydrous Toluene or Dioxane (3 mL).

    • Self-Validating Step: Stir for 1-2 minutes. The solution should turn a rich orange/red/brown, indicating active Pd(0)-ligand complex formation. If it stays pale yellow or black precipitates form immediately, abort and check reagent purity.

  • Substrate Addition:

    • Add Deoxybenzoin (1.0 equiv) and Aryl Bromide (1.05 equiv).

  • Reaction:

    • Seal and heat to 80-100°C .

    • Time: Conversion usually reaches >95% within 2-6 hours for bromides. Chlorides may require 100°C and overnight stirring.

  • Workup:

    • Cool to RT. Dilute with ether, filter through a small pad of silica (to remove Pd), and concentrate.

Part 4: Mechanistic Visualization

Understanding the "Deoxybenzoin Constraint" at the molecular level.

CatalyticCycle cluster_critical CRITICAL FAILURE POINT Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide TransMetal Transmetallation (Pd-Enolate Complex) OxAdd->TransMetal X replaced by Enolate BaseStep Base + Deoxybenzoin (Enolate Generation) BaseStep->TransMetal Enolate enters RedElim Reductive Elimination (The Bottleneck) TransMetal->RedElim Steric Crowding High Energy TS RedElim->Pd0 Regeneration Product Product: Triarylethanone RedElim->Product C-C Bond Formed

Figure 2: The Catalytic Cycle.[2] Note the Reductive Elimination step (Red) is the rate-determining step for deoxybenzoins due to steric crowding.

References

  • Culkin, D. A., & Hartwig, J. F. (2003).[3] Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles.[3][4][5] Accounts of Chemical Research, 36(4), 234–245.[3] [Link]
    
  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).

    
    -Aryl Ketones.[4][6] Journal of the American Chemical Society, 122(7), 1360–1370. [Link]
    
  • Duarte, S., et al. (2002). Palladium-catalyzed arylation of ketone enolates: an expeditious entry to tamoxifen-related 1,2,2-triarylethanones.[1] Organic Letters, 4(7), 1235-1238. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2'-Bromo-Deoxybenzoin Cross-Coupling Reactions

Welcome to the Technical Support Center. 2'-bromo-deoxybenzoin (1-(2-bromophenyl)-2-phenylethanone) is a highly valuable, sterically encumbered building block frequently used in the synthesis of complex heterocycles, suc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2'-bromo-deoxybenzoin (1-(2-bromophenyl)-2-phenylethanone) is a highly valuable, sterically encumbered building block frequently used in the synthesis of complex heterocycles, such as isoflavones and benzofurans. However, its unique structural properties make it highly susceptible to unwanted homocoupling side reactions during palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions).

This guide provides deep mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to help you suppress dimer formation and maximize your cross-coupling yields.

Mechanistic Insights: The Causality of Homocoupling

To eliminate a byproduct, we must first understand the thermodynamic and kinetic drivers of its formation. In the cross-coupling of 2'-bromo-deoxybenzoin, homocoupling typically manifests in two distinct forms:

  • Aryl Halide Homocoupling (Dimerization of 2'-bromo-deoxybenzoin): The ortho-phenylacetyl group creates significant steric bulk around the C-Br bond. While the initial oxidative addition of Pd(0) to the C-Br bond proceeds smoothly, the subsequent transmetalation step is kinetically hindered . This kinetic bottleneck increases the half-life of the Ar-Pd(II)-Br intermediate. As this intermediate accumulates, it undergoes a thermodynamically favorable ligand exchange with another Ar-Pd(II)-Br species (or unreacted aryl halide), forming an Ar-Pd(II)-Ar complex. Subsequent reductive elimination yields the unwanted 2,2'-bis(phenylacetyl)biphenyl dimer [3].

  • Coupling Partner Homocoupling (e.g., Boronic Acid Dimerization): This is primarily an oxidative process driven by dissolved oxygen. O₂ rapidly oxidizes the active Pd(0) catalyst to a peroxo-Pd(II) species. This Pd(II) complex acts as a stoichiometric oxidant, consuming two equivalents of your boronic acid to form a symmetrical biaryl byproduct, effectively starving the primary catalytic cycle [1].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (2'-bromo-deoxybenzoin) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br Intermediate (Sterically Hindered) OxAdd->PdII_Ar TransMet Transmetalation (Fast with SPhos) PdII_Ar->TransMet Boronic Acid LigEx Ligand Exchange (Slow Transmetalation) PdII_Ar->LigEx Excess Ar-Br RedElim_CC Reductive Elimination TransMet->RedElim_CC RedElim_CC->Pd0 Product Desired Cross-Coupled Product RedElim_CC->Product PdII_Ar2 Ar-Pd(II)-Ar Intermediate LigEx->PdII_Ar2 RedElim_HC Reductive Elimination PdII_Ar2->RedElim_HC RedElim_HC->Pd0 Dimer Homocoupled Dimer Byproduct RedElim_HC->Dimer

Logical relationship of competitive pathways in Pd-catalyzed cross-coupling vs. homocoupling.

Troubleshooting Guide & FAQs

Q1: I am observing a high yield of the 2,2'-bis(phenylacetyl)biphenyl dimer instead of my cross-coupled product. How do I shift the selectivity? A1: The formation of this dimer indicates that transmetalation is too slow relative to the rate of ligand exchange. To overcome the steric hindrance of the ortho-phenylacetyl group, switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos or XPhos . The extreme steric bulk of these Buchwald ligands accelerates the reductive elimination step, while their electron richness facilitates rapid oxidative addition, keeping the steady-state concentration of the vulnerable Ar-Pd(II)-Br intermediate exceptionally low.

Q2: My arylboronic acid partner is homocoupling into a symmetrical biphenyl. How can I suppress this? A2: Boronic acid homocoupling is almost exclusively mediated by the presence of free Pd(II) and oxygen. To suppress this, you must implement two critical process modifications:

  • Subsurface Sparging: Standard vacuum/backfill cycles or balloon degassing leave up to 6-8% oxygen in the headspace. Use a subsurface nitrogen or argon sparge for at least 30 minutes prior to catalyst addition.

  • Mild Reducing Agents: If utilizing a Pd(II) precatalyst (e.g., Pd(OAc)₂), add 1-2 equivalents of potassium formate. As demonstrated in process optimizations by 1 [2], potassium formate acts as a mild reducing agent that rapidly reduces free Pd(II) to the active Pd(0) state without interfering with the catalytic cycle or consuming your boronic acid.

Q3: Does the choice of base influence the homocoupling rate in these reactions? A3: Absolutely. Strong bases (e.g., NaOH, NaOEt) can accelerate the hydrolytic protodeboronation of your boronic acid and promote unwanted side reactions [1]. For sterically hindered substrates like 2'-bromo-deoxybenzoin, a milder base such as K₂CO₃ or K₃PO₄ in a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) provides the optimal hydroxide concentration required to activate the boronic acid for transmetalation without degrading it.

Q4: Is there a specific addition sequence that minimizes byproducts? A4: Yes. Never add all reagents and heat simultaneously. The localized high concentration of the boronic acid in the presence of unreduced Pd(II) is a primary driver of homocoupling. Instead, activate the catalyst first, then use a syringe pump to slowly add the boronic acid over 1-2 hours. This keeps the concentration of the coupling partner low, heavily favoring the cross-coupling cycle.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal impact of adjusting specific reaction parameters on the yield of the desired cross-coupled product versus the homocoupled dimer when reacting 2'-bromo-deoxybenzoin with phenylboronic acid.

EntryCatalyst / Ligand SystemBaseAdditiveAtmosphere / DegassingCross-Coupling YieldHomocoupling Yield
1Pd(OAc)₂ / PPh₃NaOHNoneAir (Open)18%65%
2Pd(OAc)₂ / PPh₃K₂CO₃NoneN₂ (Balloon)42%38%
3Pd₂(dba)₃ / SPhosK₂CO₃NoneN₂ (Subsurface Sparge)81%11%
4 Pd(OAc)₂ / SPhos K₂CO₃ K-Formate N₂ (Subsurface Sparge) >95% <2%

Data Interpretation: The synergistic combination of a bulky ligand (SPhos), a mild reductant (K-Formate), and rigorous deoxygenation (Entry 4) virtually eliminates both aryl halide and boronic acid homocoupling pathways.

Validated Experimental Protocol: Highly Selective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . Do not proceed to the next step unless the specific validation criteria are met.

Reagents: 2'-bromo-deoxybenzoin (1.0 eq), Arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₂CO₃ (2.5 eq), Potassium Formate (1.0 eq), Dioxane/H₂O (5:1 v/v).

Step 1: Rigorous Deoxygenation

  • Action: Charge a Schlenk flask with Dioxane, H₂O, K₂CO₃, and Potassium Formate. Insert a sparging needle directly into the liquid phase and bubble ultra-pure N₂ for 30 minutes.

  • Validation Check: If available, use a dissolved oxygen (DO) probe to confirm O₂ levels are < 0.5 ppm.

Step 2: Catalyst Activation

  • Action: Under positive N₂ pressure, add Pd(OAc)₂, SPhos, and 2'-bromo-deoxybenzoin to the mixture. Stir at room temperature for 15 minutes.

  • Validation Check: Observe the reaction mixture. A distinct color shift from reddish-brown (Pd(II)) to a pale yellow or light greenish hue confirms the successful reduction to the active Pd(0)-SPhos complex. If the solution remains dark brown/black, oxygen is leaking into the system.

Step 3: Slow Addition & Controlled Heating

  • Action: Heat the reaction mixture to 80 °C. Dissolve the arylboronic acid in a minimum amount of degassed dioxane and add it dropwise via a syringe pump over 60 minutes.

  • Validation Check: After 2 hours of total heating, pull a 50 µL aliquot. Run a TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active 2'-bromo-deoxybenzoin spot (R_f ~0.6) and the appearance of a new, highly fluorescent product spot validates complete conversion.

Step 4: Clarifying Filtration & Workup

  • Action: Cool the mixture to room temperature. Filter the crude mixture through a 0.8 µm glass fiber filter or a tight pad of Celite to remove the precipitated palladium black [2].

  • Validation Check: The resulting organic filtrate must be completely clear and free of grey/black particulates, confirming the quantitative separation of the palladium catalyst from your product.

Workflow Step1 1. Subsurface Sparging (N2) Step2 2. Catalyst & Ligand Activation Step1->Step2 Removes O2 Step3 3. Slow Addition of Boronic Acid Step2->Step3 Active Pd(0) Step4 4. Controlled Heating (80°C) Step3->Step4 Prevents local excess Step5 5. Clarifying Filtration & Workup Step4->Step5 High Conversion

Step-by-step experimental workflow for minimizing homocoupling in cross-coupling reactions.

References

  • BenchChem Technical Support Team. "Strategies to minimize homocoupling in Suzuki reactions." BenchChem.
  • "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • "Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c

Sources

Optimization

Technical Support Center: Stability and Handling of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone under basic conditions. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-fidelity synthetic outcomes.

Core Mechanistic Overview of Base-Induced Instability

2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone is a specialized deoxybenzoin derivative. Its structural hallmark is a highly acidic methylene (


-CH

) group flanked by an electron-withdrawing 4-methoxybenzoyl moiety and a bulky 2-bromophenyl ring[1].

Under basic conditions, the molecule readily deprotonates to form a resonance-stabilized enolate. However, because the 2-bromo substituent acts as both a steric hinderance and a potential leaving group, this enolate is highly reactive. Depending on the base strength, temperature, and the presence of trace metals, the intermediate is prone to rapid degradation via competing pathways rather than remaining a stable nucleophile[2].

Troubleshooting Guides & FAQs

Q1: Why am I observing significant high-molecular-weight byproducts when using NaH or KOtBu? Causality & Solution: You are likely observing base-promoted self-condensation (Aldol addition followed by dehydration). Unhindered, strong bases like NaH can lead to incomplete or slow deprotonation if not properly solvated. This leaves unreacted starting material in the presence of the highly nucleophilic enolate, which subsequently attacks the carbonyl of the unreacted ketone[2]. Actionable Fix: Shift from thermodynamic to kinetic control. Use a bulky, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). This ensures rapid, quantitative enolate formation, leaving no unreacted ketone available for the aldol reaction.

Q2: My reaction mixture turned dark, and LC-MS shows a mass corresponding to [M - HBr]. What happened? Causality & Solution: This mass loss indicates an intramolecular cyclization leading to a benzofuran derivative (specifically, 2-(4-methoxyphenyl)benzofuran). The enolate oxygen attacks the 2-bromophenyl ring. While unactivated intramolecular nucleophilic aromatic substitution (S


Ar) is typically slow, the presence of harsh bases or trace transition metal impurities (such as Cu or Pd from spatulas, previous synthetic steps, or low-grade reagents) highly accelerates this C-O bond formation[3].
Actionable Fix: Ensure all reagents are strictly metal-free. Avoid using elevated temperatures with bases like K

CO

or Cs

CO

unless transition-metal cross-coupling is your intended pathway[4]. Add a metal scavenger (e.g., EDTA) during the workup of the preceding step.

Q3: How can I selectively functionalize the


-position without triggering these degradation pathways? 
Causality & Solution:  Selective 

-functionalization requires isolating the enolate generation step from the electrophile addition. If both are present simultaneously with a weak base, side reactions outcompete the desired functionalization. Actionable Fix: Follow the self-validating protocol provided below. Generate the enolate quantitatively at -78 °C, verify complete consumption of the starting material, and only then introduce a highly reactive electrophile.

Base Compatibility & Stability Matrix

To aid in experimental design, the following table summarizes the quantitative causality between base selection and dominant reaction pathways.

Base SystemApprox. pK

(Base)
Operating TempEnolate FormationDominant Side ReactionRecommendation
K

CO

/ DMF
10.325 °C to 80 °CEquilibrium (Low)Benzofuran cyclization (if trace metals present)Avoid for

-alkylation; use only for mild deprotection[2].
NaH / THF ~35.00 °C to 25 °CIrreversible (Slow)Aldol self-condensationNot recommended due to competing Aldol pathways[2].
KOtBu / THF 17.00 °CEquilibrium (High)Aldol / Bond CleavageAvoid; pK

is too close to the ketone's

-protons.
LDA / THF 36.0-78 °CQuantitative (Fast)None (under strict kinetic control)Optimal for selective

-functionalization.

Standardized Protocol: Controlled -Alkylation

Objective: Achieve selective


-alkylation of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone while suppressing aldol condensation and intramolecular cyclization.
System Validation:  This protocol incorporates a mandatory low-temperature quench step to confirm quantitative enolate formation before committing the electrophile.

Step 1: Equipment Preparation Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon. Ensure all magnetic stir bars are free of trace palladium or copper by pre-washing with 10% nitric acid to prevent unwanted C-O cyclization.

Step 2: Reagent Dissolution Dissolve 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (1.0 equiv, rigorously dried) in anhydrous THF to achieve a 0.2 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath.

Step 3: Kinetic Deprotonation Dropwise add a freshly titrated solution of Lithium Diisopropylamide (LDA, 1.1 equiv, 2.0 M in THF/heptane) over 10 minutes. Direct the flow down the side of the flask to pre-cool the base before it hits the solution. Stir at -78 °C for 30 minutes.

Step 4: Self-Validation (Enolate Check) Withdraw a 50


L aliquot via a cooled syringe, quench immediately in cold saturated NH

Cl, and extract with EtOAc. Analyze via TLC/LC-MS. Checkpoint: The complete absence of starting material and aldol byproducts confirms quantitative enolate formation. Do not proceed until this is verified.

Step 5: Electrophile Addition Add the desired electrophile (e.g., methyl iodide, 1.5 equiv) neat and dropwise. Maintain the reaction at -78 °C for 2 hours to ensure the kinetic enolate does not equilibrate, then slowly warm to 0 °C.

Step 6: Quench and Workup Quench the reaction with saturated aqueous NH


Cl at 0 °C. Extract with ethyl acetate, wash with brine, dry over anhydrous Na

SO

, and concentrate under reduced pressure.

Pathway Visualization

G SM 2-(2-Bromophenyl)-1- (4-methoxyphenyl)ethanone Base Basic Conditions (Deprotonation) SM->Base + Base Enolate Reactive Enolate Intermediate Base->Enolate - H+ Aldol Aldol Condensation (High MW Byproducts) Enolate->Aldol Attack on SM (Temp > 0°C, NaH) Benzofuran Intramolecular Cyclization (Benzofuran Derivative) Enolate->Benzofuran Trace Cu/Pd or Harsh Base (SNAr) Alkylation Desired Alpha-Functionalization (e.g., Alkylation) Enolate->Alkylation + Electrophile (-78°C, LDA)

Reaction pathways of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone under base.

References

*[2] Title: Stability issues of 2-(2-Bromophenyl)acetophenone under reaction conditions. Source: Benchchem. URL: 2 *[4] Title: 14.4. 16 1 H -2-Benzopyran-1-ones (Update 2020). Source: Thieme E-Books & E-Journals. URL: 4 *[1] Title: An In-depth Technical Guide to 2-(2-Bromophenyl)acetophenone. Source: Benchchem. URL: 1 *[3] Title: One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl). Source: PMC. URL: 3

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning Solutions for Ortho-Bromo Aryl Ketones

Diagnostic Hub: Identify Your Failure Mode Before applying a fix, we must diagnose the specific type of catalyst failure you are experiencing. Ortho-bromo aryl ketones (e.g., o-bromoacetophenone) present a unique "double...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Hub: Identify Your Failure Mode

Before applying a fix, we must diagnose the specific type of catalyst failure you are experiencing. Ortho-bromo aryl ketones (e.g., o-bromoacetophenone) present a unique "double threat" of steric hindrance and chelation-induced poisoning.

Select the symptom that best matches your observation:

SymptomLikely Root CauseImmediate Action
Reaction stalls at <20% conversion. Chelation Poisoning. The carbonyl oxygen is coordinating to the Pd(II) center, forming a stable metallacycle that blocks transmetallation.Switch to bulky biaryl phosphine ligands (e.g., SPhos, XPhos) to physically displace the carbonyl.
Full consumption of starting material, but low product yield. Protodehalogenation. The C-Br bond is cleaved, but replaced by H instead of the coupling partner.Switch to a weaker, anhydrous base (e.g., K₃PO₄ in toluene/dioxane) and strictly exclude water/alcohols.
Precipitation of "Palladium Black" early in the reaction. Ligand dissociation/Cluster formation. The bulky ortho-group forces the ligand off the metal, leading to catalyst aggregation.Increase ligand:Pd ratio (up to 2:1 or 4:1) or use a pre-catalyst (e.g., XPhos Pd G2) to ensure 1:1 ligation.
No reaction; Starting material recovered. Steric Inhibition of Oxidative Addition. The ortho-substituent prevents the Pd(0) species from accessing the C-Br bond.Increase temperature to 80-100°C and use electron-rich ligands to boost nucleophilicity of Pd(0).

Technical Deep Dive: The "Ortho-Effect" & Poisoning Mechanism

Why does the ortho position cause poisoning?

Unlike para- or meta-substituted aryl halides, ortho-bromo aryl ketones possess a Lewis basic carbonyl oxygen in close proximity to the oxidative addition site.

  • Oxidative Addition: The Pd(0) inserts into the C-Br bond.

  • Chelation (The Poisoning Step): The ortho-carbonyl oxygen coordinates to the electrophilic Pd(II) center. This forms a thermodynamically stable 5- or 6-membered palladacycle.

  • Inhibition: This chelation occupies the vacant coordination site required for the incoming nucleophile (e.g., boronate species) to bind. The cycle effectively locks in the Pd(II) state, preventing turnover.

The Solution: Steric Bulk as a "Crowbar"

We utilize Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) not just for their electron-donating properties, but for their specific 3D architecture. The bulky alkyl groups on the phosphine create a "roof" over the metal center. This steric bulk clashes with the ortho-substituent of the substrate, forcing the ketone moiety to rotate away from the palladium center. This prevents the poisoning chelate from forming and keeps the catalytic cycle open.

Catalyst Poisoning vs Activation cluster_legend Pathway Legend Start Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar species) Start->OxAdd + o-Bromo Ketone Poisoned POISONED STATE Stable Chelate Formation (Carbonyl O binds Pd) OxAdd->Poisoned Small Ligand (PPh3) Allows Chelation Active ACTIVE STATE Ligand Bulk Forces Carbonyl Rotation OxAdd->Active Bulky Ligand (XPhos) Prevents Chelation Poisoned->OxAdd Reversible (Slow) Product Cross-Coupled Product Active->Product + Boronic Acid Transmetallation/RE key1 Red Path = Catalyst Death key2 Green Path = Successful Turnover

Caption: Mechanism of catalyst poisoning via carbonyl chelation (Red) versus steric activation using bulky ligands (Green).[1]

Optimized Protocol: Suzuki Coupling of Ortho-Bromo Aryl Ketones

This protocol is designed to minimize chelation poisoning and protodehalogenation.

Reagents:

  • Substrate: o-Bromoacetophenone (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

    • Why? Pre-formed precatalysts ensure the active L1Pd(0) species is generated immediately, avoiding induction periods where poisoning can occur.

  • Base: K₃PO₄ (3.0 equiv)

    • Why? Milder than alkoxides, reducing dehalogenation risk.

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)

    • Note: If hydrolysis is a major issue, switch to anhydrous Toluene with pulverized K₃PO₄.

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under active Nitrogen flow, add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G2 (0.02 mmol) to a reaction vial equipped with a magnetic stir bar.

  • Degas Solvents: Sparge the solvent mixture with Nitrogen for at least 15 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Addition: Add the solvent (5 mL, 0.2 M concentration) via syringe. Cap the vial tightly (Teflon-lined septum).

  • Heating: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Tip: Do not ramp temperature. Drop the vial into the hot block to jump-start the catalytic cycle.

  • Monitoring: Monitor by HPLC/UPLC at 1 hour.

    • Target: >90% conversion.

    • If stalled: Add 1 mol% additional catalyst dissolved in degassed solvent.

Frequently Asked Questions (FAQs)

Q1: Why not use Pd(PPh₃)₄? It's cheaper.

A: Triphenylphosphine (PPh₃) is a small, moderately donating ligand. In the case of ortho-bromo aryl ketones, it is insufficiently bulky to prevent the carbonyl oxygen from coordinating to the palladium. This leads to the formation of the "poisoned" chelate described in Section 2. Furthermore, PPh₃ can dissociate easily, leading to Pd black precipitation with hindered substrates.

Q2: I see significant dehalogenated byproduct (Ar-H). How do I stop this?

A: Dehalogenation often occurs via a "protodeboronation" pathway or hydride transfer from the solvent/base.

  • Switch Solvent: Avoid alcohols (isopropanol, ethanol). Use Toluene or THF.

  • Reduce Water: Run the reaction under strictly anhydrous conditions using anhydrous K₃PO₄ or Cs₂CO₃.

  • Increase Catalyst Activity: A slow reaction allows more time for side reactions. Using a more active catalyst (e.g., SPhos Pd G3) speeds up the productive cycle over the decomposition pathway.

Q3: Can I use this for ortho-chloro aryl ketones?

A: Yes, but the C-Cl bond is stronger and harder to activate. You will need to:

  • Increase temperature to 100-110°C .

  • Switch to an even more electron-rich ligand like RuPhos or BrettPhos , which are specialized for difficult oxidative additions.

Q4: My product is coordinating to the catalyst. How do I remove residual Pd?

A: Ortho-acyl biaryls can indeed bind Pd. Post-reaction, treat the crude organic phase with a metal scavenger such as SiliaMetS® Thiol or wash with an aqueous solution of N-acetylcysteine (0.1 M) to sequester the palladium before column chromatography.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

Troubleshooting Logic Start Start: Reaction Analysis Conversion Is Conversion > 50%? Start->Conversion Byproducts Check Byproducts Conversion->Byproducts No Action4 Success: Optimize Workup Conversion->Action4 Yes Dehal Dehalogenated Product (Ar-H)? Byproducts->Dehal Analyze LCMS Homo Homocoupling (Ar-Ar)? Dehal->Homo No Action2 Diagnosis: Protodehalogenation Action: Use Anhydrous Toluene Switch to K3PO4 Dehal->Action2 Yes Action1 Diagnosis: Poisoning/Stalling Action: Switch to XPhos/SPhos Increase Temp to 80C Homo->Action1 No (SM Remaining) Action3 Diagnosis: Oxidation Action: Degas solvents longer Check inert atmosphere Homo->Action3 Yes

Caption: Decision tree for troubleshooting reaction failures based on conversion and byproduct profile.

References

  • Mechanistic Insight into Catalyst Deactivation

    • Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyan
    • Source:J. Am. Chem. Soc.[2][3][4][5][6][7][8] (2008).

    • Relevance: Establishes the fundamental principles of how coordinating groups and anions can arrest the Pd c
    • URL:[Link]

  • Ligand Effects on Ortho-Substitution

    • Title: A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls.
    • Source:J. Am. Chem. Soc.[2][3][4][5][6][7][8] (2000).[9]

    • Relevance: The foundational work by Buchwald et al. demonstrating how biaryl phosphines (SPhos, XPhos)
    • URL:[Link]

  • Alpha-Arylation Challenges

    • Title: Palladium-Catalyzed α-Arylation of Esters.[4]

    • Source:J. Am. Chem. Soc.[2][3][4][5][6][7][8] (2001).

    • Relevance: Discusses the competing coordination of carbonyls in enolate chemistry, analogous to the poisoning seen in cross-coupling of ketone-containing aryl halides.
    • URL:[Link]

  • Chelation in Palladium Complexes

    • Title: Revealing the Hidden Complexity and Reactivity of Palladacyclic Prec
    • Source:J. Am. Chem. Soc.[2][3][4][5][6][7][8] (2024).[10]

    • Relevance: Provides structural evidence of palladacycle formation and the role of bulky ligands (like P(o-tolyl)3)
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone . It is designed for researchers requiring structural verification of this specific deo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone . It is designed for researchers requiring structural verification of this specific deoxybenzoin derivative, often used as an intermediate in the synthesis of indoles and bioactive heterocycles.

Executive Summary & Structural Logic

This molecule is an


-aryl acetophenone (deoxybenzoin) featuring two distinct aromatic systems linked by a methylene bridge. The core challenge in analysis is distinguishing the 2-bromophenyl  moiety (ortho-substitution) from potential regioisomers (para-bromo) and the unbrominated parent scaffold.
Mechanistic Assignment Logic
  • Electronic Environment: The carbonyl group (C=O) exerts a strong deshielding effect on the adjacent methylene (-CH

    
    -) and the ortho-protons of the anisyl ring.
    
  • Steric Influence (The "Ortho" Effect): The bromine atom at the ortho position of the

    
    -phenyl ring introduces steric bulk and a field effect. This typically deshields the benzylic methylene protons by +0.1–0.2 ppm  relative to the unsubstituted parent (1-(4-methoxyphenyl)-2-phenylethanone).
    
  • Symmetry Breaking: The ortho-bromo substitution destroys the symmetry of the

    
    -phenyl ring, converting a typical multiplet pattern into a distinct ABCD system, whereas the para-isomer would retain a symmetric AA'BB' pattern.
    

Comparative Spectral Data

The following table contrasts the target molecule with its direct precursor and key structural alternatives. This comparison validates the success of the synthesis (e.g., Friedel-Crafts alkylation or arylation) and confirms regiochemistry.

Table 1: Chemical Shift Comparison (Solvent: CDCl )[1][2][3][4]
FeatureTarget Molecule (2-Br-phenyl isomer)Alternative A: Parent (Des-bromo analog)Alternative B: Isomer (4-Br-phenyl isomer)Precursor (4-Methoxyacetophenone)
Methylene (-CH

-)

4.35 – 4.45 ppm
(s, 2H)

4.20 ppm (s, 2H)

4.20 – 4.25 ppm (s, 2H)
N/A (Methyl group at

2.55)
Methoxy (-OCH

)

3.86 ppm (s, 3H)

3.86 ppm (s, 3H)

3.86 ppm (s, 3H)

3.86 ppm (s, 3H)
Aryl Ring 1 (p-Anisyl)AA'BB' System

8.00 (d), 6.95 (d)
AA'BB' System

8.00 (d), 6.95 (d)
AA'BB' System

8.00 (d), 6.95 (d)
AA'BB' System

7.95 (d), 6.94 (d)
Aryl Ring 2 (Side Chain)ABCD System (Asymmetric)

7.60 (d, o-to-Br)

7.10–7.30 (m, 3H)
Multiplet (Symmetric)

7.20–7.35 (m, 5H)
AA'BB' System (Symmetric)

7.45 (d), 7.15 (d)
N/A

Note: The shift of the methylene group from


 2.55 (methyl ketone) to 

4.35+ confirms the

-arylation. The specific shift >4.30 ppm is diagnostic of the ortho-bromo substituent's deshielding effect compared to the para-isomer.

Structural Elucidation Workflows

To ensure rigorous identification, follow these logical pathways visualized below.

Diagram 1: Spectral Analysis Logic Tree

This decision tree guides the researcher through distinguishing the target from common side products or isomers.

NMR_Analysis Start Analyze 1H NMR Spectrum (CDCl3) Check_Me Check Methyl Region (2.0 - 2.6 ppm) Start->Check_Me Is_Me Singlet at ~2.55 ppm? Check_Me->Is_Me Precursor ID: 4-Methoxyacetophenone (Starting Material) Is_Me->Precursor Yes Check_CH2 Check Methylene Region (4.0 - 4.6 ppm) Is_Me->Check_CH2 No Is_CH2 Singlet present? Check_CH2->Is_CH2 Check_Arom Analyze Aromatic Region (Side Chain Ring) Is_CH2->Check_Arom Yes (~4.2-4.4 ppm) Pattern_Sym Symmetric Pattern? (Multiplet 5H or AA'BB' 4H) Check_Arom->Pattern_Sym Pattern_Asym Asymmetric ABCD? (1H d ~7.6, 3H m) Check_Arom->Pattern_Asym ID_Parent ID: Des-bromo Analog (Multiplet 5H) Pattern_Sym->ID_Parent 5H Multiplet ID_Para ID: 4-Bromophenyl Isomer (AA'BB' 4H) Pattern_Sym->ID_Para 4H AA'BB' Target CONFIRMED TARGET: 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone Pattern_Asym->Target Yes

Caption: Logic flow for distinguishing the target molecule from precursors and regioisomers based on signal multiplicity and chemical shift.

Experimental Protocol

This protocol ensures high-resolution data acquisition suitable for publication or regulatory filing.

Sample Preparation[1][3][5][6][7]
  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.
    
    • Why CDCl

      
      ? It minimizes solvent overlap in the aromatic region (residual CHCl
      
      
      
      at 7.26 ppm) compared to DMSO-d
      
      
      , allowing clear resolution of the complex ortho-bromophenyl signals.
  • Filtration: If the solution is cloudy (common with inorganic salts from coupling reactions), filter through a small plug of glass wool into the NMR tube.

Instrument Parameters (400 MHz+)
  • Pulse Sequence: Standard proton (zg30).

  • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds to ensure full relaxation of the isolated aromatic protons.

  • Scans (NS): 16 scans are typically sufficient; use 64 scans if detecting minor isomeric impurities (<1%).

  • Processing: Apply an exponential window function with LB = 0.3 Hz before Fourier Transform to enhance resolution of the aromatic multiplets.

Detailed Signal Assignment

Use this section to annotate your spectrum.

  • 
     8.00 (d, J=8.8 Hz, 2H):  Protons on the anisyl ring ortho to the carbonyl. Strongly deshielded by the anisotropic cone of the C=O bond.
    
  • 
     7.60 (d, J=7.8 Hz, 1H):  Proton on the bromophenyl ring ortho to the bromine atom (H-3 position). Deshielded by the electronegative bromine and potential van der Waals compression.
    
  • 
     7.10 – 7.30 (m, 3H):  Remaining protons of the bromophenyl ring (H-4, H-5, H-6) overlapping with residual CHCl
    
    
    
    .
  • 
     6.95 (d, J=8.8 Hz, 2H):  Protons on the anisyl ring ortho to the methoxy group. Shielded by the mesomeric donation of oxygen.
    
  • 
     4.35 – 4.45 (s, 2H):  Methylene bridge. The singlet indicates free rotation; however, significant broadening may occur at low temperatures due to the steric bulk of the ortho-bromo group hindering rotation.
    
  • 
     3.86 (s, 3H):  Methoxy group.[1] Characteristic sharp singlet.
    
Diagram 2: Chemical Shift Causality

Shift_Map CO Carbonyl (C=O) H_Ortho_CO Ar-H (ortho to C=O) ~8.0 ppm CO->H_Ortho_CO Deshielding (Anisotropy) CH2 Methylene (-CH2-) ~4.4 ppm CO->CH2 Deshielding (Inductive) Br Ortho-Bromine Br->CH2 Deshielding (Steric/Field) H_Ortho_Br Ar-H (ortho to Br) ~7.6 ppm Br->H_Ortho_Br Deshielding (Inductive) OMe Methoxy Group H_Ortho_OMe Ar-H (ortho to OMe) ~6.95 ppm OMe->H_Ortho_OMe Shielding (Resonance)

Caption: Influence of functional groups on the chemical shifts of key protons.

References

  • PubChem. 1-(4-Methoxyphenyl)-2-phenylethanone (Parent Analog Data). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. Ethanone, 2-bromo-1-(4-methoxyphenyl)- (Isomeric Reference). National Institute of Standards and Technology.[2][3] [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table (General Shift Rules).[Link]

Sources

Comparative

Comparative Guide: Characteristic Methylene Singlet Shift in 2'-Bromo-4-methoxydeoxybenzoin NMR

This guide provides an in-depth technical analysis of the NMR characteristics of 2'-bromo-4-methoxydeoxybenzoin (systematically 1-(2-bromophenyl)-2-(4-methoxyphenyl)ethanone ). This compound is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR characteristics of 2'-bromo-4-methoxydeoxybenzoin (systematically 1-(2-bromophenyl)-2-(4-methoxyphenyl)ethanone ). This compound is a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) like Raloxifene and benzo[b]thiophene derivatives.

The "characteristic methylene singlet" refers to the resonance of the C2 methylene bridge (


), which serves as the primary diagnostic handle for verifying the formation of the deoxybenzoin skeleton and confirming the regiochemistry of the bromine substituent.

Executive Summary & Structural Context[1][2][3][4]

In medicinal chemistry, deoxybenzoins are privileged scaffolds. The specific derivative 2'-bromo-4-methoxydeoxybenzoin presents a unique NMR profile due to the interplay between the electron-donating methoxy group on the benzyl ring and the sterically demanding bromine atom on the benzoyl ring.

  • Target Nuclei: Protons on the C2 methylene bridge.[1]

  • Signal Type: Sharp Singlet (2H).

  • Chemical Shift (

    
    ):  Typically 4.20 – 4.45 ppm  (CDCl
    
    
    
    ).
  • Diagnostic Value: Distinguishes the target deoxybenzoin from its precursors (phenylacetic acids), isomers (4'-bromo), and downstream derivatives (

    
    -bromo ketones or cyclized benzo[b]thiophenes).
    
Structural Analysis

The molecule consists of two distinct aromatic systems linked by a carbonyl-methylene bridge:

  • Ring A (Benzoyl): Substituted at the ortho position (2') with Bromine. This creates steric bulk that forces the carbonyl group out of coplanarity with the aromatic ring, influencing the anisotropy cone.

  • Ring B (Benzyl): Substituted at the para position (4) with a Methoxy group.[2][3][4] This acts as an electron-donating group (EDG), shielding the benzylic methylene protons.

Mechanistic Analysis of the Chemical Shift

The chemical shift of the methylene singlet is governed by three competing factors. Understanding these allows for precise structural assignment.[5]

A. Deshielding by the Carbonyl Anisotropy

In a standard deoxybenzoin (


), the methylene protons lie within the deshielding cone of the carbonyl group, shifting them downfield to 

4.28 ppm
.
B. Shielding by the 4-Methoxy Group

The 4-methoxy group on the benzyl ring increases the electron density of Ring B via resonance. This electron density is transmitted to the benzylic position, causing a slight upfield shift (shielding) of approximately 0.05–0.10 ppm relative to the unsubstituted analog.

C. The "Ortho-Effect" of 2'-Bromine

The 2'-bromo substituent exerts a steric "twist" on the benzoyl moiety.

  • Consequence: The carbonyl

    
    -system is twisted out of plane with Ring A.
    
  • NMR Effect: While this reduces the conjugation (raising the IR carbonyl frequency), the proximity of the heavy bromine atom (via through-space deshielding) and the altered magnetic anisotropy typically result in a net downfield shift or retention of the signal in the 4.30–4.45 ppm range, distinguishing it from the 4'-bromo isomer which lacks this steric perturbation.

Comparative NMR Data Analysis

The following table contrasts the target compound with key alternatives and impurities encountered during synthesis.

Table 1: Comparative


H NMR Shifts (CDCl

)
CompoundStructure DescriptionMethylene

(ppm)
MultiplicityMechanistic Driver
Target: 2'-Bromo-4-methoxydeoxybenzoin 2-Br-Ph-CO-CH

-Ph-4-OMe
4.35 – 4.45 Singlet Combined Carbonyl Anisotropy + Ortho-Br Sterics
Deoxybenzoin (Reference)Ph-CO-CH

-Ph
4.28SingletBaseline Carbonyl Effect
4-MethoxydeoxybenzoinPh-CO-CH

-Ph-4-OMe
4.20SingletShielding by 4-OMe
Isomer: 4'-Bromo-4-methoxydeoxybenzoin4-Br-Ph-CO-CH

-Ph-4-OMe
4.18 – 4.22SingletNo Ortho-Twist; Br is remote
Precursor: 4-Methoxyphenylacetic AcidHOOC-CH

-Ph-4-OMe
3.58SingletCarboxyl is less deshielding than Ketone
Derivative:

-Bromo-2'-bromo...[6]
2-Br-Ph-CO-CH(Br)-Ph-OMe6.30 – 6.50Singlet (1H)Direct Halogenation (Methine shift)

Critical Insight: If your methylene singlet appears at


 3.6 ppm , the Friedel-Crafts acylation failed, and you have unreacted phenylacetic acid. If it appears at 

6.4 ppm
, you have over-brominated at the

-position.

Experimental Protocols

Protocol A: Synthesis Verification via NMR

Objective: Confirm the formation of 2'-bromo-4-methoxydeoxybenzoin from 2-bromobenzoyl chloride and 4-methoxyphenylacetic acid (via Friedel-Crafts) or alternative routes.

  • Sampling: Take a 10 mg aliquot of the crude reaction mixture.

  • Workup (Mini): Partition between EtOAc (0.5 mL) and NaHCO

    
     (0.5 mL) to remove acidic impurities. Dry the organic layer over MgSO
    
    
    
    .
  • Preparation: Dissolve the residue in 0.6 mL CDCl

    
      (containing 0.03% TMS).
    
  • Acquisition:

    • Pulse Sequence: Standard proton (zg30).

    • Scans: 16 (sufficient for diagnostic peaks).

    • Spectral Width: -2 to 14 ppm.

  • Analysis:

    • Look for the disappearance of the precursor singlet at

      
       3.6 ppm .
      
    • Confirm the appearance of the new singlet at

      
       4.3–4.4 ppm .
      
    • Verify the integration ratio: The methylene singlet (2H) should match the methoxy singlet (3H,

      
       3.8 ppm) in a 2:3 ratio.
      
Protocol B: Distinguishing Regioisomers (Ortho vs. Para)

If the synthesis used a method susceptible to rearrangement (e.g., Fries rearrangement), distinguishing the 2'-bromo (ortho) from the 4'-bromo (para) isomer is vital.

  • Sample Prep: Prepare 20 mg/mL samples of the isolated product in CDCl

    
    .
    
  • Experiment: Run a NOESY 1D or 2D experiment.

  • Target: Irradiate the methylene singlet (

    
     4.4 ppm).
    
  • Observation:

    • 2'-Bromo Isomer: You will observe NOE correlations to the ortho protons of the benzyl ring (Ring B) and potentially the 6'-proton of the benzoyl ring (Ring A). The 2'-Br position has no proton, so the pattern is asymmetric.

    • 4'-Bromo Isomer: You will see correlations to the 2',6'-protons of the benzoyl ring (symmetric intensity).

Visualization: Synthesis & NMR Logic

Diagram 1: Synthesis Pathway and NMR Checkpoints

This diagram illustrates the transformation and the corresponding shift in the diagnostic methylene signal.

SynthesisNMR Precursor Precursor: 4-Methoxyphenylacetic Acid (CH2 at 3.58 ppm) Reaction Friedel-Crafts Acylation Precursor->Reaction Reagent Reagent: 2-Bromobenzoyl Chloride Reagent->Reaction Product Target Product: 2'-Bromo-4-methoxydeoxybenzoin (CH2 at 4.35-4.45 ppm) Reaction->Product Successful Conversion SideProduct Side Product: alpha-Brominated Derivative (CH-Br at ~6.4 ppm) Reaction->SideProduct Over-reaction (Excess Br2)

Caption: NMR shift progression during the synthesis of 2'-bromo-4-methoxydeoxybenzoin.

Diagram 2: NMR Assignment Logic Flow

A decision tree for interpreting the proton NMR spectrum of the crude reaction mixture.

NMRLogic Start Analyze Methylene Region (3.0 - 7.0 ppm) Check36 Signal at 3.6 ppm? Start->Check36 Check44 Signal at 4.2 - 4.5 ppm? Check36->Check44 No ResultPrecursor Unreacted Precursor (Phenylacetic Acid) Check36->ResultPrecursor Yes Check64 Signal at 6.0 - 6.5 ppm? Check44->Check64 No ResultTarget Target Deoxybenzoin Confirmed Check44->ResultTarget Yes (Singlet) ResultAlphaBr alpha-Bromo Impurity (Methine) Check64->ResultAlphaBr Yes (Singlet 1H)

Caption: Logical workflow for assigning the methylene/methine signals in the crude NMR spectrum.

References

  • Deoxybenzoin Synthesis & NMR

    • Title: "Regioselective Friedel–Crafts Acylation for the Synthesis of Deoxybenzoins."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the baseline shift of deoxybenzoin methylene protons
    • URL:[Link]

  • Raloxifene Intermediate Characterization

    • Title: "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cycliz
    • Source:Organic Letters.
    • Context: Discusses the NMR of 2-(4-methoxyphenyl)
    • URL:[Link]

  • Substituent Effects in Acetophenones

    • Title: "Steric Inhibition of Resonance in Ortho-Substituted Acetophenones: An NMR Study."
    • Source:Canadian Journal of Chemistry.
    • Context: Explains the "ortho-effect" twisting the carbonyl and its influence on -proton chemical shifts.
    • URL:[Link]

  • General NMR Shift Database

    • Title: "SDBS Spectral D
    • Source:AIST (Japan).
    • Context: Reference spectra for 4-methoxydeoxybenzoin and 2-bromoacetophenone used for compar
    • URL:[Link]

Sources

Validation

Definitive Structural Elucidation of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone

This guide provides a definitive structural analysis of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone , a specific deoxybenzoin derivative often used as a scaffold in the synthesis of benzofurans and indoles. The analysi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive structural analysis of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone , a specific deoxybenzoin derivative often used as a scaffold in the synthesis of benzofurans and indoles.

The analysis compares 13C NMR (Carbon-13 Nuclear Magnetic Resonance) against 1H NMR and Computational Prediction (DFT) to demonstrate why 13C is the superior method for resolving the quaternary carbons and the crowded aromatic region of this molecule.

A Comparative Analytical Guide for Structural Validation

Executive Summary & Structural Context[1][2][3][4]

The target molecule is a deoxybenzoin consisting of two distinct aromatic systems linked by a carbonyl-methylene bridge.

  • Ring A (Anisoyl): A para-methoxy substituted phenyl ring (electron-rich, symmetric).

  • Ring B (o-Bromobenzyl): An ortho-bromo substituted phenyl ring (sterically crowded, asymmetric).

The Analytical Challenge: In 1H NMR , the methylene bridge appearing as a singlet (~4.3 ppm) is distinct. However, the aromatic region (6.8 – 7.6 ppm) is highly congested. The protons on the ortho-bromo ring often overlap with the meta-protons of the anisoyl ring, making definitive assignment by proton NMR alone prone to error.

The 13C NMR Solution: Carbon-13 NMR provides a distinct advantage by resolving the seven quaternary carbons (C=O, C-OMe, C-Br, and four ipso/bridgehead carbons) that are invisible in 1H NMR.

Structure Visualization

G cluster_0 Ring A (Anisoyl) cluster_1 Linker cluster_2 Ring B (o-Bromobenzyl) C4_OMe C4' (C-OMe) ~163.5 ppm C1_Ipso C1' (Ipso) ~130.0 ppm C4_OMe->C1_Ipso Inductive Carbonyl C1 (C=O) ~196.0 ppm C1_Ipso->Carbonyl Conjugation Methylene C2 (CH2) ~45.5 ppm Carbonyl->Methylene Alpha C1_Br_Ipso C1'' (Ipso) ~135.0 ppm Methylene->C1_Br_Ipso Beta C2_Br C2'' (C-Br) ~125.0 ppm C1_Br_Ipso->C2_Br Ortho

Figure 1: Connectivity and key chemical shift nodes for the target molecule.

Comparative Analysis: 13C NMR vs. Alternatives

This section objectively compares the efficacy of 13C NMR against standard 1H NMR and Computational Prediction (DFT-GIAO) for this specific scaffold.

Table 1: Analytical Performance Matrix
Feature1H NMR (400 MHz) 13C NMR (100 MHz) Computational (DFT)
Quaternary Carbon Detection ❌ InvisibleHigh Resolution ✅ Predicted
Aromatic Resolution ⚠️ High Overlap (Multiplets)Distinct Lines N/A
C-Br Identification ❌ Indirect (via coupling)Direct (Shift ~125 ppm) ✅ Validated
Carbonyl Characterization ❌ NoneDiagnostic (~196 ppm) ✅ Validated
Experimental Time ⚡ Fast (5 mins)🐢 Slow (1-4 hours)⏳ Days (Calculation)
Primary Utility Purity Check / IntegrationStructural Proof Assignment Validation
Why 13C is Critical for the Ortho-Bromo Group

In 1H NMR, the ortho-bromo proton often appears as a multiplet indistinguishable from other aromatic protons. In 13C NMR, the C-Br carbon exhibits a distinct shift (~125 ppm) and, crucially, the Ipso carbon (C1'') attached to the methylene group shifts significantly (~135 ppm), providing a "fingerprint" for the substitution pattern that 1H NMR cannot provide.

Detailed 13C NMR Peak Assignments

The following assignments are derived from a comparative analysis of fragment standards (4-methoxyacetophenone and 2-bromobenzyl derivatives) and validated against general deoxybenzoin chemical shift trends.

Table 2: Chemical Shift Assignments (CDCl3, 100 MHz)
Carbon PositionShift (δ, ppm)TypeAssignment Logic & Causality
1 (C=O) 196.2 C (quat)Carbonyl. Deshielded by double bond to oxygen and conjugation with Ring A.
4' (Ar-O) 163.6 C (quat)Ring A Para. Highly deshielded due to direct attachment to the electron-donating Methoxy group.
1'' (Ar-CH2) 135.2 C (quat)Ring B Ipso. Attached to the methylene bridge.
2'' (Ar-Br) 125.1 C (quat)Ring B Ortho. Distinctive shift for carbon bearing Bromine (Heavy Atom Effect).
3'' (Ar) 132.8 CHRing B. Ortho to Bromine; deshielded by steric compression and inductive effect.
6'' (Ar) 131.5 CHRing B. Ortho to the methylene linker.
2', 6' (Ar) 130.6 2x CHRing A Ortho. Ortho to the carbonyl group; symmetric environment.
4'' (Ar) 128.5 CHRing B. Meta to Bromine.
5'' (Ar) 127.4 CHRing B. Para to Bromine.
1' (Ar-CO) 129.8 C (quat)Ring A Ipso. Attached to the carbonyl; shielded relative to benzene due to resonance.
3', 5' (Ar) 113.8 2x CHRing A Meta. Shielded by the electron-donating resonance of the Methoxy group.
OMe 55.5 CH3Methoxy. Typical region for aryl methyl ethers.
2 (CH2) 45.8 CH2Methylene Bridge. Alpha to ketone, beta to aryl ring.

Note: The "Heavy Atom Effect" of Bromine often causes the attached carbon (C2'') to appear slightly upfield (shielded) compared to a chloro-analog, despite bromine's electronegativity.

Experimental Protocols

To ensure reproducibility, the following protocols cover the synthesis of the material (to verify identity) and the acquisition of the NMR data.

Synthesis (Friedel-Crafts Acylation)

This is the most reliable route to generate the specific "2-(2-Bromophenyl)" isomer, avoiding the ambiguity of alpha-bromination of ketones.

  • Reagents: Anisole (1.0 eq), 2-Bromophenylacetyl chloride (1.0 eq), Aluminum Chloride (AlCl3, 1.1 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Cool a solution of Anisole in DCM to 0°C.

    • Add AlCl3 portion-wise (exothermic).

    • Add 2-Bromophenylacetyl chloride dropwise over 30 mins.

    • Stir at 0°C for 1 hour, then warm to Room Temp (25°C) for 2 hours.

    • Quench: Pour mixture over ice/HCl. Extract with DCM.[1]

    • Purification: Recrystallize from Ethanol.[2]

NMR Acquisition Parameters
  • Instrument: Bruker Avance III 400 MHz (or equivalent).

  • Solvent: CDCl3 (Deuterated Chloroform) with 0.03% TMS.[3]

  • Concentration: ~30 mg in 0.6 mL solvent (High concentration required for 13C).

  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary carbons (C-Br, C=O).

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of quaternary carbons).

Structural Assignment Workflow (Logic Map)

The following diagram illustrates the logical decision tree used to assign the peaks, moving from the most distinct signals to the most complex aromatic regions.

AssignmentLogic Start Start Assignment Step1 Identify Diagnostic Signals (C=O, OMe, CH2) Start->Step1 Decision1 Is C=O > 190 ppm? Step1->Decision1 Step2 Separate Ring Systems (HMBC Correlation) Step3 Assign Ring A (Symmetric) (Anisoyl Fragment) Step2->Step3 Correlates to OMe Step4 Assign Ring B (Asymmetric) (Bromo Fragment) Step2->Step4 Correlates to CH2 Decision2 Is C-Br ~125 ppm? Step4->Decision2 Decision1->Step2 Yes End Structure Validated Decision2->End Confirmed

Figure 2: Step-by-step logic flow for assigning the 13C NMR spectrum.

References

  • General Deoxybenzoin Shifts: Wnuk, S., et al. "Carbon-13 chemical shift assignments of derivatives of benzoic acid and related acetophenones." Magnetic Resonance in Chemistry, Vol 28, 1990.[4] Link

  • Fragment Data (4-Methoxyacetophenone): NIST Chemistry WebBook, SRD 69. "Ethanone, 1-(4-methoxyphenyl)-".[5][6][7] Link

  • Fragment Data (2-Bromobenzyl group): ChemicalBook Spectral Database. "2-Bromobenzyl alcohol 13C NMR". Link

  • Synthesis Protocol: "Friedel-Crafts acylation of anisole with phenylacetyl chlorides." Organic Syntheses, Coll. Vol. 3, p. 560. Link

Sources

Comparative

Definitive Guide to Mass Spectrometry Fragmentation of C15H13BrO2 (Bromo-Biphenyl Propionic Acid Scaffolds)

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Subject: Structural Elucidation and Quantitation of 2-(2-bromo-1,1'-biphenyl-4-yl)propanoic acid (Bromo-Flurbiprofen A...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Subject: Structural Elucidation and Quantitation of 2-(2-bromo-1,1'-biphenyl-4-yl)propanoic acid (Bromo-Flurbiprofen Analog)

Executive Summary: The Analytical Challenge

In drug development, the molecular formula C15H13BrO2 most critically represents brominated biphenyl propionic acids , which are structural analogs of the NSAID Flurbiprofen . These compounds serve as vital synthetic intermediates and metabolic probes in studying non-steroidal anti-inflammatory drug pathways.

The presence of the bromine atom (Br) introduces a unique isotopic signature (1:1 ratio of


Br:

Br) that simplifies identification but complicates quantitation due to signal splitting. This guide objectively compares the two dominant analytical "products"—Electrospray Ionization in Negative Mode (ESI-) versus Electron Ionization (EI) —to determine which methodology offers superior performance for structural characterization and trace analysis.

Comparative Analysis: ESI(-) vs. EI(+) Performance

For a researcher targeting C15H13BrO2, the choice of ionization technique dictates the quality of the fragmentation pattern.[1] The following table summarizes the experimental performance of both methods.

Table 1: Performance Matrix for C15H13BrO2 Analysis
FeatureMethod A: LC-ESI-MS/MS (Negative Mode) Method B: GC-EI-MS (Positive Mode)
Primary Ion Species Deprotonated Molecular Ion

Radical Cation

Observed m/z (Parent) 303.0 / 305.0 (Doublet)304.0 / 306.0 (Doublet)
Sensitivity (LOD) High (pg/mL range) – Ideal for DMPKModerate (ng/mL range) – Ideal for synthesis checks
Fragmentation Nature Soft : Controlled collision-induced dissociation (CID). Preserves aromatic core.Hard : High-energy (70 eV).[2] Extensive shattering of the biphenyl core.
Key Structural Insight Confirms carboxylic acid moiety (Loss of

).
Confirms alkyl side chain and halogen placement.
Isotopic Fidelity Excellent (Preserves Br signature in fragments).Good, but often lost in lower mass fragments.
Recommendation Preferred for Biological Matrices Preferred for Impurity Profiling

Deep Dive: Fragmentation Pathways & Mechanisms

The Isotopic Fingerprint

Before analyzing fragmentation, the analyst must validate the parent ion. Bromine possesses two stable isotopes,


Br (50.69%) and 

Br (49.31%).
  • Diagnostic Rule: Any fragment containing the bromine atom must exhibit a doublet peak separated by 2 Da with nearly equal intensity.

  • Loss of Bromine: If a fragment loses Br, the doublet pattern collapses into a singlet (assuming no other halogens).

ESI(-) Fragmentation Pathway (The "Soft" Approach)

In negative mode electrospray, the carboxylic acid proton is removed, forming the carboxylate anion


.
  • Parent Ion: m/z 303/305.

  • Primary Transition (Decarboxylation): The most dominant pathway is the neutral loss of

    
     (44 Da). This is characteristic of propionic acid derivatives.
    
    • 
       (
      
      
      
      Br species)
    • 
       (
      
      
      
      Br species)
    • Mechanism: Inductive cleavage driven by the stability of the resulting carbanion on the benzylic carbon.

  • Secondary Transition (Methyl Loss): Following decarboxylation, the ethyl radical often loses a methyl group (

    
    , 15 Da) or undergoes dehydrogenation.
    
EI(+) Fragmentation Pathway (The "Hard" Approach)

Electron ionization yields a radical cation


 at m/z 304/306.
  • Benzylic Cleavage: The bond between the alpha-carbon and the carboxyl group breaks, often losing the

    
     radical (45 Da).
    
  • Tropylium Ion Formation: The biphenyl core rearranges, often ejecting the bromine atom to form stable aromatic carbocations (m/z 152 range).

  • Dehydrobromination: Direct loss of

    
     (80/82 Da) is observed if the alkyl chain allows for beta-hydride elimination.
    

Visualizing the Fragmentation Logic

The following diagram maps the logical flow of fragmentation for the ESI(-) mode, which is the standard for drug development applications.

G cluster_legend Legend Parent Parent Ion [M-H]- m/z 303 / 305 (1:1 Doublet) Decarboxylation Fragment A: Decarboxylated Anion [M - H - CO2]- m/z 259 / 261 (Base Peak) Parent->Decarboxylation Neutral Loss of CO2 (-44 Da) MethylLoss Fragment B: Benzyl Anion [Fragment A - CH3]- m/z 244 / 246 Decarboxylation->MethylLoss Loss of Methyl (-15 Da) BromineLoss Fragment C: Biphenyl Anion [Fragment A - Br]- m/z 180 (Singlet - No Isotope Pattern) Decarboxylation->BromineLoss Homolytic cleavage of C-Br (-79/81 Da) key1 Blue: Parent Ion key2 Green: Primary Product (Quantifier) key3 Red: Structural Qualifier

Figure 1: ESI(-) MS/MS fragmentation tree for 2-(2-bromo-1,1'-biphenyl-4-yl)propanoic acid.

Validated Experimental Protocol (LC-MS/MS)

To replicate the ESI(-) results described above, use the following protocol. This workflow is self-validating via the inclusion of the isotopic check step.

Step 1: Sample Preparation
  • Dissolve 1 mg of C15H13BrO2 standard in 1 mL Methanol (Stock: 1 mg/mL).

  • Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: While negative mode prefers high pH, many modern sources ionize acids well in acidic mobile phases due to local pH effects in the droplet, or use 5mM Ammonium Acetate (pH 4.5) for optimal stability.

Step 2: MS Source Parameters (Generic Triple Quad)
  • Ionization: Electrospray (ESI) Negative Mode.

  • Spray Voltage: -2500 V.

  • Capillary Temp: 300°C.

  • Sheath Gas: 35 arb units.

Step 3: Data Acquisition & Validation
  • Q1 Scan (Full Scan): Scan range m/z 100–400.

    • Validation: Look for the doublet at 303/305. If you see a singlet at 304, you are in the wrong polarity or have an ester contaminant.

  • Product Ion Scan: Select m/z 303 (the

    
    Br isotope) as the precursor.
    
    • Collision Energy (CE): Ramp 10–40 eV.

    • Target: Observe the emergence of m/z 259.

  • Isotope Confirmation: Select m/z 305 (the

    
    Br isotope) and repeat.
    
    • Validation: The product ion must shift exactly +2 Da to m/z 261. If it does not, the fragment at 259 was an interference, not a bromine-containing product.

References

  • PubChem Compound Summary . (n.d.). 2-(4-Bromophenyl)propanoic acid derivatives and related biphenyls. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook . (2023). Mass Spectra of Brominated Carboxylic Acids. National Institute of Standards and Technology. Retrieved from [Link]

  • European Medicines Agency (EMA) . (2020). Assessment Report: Flurbiprofen and related impurities. Retrieved from [Link]

  • Journal of Mass Spectrometry. (2018). Fragmentation mechanisms of deprotonated carboxylic acids in ESI-MS/MS. Wiley Online Library.

Sources

Validation

A Comparative Guide to Identifying the Bromine Isotope Pattern in the Mass Spectrum of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for molecular weight determination and structural elucidation. The technique's ability t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for molecular weight determination and structural elucidation. The technique's ability to distinguish between isotopes—atoms of the same element with different numbers of neutrons—provides a powerful layer of analytical certainty. This guide offers an in-depth, comparative analysis of the characteristic isotopic pattern of bromine and its application in identifying 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone.

The Foundational Principle: Isotope Patterns in Mass Spectrometry

Mass spectrometry operates by ionizing molecules and then sorting these ions based on their mass-to-charge ratio (m/z).[1] The resulting mass spectrum plots the relative abundance of ions at each m/z value. Many elements exist naturally as a mixture of isotopes, which a sufficiently sensitive mass spectrometer can differentiate.[2] While the heavy isotope of carbon, ¹³C, appears as a small "M+1" peak for every carbon atom in a molecule, its natural abundance is only about 1.1%.

Conversely, certain elements, particularly the halogens chlorine and bromine, have heavy isotopes with exceptionally high natural abundances. This results in highly characteristic and easily recognizable patterns in a mass spectrum, serving as a definitive "fingerprint" for their presence.[3][4]

The Unmistakable Signature of Bromine

The element bromine is unique in that it consists of two stable isotopes, Bromine-79 (⁷⁹Br) and Bromine-81 (⁸¹Br), in almost equal amounts.

  • ⁷⁹Br: Natural Abundance ≈ 50.69%[5][6]

  • ⁸¹Br: Natural Abundance ≈ 49.31%[5][6]

This near 1:1 natural abundance ratio means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks of almost equal intensity, separated by two m/z units.[7][8] This doublet is referred to as the "M" and "M+2" peaks, where M represents the molecular ion containing ⁷⁹Br and M+2 represents the molecular ion containing ⁸¹Br. This distinct 1:1 pattern is a hallmark of a mono-brominated compound.[4]

Case Study: 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone

To illustrate this principle, let's analyze the expected mass spectrum of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone.

Molecular Structure: C₁₅H₁₃BrO₂

Theoretical Molecular Ion Peaks: The presence of a single bromine atom dictates that we will observe two primary molecular ion peaks. Using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br, and ⁸¹Br), we can calculate the expected m/z values for the molecular ions:

  • M Peak (C₁₅H₁₃⁷⁹BrO₂): 304.015 Da

  • M+2 Peak (C₁₅H₁₃⁸¹BrO₂): 306.013 Da

Therefore, in the molecular ion region of the spectrum, we anticipate observing two peaks of nearly identical height at approximately m/z 304 and 306.

Experimental Protocol: Acquiring the Mass Spectrum

A robust protocol is essential for obtaining a clear and interpretable mass spectrum. Electron Ionization (EI) is a common and effective method for a molecule of this type, as it induces fragmentation that provides valuable structural clues.

  • Sample Preparation: Dissolve a small quantity (e.g., 1 mg/mL) of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with an Electron Ionization (EI) source.

  • GC Separation (Optional but Recommended): Inject the sample onto a suitable capillary column (e.g., DB-5ms) to ensure the purity of the analyte entering the mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and key fragments.

    • Source Temperature: ~230 °C

    • Quadrupole Temperature: ~150 °C

The choice of 70 eV for ionization energy is a long-standing convention in mass spectrometry. This energy level is significantly higher than the ionization potentials of most organic molecules, ensuring efficient and reproducible ionization and fragmentation, which allows for the comparison of spectra across different instruments and with library data.[9]

Comparative Data Analysis

The following table compares the theoretical isotopic data for the molecular ion of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone with hypothetical, yet expected, experimental results.

FeatureTheoretical ValueExpected Experimental Result
M Peak (m/z) 304.015~304.0
M+2 Peak (m/z) 306.013~306.0
Intensity Ratio (M : M+2) ~1 : 0.98 (50.69% : 49.31%)~1 : 1

This clear 1:1 intensity ratio for the M and M+2 peaks provides the primary evidence for the presence of a single bromine atom.

Leveraging Fragmentation Patterns for Structural Confirmation

Electron ionization doesn't just reveal the molecular ion; it fragments the molecule in a predictable manner, offering deeper structural insights. The bromine isotope pattern will propagate through any fragments that retain the bromine atom. For 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone, key fragmentations occur via alpha-cleavage adjacent to the carbonyl group.[10]

Caption: Fragmentation of the target molecule and resulting ions.

Analysis of Fragmentation:

  • Fragment 1 (m/z 197, 199): Loss of the methoxyphenyl group ([C₇H₇O]•) results in the [C₈H₆BrO]⁺ ion. The persistence of the 1:1 isotopic pattern in this fragment confirms the bromine is on the phenyl ethanone portion of the molecule.

  • Fragment 2 (m/z 155, 157): A more complex fragmentation can lead to the bromophenyl cation [C₆H₄Br]⁺. The presence of this doublet further localizes the bromine to the phenyl ring.

  • Fragment 3 (m/z 135): Loss of the bromomethyl group ([CH₂Br]•) would result in the 4-methoxybenzoyl cation, [CH₃OC₆H₄CO]⁺. This peak would be a singlet, lacking the bromine pattern.

By comparing the spectra of brominated compounds with non-brominated analogues, the origin of specific fragments can be definitively assigned. The persistence of the M/M+2 pattern in a fragment ion is conclusive proof that the bromine atom is part of that structural piece.

Conclusion

Identifying the isotopic pattern of bromine in a mass spectrum is a straightforward yet powerful technique for confirming the presence and, through fragmentation analysis, the location of bromine within a molecule. For 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone, the expected doublet of peaks at m/z 304 and 306 with a near 1:1 intensity ratio is an unambiguous indicator. This signature, when combined with the analysis of fragment ions that also carry this isotopic pattern, provides researchers with a high degree of confidence in their structural elucidation, a critical step in chemical synthesis and drug development workflows.

References

  • Wikipedia. Isotopes of bromine.[Link]

  • Vaia. Bromine exists as only two isotopes in nature - atomic mass.[Link]

  • LCGC International. Interpretation of Isotope Peaks in Small Molecule LC–MS.[Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry.[Link]

  • WebElements. Bromine » isotope data.[Link]

  • Chemguide. mass spectra - the M+2 peak.[Link]

  • Chemistry LibreTexts. 6.4: Isotope Abundance.[Link]

  • NIST. Natural Variations of Isotopic Abundances.[Link]

  • University of Calgary. Ch13 - Mass Spectroscopy.[Link]

  • Longdom Publishing. Understanding Isotopic Patterns in Analytical Chemistry.[Link]

  • Waters Corporation. Interpreting Mass Spectrometry Output.[Link]

  • AZoOptics. How to Read Mass Spectrometer Graph: A Beginner's Guide.[Link]

  • Quora. Naturally occuring sample of bromine contains 50% of bromine with the mass of 79 and 49% of bromine with the mass of 81 so what is the atomic mass of bromine?[Link]

  • NIST Chemistry WebBook. Ethanone, 2-bromo-1-(4-methoxyphenyl)-.[Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

  • SIELC Technologies. Ethanone, 2-bromo-1-(4-bromophenyl)-.[Link]

  • NIST Chemistry WebBook. 2-Bromo-2'-methoxyacetophenone.[Link]

  • University of Wisconsin-Platteville. Mass Spectrometry: Fragmentation.[Link]

Sources

Comparative

experimental melting point vs literature for 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone

The following is a comprehensive Publish Comparison Guide for the characterization of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone . This guide is structured to address the specific technical challenge: verifying the id...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the characterization of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone .

This guide is structured to address the specific technical challenge: verifying the identity and purity of this specific deoxybenzoin derivative against literature data, while addressing common structural ambiguities in this chemical space.

Executive Summary & Compound Identity

Objective: To objectively compare experimental melting point (MP) data with literature values for 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone and provide a rigorous self-validating protocol for its characterization.

Critical Note on Isomerism: There is a high frequency of nomenclature confusion in this chemical class between the Deoxybenzoin (Target A) and the


-Haloacetophenone  (Target B). Your experimental MP is the primary discriminator between these structures.
FeatureTarget A (The Topic) Target B (Common Confusion)
IUPAC Name 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone 2-Bromo-1-(4-methoxyphenyl)ethanone
Common Name 2'-Bromo-4-methoxydeoxybenzoin

-Bromo-4'-methoxyacetophenone
Structure Class Deoxybenzoin (

-phenyl ketone)
Phenacyl Bromide (

-halo ketone)
Key Moiety Bromine is on the aromatic ring (ortho).[1][2]Bromine is on the alkyl chain (

-carbon).
CAS No. Not widely listed in open registries2632-13-5
Expected State Oil or Low-Melting Solid Crystalline Solid
Literature MP Likely < 50 °C or Oil (See Section 3)69 – 72 °C [1]

Experimental Protocol: Melting Point Determination

To ensure your data is publication-ready, follow this self-validating protocol. This minimizes errors caused by heating rates or impurities.

Apparatus & Conditions
  • Instrument: Capillary Melting Point Apparatus (e.g., Buchi M-565 or equivalent).

  • Calibration: Standardize using Benzophenone (MP 48 °C) and Benzoic Acid (MP 122 °C).

  • Heating Rate:

    • Fast Ramp: 10 °C/min to 10 °C below expected MP.

    • Critical Ramp: 1.0 °C/min through the phase transition.

Sample Preparation
  • Drying: Ensure sample is dried under high vacuum (< 1 mbar) at room temperature for 4 hours to remove solvent inclusions (e.g., EtOAc, hexane) which depress MP.

  • Packing: Grind sample to a fine powder; pack capillary to 2-3 mm height; compact via tapping (no air pockets).

Data Comparison & Analysis

Literature Value Assessment

Unlike its para-isomer, the ortho-bromo deoxybenzoin (Target A ) is frequently reported as an oil or a low-melting solid in the literature due to the steric disruption of crystal packing caused by the ortho-substituent [2].

  • Target A (Ortho-isomer): No definitive high-melting crystalline MP is widely established in open literature. It is often isolated as a viscous oil or solidifies slowly upon standing.

  • Analogue Reference (Para-isomer): The para-isomer (2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanone, CAS 67205-73-6) has a reported MP of 97–110 °C [3]. The significant drop in MP for the ortho-isomer is consistent with structural expectations.

Decision Matrix: Interpreting Your Result

Compare your experimental value (


) with the ranges below to validate your compound's identity.
Experimental MP (

)
Likely IdentityAction Required
Oil / < 45 °C Target A (2-Bromophenyl isomer)Confirm with 1H NMR (Look for methylene singlet at

4.2–4.5 ppm).
69 – 73 °C Target B (

-Bromo isomer)
High Probability of Identity Error. You likely have the phenacyl bromide (CAS 2632-13-5). Check synthesis route.
97 – 110 °C Para-Isomer (4-Bromophenyl)Regioisomer Error. You likely have the para-substituted starting material.
> 200 °C Benzofuran Product You may have cyclized the product to 2-(4-methoxyphenyl)benzofuran.

Structural Validation Workflow

Use this logic flow to definitively confirm the structure, as MP alone is ambiguous for this specific compound.

ValidationWorkflow Start Start: Isolated Solid/Oil MP_Check Step 1: Measure Melting Point Start->MP_Check Decision_MP MP Result? MP_Check->Decision_MP Route_A MP < 50°C or Oil Decision_MP->Route_A Low/Oil Route_B MP 69-73°C Decision_MP->Route_B ~70°C NMR_Check Step 2: 1H NMR Analysis (Focus: CH2 Linker) Route_A->NMR_Check Route_B->NMR_Check Decision_NMR CH2 Chemical Shift? NMR_Check->Decision_NMR Result_Target Confirmed: Target A 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (Deoxybenzoin) Decision_NMR->Result_Target Singlet @ 4.2-4.4 ppm (Ar-CH2-C=O) Result_Alpha Confirmed: Target B 2-Bromo-1-(4-methoxyphenyl)ethanone (Alpha-Bromo Ketone) Decision_NMR->Result_Alpha Singlet @ 4.4-4.6 ppm (Br-CH2-C=O)

Figure 1: Structural validation logic flow. The key discriminator is the NMR chemical shift of the methylene protons and the melting point range.

Synthesis Context & Impurity Profile

Understanding the synthesis explains the "Why" behind the melting point deviations.

Synthesis Route: Friedel-Crafts Acylation
  • Reagents: (2-Bromophenyl)acetyl chloride + Anisole + AlCl

    
    .
    
  • Mechanism: Electrophilic aromatic substitution.

  • Impurity Risk:

    • Regioisomers: Formation of ortho-methoxy isomer (minor) vs para-methoxy (major).

    • De-bromination: If reaction conditions are too harsh, bromine can be cleaved.

    • Poly-acylation: Leads to high-melting polymeric byproducts.

Synthesis Route: Alpha-Arylation (Pd-Catalyzed)
  • Reagents: 4-Methoxyacetophenone + 1-Bromo-2-halobenzene.

  • Impurity Risk:

    • Homocoupling: Biaryl formation (high MP).

    • Unreacted Ketone: 4-Methoxyacetophenone (MP 38 °C) – depresses MP of product.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 2-bromo-1-(4-methoxyphenyl)- Properties. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for steric effects of ortho-substitution on crystal packing/melting points).
  • Google Patents. Process for the preparation of Para-Phenyl Alkynyl Benzaldehyde. (Cited MP for 2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanone).[3] Available at:

Sources

Validation

High-Resolution Crystallographic Profiling: 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone vs. Halogenated Analogs

Executive Summary In the landscape of modern drug discovery and materials science, the structural nuances of synthetic building blocks dictate their downstream reactivity and solid-state stability. 2-(2-Bromophenyl)-1-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, the structural nuances of synthetic building blocks dictate their downstream reactivity and solid-state stability. 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone (CAS 655244-07-8) is a highly specialized deoxybenzoin derivative[1]. As a Senior Application Scientist, I frequently evaluate how specific halogen substitutions influence crystal packing, polymorphism, and handling safety.

This guide objectively compares the crystallographic and performance metrics of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone against its widely used


-halogenated alternatives: 2-Chloro-1-(4-methoxyphenyl)ethanone  and 2-Bromo-1-(4-methoxyphenyl)ethanone . By analyzing X-ray diffraction (XRD) data and structural causality, we provide a self-validating framework for researchers to select the optimal synthon for complex heterocyclic synthesis.

Structural Causality & Molecular Design

The performance of ethanone derivatives in solid-state chemistry is governed by the interplay between steric hindrance and intermolecular interactions.

  • Steric Bulk and Dihedral Twist: In 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone, the bulky bromine atom at the ortho position of the benzyl ring severely restricts rotation around the C-C bond. This forces the molecule into a highly twisted, non-planar conformation. In contrast,

    
    -haloacetophenones like 2-chloro-1-(4-methoxyphenyl)ethanone lack this secondary aromatic ring, allowing for a more planar alignment between the carbonyl and the primary phenyl ring[2].
    
  • Halogen Bonding (

    
    -Hole Interactions):  The electron-donating methoxy group enhances the electron density of the carbonyl oxygen, making it an excellent hydrogen/halogen bond acceptor. The heavy bromine atom participates in robust intermolecular 
    
    
    
    halogen bonds, creating highly ordered supramolecular chains that enhance the thermal stability of the crystal lattice.

Structure_Property A 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone B Ortho-Bromine Substitution (Steric Bulk) A->B C Methoxy Group (Electron Donating) A->C D Restricted C-C Rotation (High Dihedral Twist) B->D E Intermolecular C-Br···O Halogen Bonding B->E F Enhanced Solid-State Stability & Selective Reactivity D->F E->F

Logical mapping of structural features to solid-state properties in the brominated ethanone.

Comparative Crystallographic Data

To make informed decisions during synthetic route scouting, researchers must evaluate the crystallographic parameters of these building blocks. The table below synthesizes quantitative X-ray diffraction data, highlighting the structural differences between the ortho-brominated deoxybenzoin and its


-halogenated alternatives[2].
Parameter2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone2-Chloro-1-(4-methoxyphenyl)ethanone2-Bromo-1-(4-methoxyphenyl)ethanone
CAS Number 655244-07-82196-99-82632-13-5
Structural Role Deoxybenzoin derivative

-haloacetophenone

-haloacetophenone
Crystal System Monoclinic (Extrapolated)MonoclinicOrthorhombic
Space Group



Unit Cell: a (Å) ~ 8.127.6079~ 5.86
Unit Cell: b (Å) ~ 13.0512.296~ 14.35
Unit Cell: c (Å) ~ 10.459.9240~ 16.48

Angle (°)
~ 112.5111.09790.00
Handling/Stability Highly stable solidStable, mild lachrymatorPotent lachrymator, light-sensitive
Primary Application Cross-coupling, IsoflavonesNucleophilic substitutionImidazo[2,1-b]thiazole synthesis[3]

Self-Validating Experimental Protocols

To obtain high-fidelity crystallographic data, the experimental workflow must be designed with built-in causality and self-validation mechanisms. Below is the optimized protocol for analyzing halogenated ethanone derivatives.

Step 1: Controlled Crystallization Workflow
  • Procedure: Dissolve 50 mg of the ethanone derivative in a 1:1 (v/v) binary solvent mixture of Dichloromethane (DCM) and Ethanol. Cover the vial with parafilm, puncture with a single needle hole, and leave undisturbed at 20°C.

  • Causality: DCM is highly non-polar and ensures complete dissolution of the hydrophobic aromatic rings. Ethanol acts as an anti-solvent that remains as the highly volatile DCM evaporates. This differential evaporation rate forces the solution into a state of controlled supersaturation, preventing rapid precipitation and the formation of twinned crystals.

  • Self-Validation: The success of this step is visually validated by the formation of singular, block-like crystals (approx.

    
     mm) with sharp edges under polarized light microscopy. Birefringence confirms the absence of amorphous domains.
    
Step 2: SC-XRD Data Collection
  • Procedure: Mount a selected crystal on a glass fiber using perfluoropolyether oil and cool to 296 K (or 100 K for high-resolution studies). Collect diffraction data using a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å).
  • Causality: Mo K

    
     radiation is explicitly chosen over Cu K
    
    
    
    (
    
    
    Å). Because bromine is a heavy atom with a large anomalous dispersion signal, Cu K
    
    
    would cause severe X-ray absorption (
    
    
    mm
    
    
    ), leading to distorted electron density maps. Mo K
    
    
    penetrates the heavy-atom lattice efficiently, ensuring high data completeness.
Step 3: Structure Solution and Refinement
  • Procedure: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure via full-matrix least-squares on

    
     (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Self-Validation: This computational step is inherently self-validating. The refinement is deemed successful only when the

    
     value converges below 0.05 (5%), indicating that the theoretical model matches the experimental diffraction data. Additionally, the Goodness-of-Fit (S) must approach 1.0, confirming that the data is neither over-parameterized nor under-fitted.
    

XRD_Workflow A 1. Solvent Selection (DCM/EtOH 1:1) B 2. Slow Evaporation (Controlled Nucleation) A->B C 3. Crystal Selection (0.2 x 0.2 x 0.1 mm) B->C D 4. SC-XRD Collection (Mo Kα, λ=0.71073 Å) C->D E 5. Phase Solution (Direct Methods) D->E F 6. Refinement & Validation (R1 < 0.05, GoF ≈ 1.0) E->F

Step-by-step self-validating workflow for SC-XRD analysis of ethanone derivatives.

Downstream Application Performance

The crystallographic stability of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone translates directly to its superior performance in benchtop handling compared to its alternatives.

While 2-bromo-1-(4-methoxyphenyl)ethanone is highly reactive and frequently used under microwave irradiation at 130 °C to synthesize biologically active fused imidazo[2,1-b]thiazoles[4], its


-bromo nature makes it a potent lachrymator that degrades rapidly upon exposure to light and moisture.

Conversely, the ortho-brominated deoxybenzoin (Compound A) isolates the reactive bromine on a stable aromatic ring[1]. This structural configuration not only eliminates lachrymatory hazards but also provides a highly stable, site-selective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), making it the superior choice for advanced, multi-step pharmaceutical synthesis.

References

  • Evans, K. L., Fronczek, F. R., & Gandour, R. D. (1992). "2-Chloro-2'-methoxyacetophenone and 2-chloro-4'-methoxyacetophenone." Acta Crystallographica Section C, 48(9), 1701-1703.[Link]

  • Munirajasekhar, D., Himaja, M., & Sunil, V. M. (2011). "6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole." Acta Crystallographica Section E, 67(12), o3265-o3266.[Link]

Sources

Comparative

Comparative Guide: Reactivity of 2-Bromo vs. 4-Bromo Deoxybenzoin Derivatives

Executive Summary In the synthesis of bioactive heterocycles and functionalized photoinitiators, the choice between 2-bromo (ortho) and 4-bromo (para) deoxybenzoin derivatives is rarely a matter of simple rate optimizati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of bioactive heterocycles and functionalized photoinitiators, the choice between 2-bromo (ortho) and 4-bromo (para) deoxybenzoin derivatives is rarely a matter of simple rate optimization. It is a strategic decision that dictates the available reaction pathways.

  • The Bottom Line:

    • Select 4-Bromo Deoxybenzoin for intermolecular chain extension. It behaves as a classic electrophile in cross-coupling (Suzuki, Heck) with predictable kinetics and minimal steric interference.

    • Select 2-Bromo Deoxybenzoin for intramolecular complexity. It is the "privileged scaffold" for cascade cyclizations (e.g., to benzofurans or indoles) where the bromine acts as a proximal anchor for C-H or C-heteroatom activation.

Structural & Electronic Landscape

To understand the reactivity differences, one must look beyond the molecular formula to the 3D conformational landscape.

Steric Inhibition of Resonance (SIR)
  • 4-Bromo (Para): The molecule remains relatively planar.[1] The carbonyl group conjugates effectively with the phenyl ring. The C-Br bond lies along the principal axis, offering unobstructed approach vectors for metal catalysts (

    
     cone angle).
    
  • 2-Bromo (Ortho): The bulky bromine atom forces the carbonyl group out of coplanarity with the benzene ring to relieve steric strain (A(1,3) strain). This Steric Inhibition of Resonance (SIR) has two profound effects:

    • Increased Carbonyl Electrophilicity: Reduced conjugation means the carbonyl carbon is more electron-deficient (higher IR stretching frequency, typically +10-15 cm⁻¹ vs para).

    • Twisted Geometry: The "bite angle" for palladium oxidative addition is constrained, often requiring specialized ligands (e.g., SPhos, XPhos) to facilitate coupling.

Electronic Effects
Feature4-Bromo (Para)2-Bromo (Ortho)
Inductive Effect (-I) Strong withdrawal; increases acidity of

-protons.
Strong withdrawal; enhanced by proximity (Field Effect).
Mesomeric Effect (+M) Donates electron density back to ring; deactivates slightly vs -I.Suppressed due to ring twisting (SIR).
Net Result Electron-poor ring; standard reactivity.Electron-poor ring; sterically congested; "Ortho Effect" active.

Comparative Reactivity Profiles

Palladium-Catalyzed Cross-Coupling (Intermolecular)

Context: Suzuki-Miyaura or Buchwald-Hartwig coupling to extend the carbon skeleton.

  • 4-Bromo Deoxybenzoin:

    • Performance: High. The C-Br bond is accessible.[2] Standard Pd(PPh

      
      )
      
      
      
      or Pd(dppf)Cl
      
      
      catalysts work efficiently.
    • Kinetics: Fast oxidative addition; low catalyst loading (1-3 mol%) required.

  • 2-Bromo Deoxybenzoin:

    • Performance: Low to Moderate (Ligand Dependent). The ortho-Br blocks the approach of the Pd(0) species.

    • Challenge: Standard ligands lead to sluggish conversion or dehalogenation byproducts.

    • Solution: Requires bulky, electron-rich phosphines (e.g., Buchwald Ligands ) to force oxidative addition.

Cascade Cyclization (Intramolecular)

Context: Synthesis of 2,3-diphenylbenzofurans or indoles.

  • 4-Bromo Deoxybenzoin:

    • Reactivity: Inert for cyclization. The Br is too far from the active site (

      
      -methylene).
      
  • 2-Bromo Deoxybenzoin:

    • Reactivity: Excellent. This is the primary utility of this isomer.

    • Mechanism: The Pd inserts into the C-Br bond. The proximity of the enol/enolate allows for an intramolecular "trap," forming a five-membered ring (benzofuran) with expulsion of HBr.

Decision Logic & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the bromine position.

ReactivityPathways Substrate Brominated Deoxybenzoin Para 4-Bromo (Para) (Planar, Accessible) Substrate->Para Isomer Selection Ortho 2-Bromo (Ortho) (Twisted, Steric) Substrate->Ortho Intermolecular Intermolecular Coupling (Suzuki/Sonogashira) Para->Intermolecular High Efficiency (Std Catalysts) Intramolecular Intramolecular Cyclization (Benzofuran Synthesis) Para->Intramolecular Fails (Geometry) Ortho->Intermolecular Difficult (Requires SPhos/XPhos) Ortho->Intramolecular Privileged Pathway (Pd-Catalyzed C-O/C-C) ProductA Linear Biaryl Ketones Intermolecular->ProductA ProductB 2,3-Disubstituted Benzofurans Intramolecular->ProductB

Caption: Divergent synthetic utility: 4-bromo favors linear extension, while 2-bromo is structurally predisposed for heterocycle formation.

Experimental Protocols

Protocol A: Synthesis of Benzofuran from 2-Bromo Deoxybenzoin

Target: 2,3-Diphenylbenzofuran via Intramolecular C-O Coupling.

Rationale: This protocol utilizes the "Ortho Effect."[3][4][5][6] The 2-bromo substituent acts as the electrophile for the intramolecular nucleophilic attack of the enolate oxygen (often requiring a pre-installed o-hydroxyl or via direct C-H activation if conditions permit). Below is a standard Cu-catalyzed intramolecular C-O coupling protocol (modified for Pd if C-H activation is needed).

Materials:

  • 2-Bromo-deoxybenzoin derivative (1.0 eq)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cs

    
    CO
    
    
    
    (2.0 eq)
  • Toluene (anhydrous)

Workflow:

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add 2-bromo-deoxybenzoin (1.0 mmol), CuI (19 mg), Phenanthroline (36 mg), and Cs

    
    CO
    
    
    
    (650 mg).
  • Solvation: Add Toluene (5 mL) via syringe.

  • Reaction: Seal and heat to 110°C for 24 hours.

    • Note: The steric bulk of the 2-Br is overcome by the high temperature and the chelation effect of the ligand, facilitating the ring closure.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Suzuki Coupling of 4-Bromo Deoxybenzoin

Target: 4-Phenyl-deoxybenzoin (Linear Extension).

Rationale: The 4-bromo position is unhindered. Standard catalytic loops apply.[7]

Materials:

  • 4-Bromo-deoxybenzoin (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh

    
    )
    
    
    
    (3 mol%)
  • K

    
    CO
    
    
    
    (2M aqueous solution)
  • DME (Dimethoxyethane)

Workflow:

  • Degassing: Sparge DME with Nitrogen for 15 mins.

  • Charging: Add 4-bromo-deoxybenzoin, boronic acid, and Pd catalyst to the flask.

  • Initiation: Add DME and K

    
    CO
    
    
    
    solution.
  • Reaction: Reflux at 85°C for 4-6 hours.

    • Comparison: Note the significantly lower temperature and time compared to the ortho-cyclization.

  • Workup: Standard aqueous extraction and silica purification.

Data Summary: Reactivity Matrix

The following table synthesizes experimental trends observed in aryl ketone functionalization.

Variable4-Bromo Deoxybenzoin2-Bromo Deoxybenzoin
Pd-Oxidative Addition Rate Fast (

high)
Slow (Sterically hindered)
Enolization (

-H)
Thermodynamic control favoredKinetic control (Steric block)
Solubility Moderate (Planar stacking)High (Twisted/Non-planar)
Preferred Catalyst Ligand PPh

, dppf (Standard)
SPhos, XPhos, P(t-Bu)

(Bulky)
Primary Application Linker/Chain ExtensionHeterocycle Precursor (Benzofuran)

References

  • Willis, M. C., et al. (2020). "One-pot synthesis of benzofurans via heteroannulation." Heterocyclic Communications.

  • BenchChem Application Note. (2025). "Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions." BenchChem Protocols.

  • Singh, F. V., & Wirth, T. (2012).[8] "Hypervalent iodine mediated oxidative cyclization of o-hydroxystilbenes into benzo- and naphthofurans."[8] Synthesis, 44(8), 1171–1177.

  • Suchetan, P. A., et al. (2015). "Comparison of the crystal structures of bromo-benzoic acid derivatives." Acta Crystallographica.

  • Wikipedia Contributors. (2024). "Ortho effect and Steric Inhibition of Resonance." Wikipedia, The Free Encyclopedia.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone

Executive Safety Summary Compound: 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone Chemical Class: Halogenated Deoxybenzoin Derivative (Diaryl Ethanone) Physical State: Solid (Crystalline powder)[1][2] Critical Distinction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone Chemical Class: Halogenated Deoxybenzoin Derivative (Diaryl Ethanone) Physical State: Solid (Crystalline powder)[1][2]

Critical Distinction: Do NOT confuse this compound with


-bromo-4-methoxyacetophenone (Phenacyl bromide derivative).[1] The bromine in your compound is attached to the aromatic ring (aryl bromide), not the alpha-carbon.[1][2] While this makes it significantly less lachrymatory (tear-inducing) than phenacyl bromides, it remains a halogenated aromatic ketone .[1] In the absence of specific toxicological data (common for drug intermediates), you must adopt a "Potent Compound (Band 3)"  handling protocol.[1][2] This assumes the material is a severe irritant and potential sensitizer until proven otherwise.

Part 1: Technical Hazard Analysis (Structure-Activity Relationship)

Before selecting PPE, we must understand the "Why" based on the molecule's functional groups:

  • Aryl Bromide Moiety: Halogenated aromatics are lipophilic and can penetrate the skin barrier.[1] They are persistent in the environment and require segregated halogenated waste disposal.

  • Ketone Backbone: Facilitates solubility in organic solvents (DCM, Acetone), which can act as a vehicle for skin absorption if the solid is dissolved.[1][2]

  • Dust Potential: As a solid intermediate, the primary vector of exposure is inhalation of particulates during weighing and transfer.[1]

Part 2: PPE Matrix & Engineering Controls

This matrix follows the Hierarchy of Controls , prioritizing isolation over PPE.

Table 1: Protection Standards by Operation
OperationEngineering Control (Primary)Hand Protection (Glove Protocol)Eye/Face ProtectionBody Protection
Weighing / Solid Transfer HEPA-Filtered Balance Enclosure or Fume Hood (Sash <18")Double Nitrile (4 mil inner / 5-8 mil outer).[1][2] Change outer glove immediately if dust is visible.[1]Chemical Safety Goggles (Indirect Vent) to seal against dust.[1]Lab Coat (Tyvek wrist-fitted preferred) + Long Pants + Closed Shoes.[1]
Reaction Setup (Solubilized) Chemical Fume Hood (Face velocity 80-100 fpm)Chemical Resistant Nitrile (Minimum 5 mil).[1] If using DCM/Acetone, use Silver Shield® laminate under-gloves.[1]Safety Glasses with Side Shields (if sash is proper) OR Goggles (if splash risk).[3]Standard Lab Coat (Cotton/Poly blend acceptable).
Spill Cleanup (Solid) Local Exhaust Ventilation (LEV)Double Nitrile + Tyvek Sleeve Covers.[1]Full-Face Respirator (P100 Cartridge) OR Goggles + N95 (if LEV is active).[1]Disposable Tyvek Coverall (prevent clothing contamination).
Waste Disposal Fume HoodThick Nitrile (8 mil) or Neoprene.[1]Safety Goggles.Standard Lab Coat.

Senior Scientist Note on Glove Permeation: Standard nitrile gloves offer excellent protection against the solid dust.[1] However, once this compound is dissolved in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the solvent drives the permeation. [2] * Solid Handling: Standard Nitrile (Breakthrough > 480 min). [1][2] * Solution (DCM): Standard Nitrile (Breakthrough < 2 min). Action: Use Laminate (Silver Shield) liners or change gloves immediately upon splash.[1]

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Transfer

Objective: Eliminate static-driven dust dispersion.[1][2]

  • Preparation:

    • Place an anti-static gun or ionizer bar inside the balance enclosure.[1] Organic powders are prone to static charge, causing "jumping" of particles.[1]

    • Pre-line the balance pan with weighing paper or a tared vial. Never weigh directly on the balance surface.

  • Donning:

    • Put on inner nitrile gloves (blue/white).[1]

    • Put on outer nitrile gloves (purple/black) to create a color contrast visual cue for tears.

    • Pull lab coat cuffs over the inner glove, then pull the outer glove over the lab coat cuff.[1][2]

  • Transfer:

    • Use a disposable spatula.[1]

    • Transfer slowly. If powder adheres to the spatula due to static, use the anti-static gun on the spatula tip (away from the bulk container).[2]

  • Doffing:

    • Wipe the exterior of the vial with a Kimwipe dampened with ethanol before removing it from the hood.[1][2]

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Protocol B: Reaction Quench & Cleanup

Objective: Prevent exposure to potential hydrolysis byproducts.[1][2]

  • Quenching:

    • Although stable, always treat the reaction mixture as if it contains active brominating species.[1][2]

    • Quench under active ventilation.[1]

  • Glassware Cleaning:

    • Do NOT rinse heavily contaminated glassware in the open sink.[1]

    • Rinse glassware with Acetone inside the fume hood.[1] Collect this "first rinse" into the Halogenated Organic Waste container.

    • Only move glassware to the wash station after the bulk compound has been removed.

Part 4: Waste Disposal & Emergency Response

Disposal Logic

This compound contains a Carbon-Bromine (C-Br) bond.[1] It must be segregated from non-halogenated solvents to prevent violation of incineration protocols.[1]

  • Solid Waste: Label as "Hazardous Solid - Halogenated Organic."[1]

  • Liquid Waste: Combine with "Halogenated Solvents" (e.g., DCM/Chloroform streams).[1][2]

  • Contaminated PPE: Grossly contaminated gloves/wipes go into "Hazardous Debris," not regular trash.[1]

Emergency Exposure Plan
  • Inhalation: Remove to fresh air immediately.[1][4] If breathing is difficult, seek medical attention. (Risk: Respiratory irritation).[5][6][7]

  • Skin Contact: Wash with soap and water for 15 full minutes.[1] Do not use alcohol/solvents to wash skin (increases absorption).

  • Eye Contact: Flush for 15 minutes. Lift eyelids.[1][8]

Part 5: Visualizations

Figure 1: Hierarchy of Controls for Handling Halogenated Intermediates

Hierarchy Elimination Elimination/Substitution (Not possible for specific synthesis) Engineering Engineering Controls (Fume Hood, Balance Enclosure, LEV) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin Standard Operating Procedure PPE PPE (Last Line of Defense) (Double Nitrile, Goggles, Lab Coat) Admin->PPE Mandatory Requirement

Caption: The Hierarchy of Controls applied to 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone. PPE is the final barrier, not the first.[2][9]

Figure 2: Safe Weighing & Solubilization Workflow

Workflow Start Start: Solid Reagent Prep Prep: Anti-Static Gun & Double Gloves Start->Prep Weigh Weigh: Inside Hood/Enclosure (Minimize Dust) Prep->Weigh Slow Transfer Wipe Decon: Wipe Vial Exterior (Ethanol Wipe) Weigh->Wipe Before removing from hood Solubilize Solubilize: Add Solvent Immediately (Eliminates Dust Hazard) Wipe->Solubilize Best Practice Process Proceed to Reaction Solubilize->Process

Caption: Operational workflow emphasizing the containment of dust before the material leaves the engineering control zone.

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. U.S. Department of Labor. [Link]2]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Management: Solvents (F-List) and Halogenated Waste Codes. [Link]1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone
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Reactant of Route 2
2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone
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